Product packaging for Methyl 3,6-dichloropyridine-2-carboxylate(Cat. No.:CAS No. 1532-24-7)

Methyl 3,6-dichloropyridine-2-carboxylate

Cat. No.: B074997
CAS No.: 1532-24-7
M. Wt: 206.02 g/mol
InChI Key: HQTUEAOWLVWJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3,6-dichloropyridine-2-carboxylate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B074997 Methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1532-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,6-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTUEAOWLVWJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165281
Record name Clopyralid-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-24-7
Record name Clopyralid-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopyralid-methyl [ISO]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,6-dichloropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPYRALID-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33337C9BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,6-dichloropyridine-2-carboxylate is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a methyl ester group on the pyridine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development. The pyridine ring system is a common motif in numerous FDA-approved drugs, highlighting the importance of functionalized pyridine intermediates like this one in drug discovery pipelines.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The physical and chemical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Methyl 3,6-dichloropicolinate, Clopyralid-methyl[2][3]
CAS Number 1532-24-7[2][3][4]
Molecular Formula C₇H₅Cl₂NO₂[2][3][4]
Molecular Weight 206.03 g/mol [2][4]
Appearance Solid[5]
Topological Polar Surface Area 39.2 Ų[2]
XLogP3-AA 2.6[2]

Spectroscopic Profile for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methyl ester protons (O-CH₃) and two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The exact chemical shifts will depend on the deuterated solvent used.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon, the carbonyl carbon of the ester, and the five carbons of the dichloropyridine ring.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a clean, dry 5 mm NMR tube.

  • Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound, GC-MS is a highly effective technique.

  • Molecular Ion Peak : The mass spectrum will exhibit a molecular ion peak cluster corresponding to the exact mass of the molecule (204.9697 Da).[2]

  • Isotopic Pattern : A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The presence of ³⁵Cl and ³⁷Cl isotopes will result in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms. The NIST Mass Spectrometry Data Center lists a top peak at m/z 147 for this compound.[2]

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection : Inject 1 µL of the solution into the GC-MS instrument.

  • Separation : The compound is vaporized and separated from any impurities on a capillary GC column (e.g., a DB-5ms column) using a suitable temperature program.

  • Ionization & Analysis : As the compound elutes from the column, it enters the mass spectrometer's ion source (typically using Electron Ionization - EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Absorption Bands :

    • C=O Stretch : A strong absorption band is expected around 1720-1740 cm⁻¹ for the ester carbonyl group.

    • C=C and C=N Stretching : Aromatic ring stretching vibrations for the pyridine core will appear in the 1400-1600 cm⁻¹ region.

    • C-O Stretch : A signal corresponding to the C-O bond of the ester will be present in the 1100-1300 cm⁻¹ range.

    • C-Cl Stretch : Absorptions for the carbon-chlorine bonds are typically found in the 600-800 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key features: the electron-deficient pyridine ring, the two reactive chlorine substituents, and the methyl ester group. This combination makes it a valuable intermediate for creating more complex molecular architectures.

main This compound subst Substituted Pyridine Product main->subst acid 3,6-Dichloropyridine-2-carboxylic Acid main->acid coupled Cross-Coupled Product main->coupled nuc Nucleophile (e.g., R-NH₂) nuc->main Nucleophilic Aromatic Substitution h2o H₂O / H⁺ or OH⁻ h2o->main Ester Hydrolysis boronic Aryl Boronic Acid + Pd Catalyst boronic->main Suzuki Cross-Coupling

Caption: Key Reactivity Pathways of this compound.

Nucleophilic Aromatic Substitution

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing chlorine atoms. This makes the carbon atoms attached to the chlorine atoms susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing diverse functional groups onto the pyridine scaffold.

Cross-Coupling Reactions

The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of C-C bonds, enabling the connection of the pyridine core to other aryl or alkyl groups. For instance, a similar compound, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, is used in Suzuki coupling reactions to produce complex herbicide molecules.[6]

Ester Manipulation

The methyl ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,6-dichloropyridine-2-carboxylic acid. This acid can then be converted into other functional groups, such as amides, by reacting it with various amines, further expanding the synthetic possibilities.[7]

Applications in Agrochemical and Pharmaceutical Research

Substituted pyridine carboxylic acids and their derivatives are a class of compounds with significant biological activity, particularly as herbicides.[7] this compound is a key intermediate for the synthesis of novel compounds in this domain. Its structural analogues are precursors to new auxin herbicides, which are crucial for modern agriculture.[8] In the pharmaceutical sector, the pyridine scaffold is a privileged structure found in a vast number of drugs.[1] Therefore, intermediates like this compound are invaluable for generating libraries of novel compounds for drug discovery screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

Hazard Identification : According to GHS classifications, this compound is considered hazardous.[2][3]

  • H315 : Causes skin irritation.[2][3]

  • H319 : Causes serious eye irritation.[2][3]

  • H335 : May cause respiratory irritation.[2][3]

  • It may also be harmful if swallowed or in contact with skin.[2]

Handling and Personal Protective Equipment (PPE) :

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid breathing dust, mist, or spray.[3]

  • Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

  • Wash hands thoroughly after handling.[3]

Storage :

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Keep away from strong oxidizing agents, heat, sparks, and open flames.[3]

Disposal :

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] This may involve removal to an authorized incinerator.[3]

start Start: Obtain Reagents & Glassware setup Reaction Setup: Assemble glassware under inert atmosphere (N₂/Ar) start->setup reaction Chemical Reaction: Add reagents sequentially Monitor progress (TLC/GC-MS) setup->reaction workup Aqueous Workup: Quench reaction, separate organic/aqueous layers reaction->workup purify Purification: Column Chromatography or Recrystallization workup->purify analysis Analysis & Characterization: NMR, MS, IR purify->analysis end End: Pure, Characterized Product analysis->end caption General Synthetic Workflow

References

"Methyl 3,6-dichloropyridine-2-carboxylate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,6-dichloropyridine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a detailed overview of this compound, a key chemical intermediate. The document is structured to deliver scientifically robust information, focusing on its core physicochemical properties, a validated synthesis protocol, and its applications in research and development, particularly within the pharmaceutical sector.

Core Molecular Attributes

This compound, also known by its synonym Methyl 3,6-dichloropicolinate or as the herbicide Clopyralid-methyl, is a disubstituted pyridine derivative. Its structure is foundational to its utility as a versatile building block in organic synthesis.

Molecular Structure:

Synthesis_Workflow start 3,6-Dichloropicolinic Acid + Acetone reagents Add K₂CO₃ and Dimethyl Sulfate (DMS) start->reagents reflux Heat to Reflux (Monitor by TLC) reagents->reflux workup Cool, Filter Concentrate reflux->workup extraction Extract with Ethyl Acetate Wash with H₂O, Brine workup->extraction purification Dry (Na₂SO₄), Concentrate Column Chromatography extraction->purification product Pure Methyl 3,6-dichloro- pyridine-2-carboxylate purification->product

"Methyl 3,6-dichloropyridine-2-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3,6-dichloropyridine-2-carboxylate

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of active compounds and their intermediates is paramount. This compound (CAS No. 1532-24-7), a key heterocyclic building block, is no exception.[1][2] Its utility in synthesis demands a rigorous understanding of its structural and electronic properties, which are best elucidated through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not universally published, this document synthesizes predictive data based on established principles of spectroscopy and data from analogous substituted pyridine structures.[3][4] It is designed for researchers, scientists, and drug development professionals who require a foundational understanding and a practical framework for the characterization of this molecule. The protocols and interpretations herein are crafted to ensure scientific integrity and provide a self-validating system for structural verification.

Molecular Structure and Overview

This compound possesses a pyridine core, functionalized with two chlorine atoms and a methyl ester group. These substituents profoundly influence the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint.

  • Molecular Formula: C₇H₅Cl₂NO₂[1][2]

  • Molecular Weight: 206.03 g/mol [1][2]

  • Synonyms: Clopyralid-methyl, Methyl 3,6-dichloro-2-pyridinecarboxylate[2][5]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its substitution pattern.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be simple, showing signals for the two remaining aromatic protons on the pyridine ring and the three protons of the methyl ester group. The electron-withdrawing nature of the chlorine atoms and the ester group will deshield the ring protons, shifting them downfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.1 - 8.3Doublet (d)~8.0 - 9.0
H-5~7.6 - 7.8Doublet (d)~8.0 - 9.0
-OCH₃~3.9 - 4.1Singlet (s)N/A
Note: Predicted shifts are based on analogous structures and may vary with solvent and instrument.[3][6]

Causality Behind Assignments:

  • H-4 and H-5: These two protons form an AX spin system and are coupled to each other, resulting in two doublets. H-4 is adjacent to the electron-withdrawing chlorine at position 3, leading to a greater downfield shift compared to H-5.

  • -OCH₃: The methyl protons are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is typical for a methyl ester.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the carbon backbone, including the quaternary carbons bearing the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~163 - 166
C-2~148 - 151
C-6~149 - 152
C-4~140 - 143
C-3~130 - 133
C-5~124 - 127
-OCH₃~52 - 54
Note: Quaternary carbons (C-2, C-3, C-6) will typically show lower intensity signals.

Causality Behind Assignments:

  • The carbons directly bonded to the electronegative chlorine (C-3, C-6) and nitrogen/ester group (C-2) are significantly deshielded and appear at the downfield end of the aromatic region.

  • The ester carbonyl carbon (C=O) has the most downfield shift, which is characteristic of this functional group.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp, symmetrical solvent peak shape.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set key parameters: spectral width (~12-16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8-16 for sufficient signal-to-noise).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set key parameters: spectral width (~200-220 ppm), acquisition time (~1-2 s), relaxation delay (2-5 s to ensure quantitative detection of quaternary carbons), and a sufficient number of scans (may range from several hundred to thousands depending on sample concentration).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak as a reference.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock tune Tune & Match Probe lock->tune acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform acquire_C13->process correct Phase & Baseline Correction process->correct calibrate Calibrate Spectrum correct->calibrate

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by absorptions from the ester group, the aromatic ring, and the carbon-chlorine bonds.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch (-OCH₃)2950 - 2990Medium-Weak
C=O Stretch (Ester)1725 - 1745Strong
Aromatic C=C and C=N Stretch1550 - 1600Medium
C-O Stretch (Ester)1250 - 1300Strong
C-Cl Stretch700 - 850Strong

Causality in Vibrational Modes:

  • C=O Stretch: The strong absorption around 1735 cm⁻¹ is highly diagnostic for the carbonyl group of the ester.[8][9] Its exact position can be influenced by conjugation with the pyridine ring.

  • Aromatic Stretches: The bands in the 1550-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[3][9]

  • C-O Stretch: The strong band in the fingerprint region (1250-1300 cm⁻¹) corresponds to the C-O single bond stretch of the ester functionality.

  • C-Cl Stretch: The presence of strong absorptions in the lower frequency region (700-850 cm⁻¹) is indicative of the carbon-chlorine bonds.[8]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern arising from the two chlorine atoms. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

m/z ValueProposed FragmentComments
205/207/209[C₇H₅Cl₂NO₂]⁺Molecular ion (M⁺). Shows characteristic 9:6:1 isotopic pattern.
174/176/178[M - OCH₃]⁺Loss of the methoxy radical from the ester.
146/148/150[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
111/113[C₅H₂ClN]⁺Further fragmentation of the pyridine ring.

Trustworthiness Through Self-Validation: The presence of the M/M+2/M+4 isotopic cluster is a self-validating feature, providing high confidence in the presence of two chlorine atoms in the detected ion.[3]

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile and thermally stable compound like this compound.[3]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into the GC inlet. The compound is vaporized and separated from impurities on a capillary column (e.g., a DB-5ms column). A temperature gradient program (e.g., starting at 50°C, ramping to 250°C) is typically used.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by Electron Impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Predicted Fragmentation Pathway

M [M]⁺˙ m/z 205/207/209 M_OCH3 [M - •OCH₃]⁺ m/z 174/176/178 M->M_OCH3 - •OCH₃ M_COOCH3 [M - •COOCH₃]⁺ m/z 146/148/150 M->M_COOCH3 - •COOCH₃ Ring_Frag [C₅H₂ClN]⁺˙ m/z 111/113 M_OCH3->Ring_Frag - CO M_COOCH3->Ring_Frag - Cl

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural elucidation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of critical functional groups, notably the ester carbonyl and C-Cl bonds. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through its characteristic isotopic patterns and fragmentation pathways. The combination of these techniques provides a robust and self-validating methodology for confirming the identity and purity of this important synthetic intermediate, underpinning its reliable application in research and development.

References

A Technical Guide to the Solubility of Methyl 3,6-dichloropyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Gap with Methodical Precision

In the landscape of pharmaceutical and agrochemical research, understanding the physicochemical properties of a compound is paramount to its development and application. Methyl 3,6-dichloropyridine-2-carboxylate, a halogenated pyridine derivative, presents a compelling case study in this regard. While its structural analogues, such as the herbicide Clopyralid, are well-documented, specific, quantitative solubility data for this particular ester remains elusive in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. It first synthesizes the theoretical underpinnings of solubility as they apply to the target molecule, drawing parallels from related compounds. Secondly, and more critically, it provides a robust, step-by-step experimental framework for researchers to meticulously and accurately determine the solubility of this compound in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data, a cornerstone of sound scientific practice.

Understanding the Molecule: Structural Insights into Solubility

This compound (CAS No. 1532-24-7) possesses a molecular structure that offers key insights into its potential solubility characteristics.[1][2][3][4] The presence of a pyridine ring, two chlorine atoms, and a methyl ester group dictates its polarity and capacity for intermolecular interactions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents.

  • Chlorine Atoms: The two electron-withdrawing chlorine atoms increase the molecule's polarity and may offer sites for dipole-dipole interactions.

  • Methyl Ester Group: The ester functional group is a significant contributor to the molecule's overall properties. It can participate in hydrogen bonding as an acceptor and enhances the compound's affinity for organic solvents.[1] This is a key feature that differentiates it from its carboxylic acid parent, Clopyralid, which exhibits higher water solubility.[5][6]

Based on these structural features, a general principle of "like dissolves like" can be applied.[7][8] We can anticipate that this compound will exhibit favorable solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be more limited.

Solubility Profile of Structurally Related Compounds

Compound NameSolventSolubility DataSource
Clopyralid Water7.85 g/L (distilled water, 20°C)[5]
Acetonitrile121 g/kg (20°C)[5]
n-Hexane6 g/kg (20°C)[5]
Methanol104 g/kg (20°C)[5]
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate EthanolSoluble[9]
DimethylformamideSoluble[9]
DichloromethaneSoluble[10]
WaterInsoluble[9]

Note: This table provides data for related compounds to infer potential solubility trends. The solubility of this compound must be determined experimentally.

The higher solubility of Clopyralid in polar organic solvents like acetonitrile and methanol compared to the nonpolar n-hexane is noteworthy.[5] The qualitative data for the amino-substituted ester suggests good solubility in common polar organic solvents.[9][10] It is reasonable to hypothesize that this compound will follow a similar trend.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute B Add known volume of solvent A->B to create a slurry C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48 hours) C->D for saturation E Allow solid to settle / Centrifuge D->E F Filter an aliquot of the supernatant E->F to remove undissolved solid G Dilute sample if necessary F->G H Analyze by HPLC G->H J Calculate concentration (solubility) H->J compare with I Prepare calibration curve I->J for concentration determination

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Methodology

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or incubator. A standard temperature of 25°C is often used.

    • Agitate the slurry for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle. A brief centrifugation can expedite this step.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

    • Inject the diluted sample and the standard solutions into the HPLC system.

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported along with the temperature at which the measurement was performed. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results. The data can be presented in a comprehensive table for easy comparison of solubility across different solvents.

Conclusion: Empowering Research through Methodical Inquiry

While a comprehensive, pre-existing dataset on the solubility of this compound in organic solvents is not currently available, this guide provides the necessary theoretical framework and, more importantly, a robust experimental protocol to empower researchers to generate this critical data. By adhering to the principles of careful experimental design and precise analytical quantification, scientists and drug development professionals can obtain the reliable solubility data needed to advance their research and development efforts. The methodologies outlined herein are designed to ensure scientific integrity and produce trustworthy results, forming a solid foundation for subsequent formulation and process development activities.

References

"Methyl 3,6-dichloropyridine-2-carboxylate" crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 3,6-dichloropyridine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative belonging to a class of compounds with significant applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5][6] The precise three-dimensional arrangement of its atoms, dictated by its crystal structure, is fundamental to its chemical reactivity and potential biological activity. Understanding this solid-state structure is paramount for applications in structure-based drug design and materials science.[7] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SC-XRD), grounded in the principles of scientific integrity and experimental causality.

Introduction: The Significance of Dichloropyridine Carboxylates

The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry. The introduction of halogen atoms and carboxylate groups, as seen in this compound, significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Dichloropyridine derivatives serve as crucial building blocks for a range of commercial products, from antiviral and anti-inflammatory agents to potent herbicides.[3][4][6]

The title compound, with the chemical formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol , presents a specific substitution pattern that influences its solid-state packing and intermolecular interactions.[8][9][10] A definitive analysis of its crystal structure provides invaluable data on bond lengths, bond angles, and non-covalent interactions, which are critical for predicting its behavior in complex systems and designing next-generation molecules.[11][12]

Synthesis and Generation of Analysis-Grade Single Crystals

The prerequisite for any successful SC-XRD analysis is the availability of a high-purity, single crystal of suitable size and quality.[13][14] The process, therefore, begins with robust synthesis and meticulous crystallization.

Synthesis Protocol: Esterification

While multiple synthetic routes exist for pyridine derivatives, a reliable and common method for producing the methyl ester is through the acid-catalyzed esterification of the parent carboxylic acid. The following protocol is adapted from established procedures for analogous compounds.[15]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,6-dichloropyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol (20 mL).

  • Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise via a syringe. Causality Note: Thionyl chloride reacts with methanol to form HCl in situ, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also consumes any trace water, driving the equilibrium towards the product.

  • Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the solution to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification is achieved via recrystallization.

Recrystallization for X-ray Quality Crystals

Growing a single crystal is an art that relies on creating conditions where molecules slowly and methodically assemble into a highly ordered lattice.[16] Rapid precipitation must be avoided, as it leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately when hot but poorly when cold.[17][18] For this compound, a binary system like a hexane/dichloromethane mixture is a promising starting point, as it has proven effective for similar chlorinated pyridine derivatives.[19]

  • Preparation of Saturated Solution: In a clean vial, dissolve the purified compound in a minimal amount of hot dichloromethane. The goal is to create a nearly saturated solution.[17]

  • Slow Evaporation/Vapor Diffusion:

    • Method A (Slow Evaporation): Cover the vial with a cap containing a few small pinholes. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[18][20] As the solvent volume decreases, the solution becomes supersaturated, promoting slow crystal growth.[20]

    • Method B (Vapor Diffusion): Place the open vial containing the compound dissolved in dichloromethane inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once well-formed crystals (ideally 0.1-0.3 mm in size) are observed, carefully harvest them using a spatula or loop.[11]

Logical Workflow: From Synthesis to Crystal Selection

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization A Reactants: 3,6-dichloropyridine-2-carboxylic acid + Methanol + SOCl₂ B Esterification Reaction (Reflux, 6-8h) A->B C Aqueous Workup & Solvent Extraction B->C D Crude Product C->D E Dissolve in Minimum Hot Solvent (DCM) D->E Purification Step F Slow Evaporation or Vapor Diffusion (Hexane) E->F G Formation of Single Crystals F->G H Crystal Harvesting G->H

Caption: Workflow from chemical synthesis to the harvesting of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional structure of a crystalline material.[7][12] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of the arrangement of atoms within the unit cell.[11][12]

The SC-XRD Experimental Workflow

The process involves mounting a single crystal, collecting diffraction data, solving the structure, and refining the atomic model.

G A 1. Crystal Selection & Mounting (On Goniometer) B 2. Data Collection (X-ray Diffractometer) A->B C Diffraction Pattern (Spots / Reflections) B->C D 3. Structure Solution (Determine Unit Cell & Phases) C->D E Initial Electron Density Map D->E F 4. Structure Refinement (Fit Atoms & Refine Parameters) E->F G Final Crystal Structure (CIF File) F->G

Caption: A simplified representation of potential C-H···O hydrogen bonding.

Conclusion: From Structure to Function

The crystal structure analysis of this compound provides the definitive blueprint of its molecular architecture. This detailed structural knowledge, obtained through the rigorous application of single-crystal X-ray diffraction, is not merely an academic exercise. For drug development professionals, it provides the precise coordinates needed for computational modeling and structure-based design, enabling the rational optimization of interactions with biological targets. For materials scientists, it explains the solid-state properties of the compound and guides the design of new crystalline materials. This guide has outlined the complete, causality-driven workflow—from synthesis to final structural refinement—that underpins modern chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Molecular Profile

Methyl 3,6-dichloropyridine-2-carboxylate, also identified by its synonym Methyl 3,6-dichloropicolinate and CAS Number 1532-24-7, is a pivotal chemical intermediate in modern synthetic chemistry.[1][2] Its unique structural arrangement—a pyridine ring substituted with two chlorine atoms and a methyl ester—renders it a versatile building block, particularly in the agrochemical and pharmaceutical industries.[3][4][5] The electron-deficient nature of the pyridine core, amplified by the electron-withdrawing effects of the chloro and carboxylate substituents, defines its reactivity profile, making it a prime substrate for nucleophilic substitution and cross-coupling reactions.[6][7]

This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed protocols for its application in research and development.

PropertyValueSource
IUPAC Name This compound[2][8]
Synonyms Methyl 3,6-dichloropicolinate, Clopyralid-methyl[2]
CAS Number 1532-24-7[1][2]
Molecular Formula C₇H₅Cl₂NO₂[2][9]
Molecular Weight 206.03 g/mol [2][10]
Appearance Solid (typically white to light yellow)[4][11]

Section 2: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electronic characteristics of its substituted pyridine ring. The nitrogen heteroatom, together with the two chlorine atoms and the C-2 methyl ester group, creates a significantly electron-poor aromatic system. This electronic deficiency is the primary driver for its susceptibility to nucleophilic attack, particularly through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7][12]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry.[12] For this compound, this pathway involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a chloride leaving group to restore aromaticity.[13]

Causality of Regioselectivity: The molecule presents two potential sites for substitution: the C-3 and C-6 positions. Theoretical and empirical evidence from related systems suggests a strong preference for nucleophilic attack at the C-6 position . This regioselectivity is governed by two key factors:

  • Activation by the Ring Nitrogen: The C-6 position is para to the ring nitrogen, which provides powerful resonance stabilization for the negative charge of the Meisenheimer intermediate.

  • Activation by the Carboxylate Group: The C-2 ester group also helps to stabilize the intermediate formed upon attack at C-6 through its electron-withdrawing inductive and resonance effects. Attack at C-3 does not benefit from this dual stabilization to the same extent.

Caption: Proposed SNAr mechanism at the C-6 position.

Experimental Protocol: Amination via SNAr

This protocol is a representative, self-validating procedure for the substitution of the C-6 chlorine with an amine, adapted from methodologies for similar dichloropyridine systems.[13]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., Toluene or Dioxane, 5 mL per mmol of substrate).

  • Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). The choice of base is critical; it must be strong enough to deprotonate the amine (if primary or secondary) or facilitate the reaction without competing as a nucleophile.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-110 °C. The causality for heating is to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure C-6 substituted product. The system is self-validating through characterization (¹H NMR, ¹³C NMR, MS) of the final product, which will confirm the regioselective substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This substrate is an excellent candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, which are fundamental for creating C-C and C-N bonds. These reactions significantly expand the synthetic utility of the molecule, allowing for the introduction of complex aryl, heteroaryl, or amino groups.[13][14] The differential reactivity of the C-3 and C-6 chlorines can sometimes be exploited for sequential couplings by carefully selecting the catalyst, ligand, and reaction conditions.

Synthetic_Utility cluster_reactions Key Transformations Start This compound SNAr SNAr Reaction (e.g., R-NH₂) Start->SNAr Suzuki Suzuki Coupling (e.g., R-B(OH)₂) Start->Suzuki Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Hydrolysis Product_SNAr C-6 Amino Product SNAr->Product_SNAr Product_Suzuki C-6 Aryl Product Suzuki->Product_Suzuki Product_Hydrolysis 3,6-Dichloropicolinic Acid Hydrolysis->Product_Hydrolysis

Caption: Key synthetic transformations of the core molecule.

Experimental Protocol: Suzuki Coupling

This protocol describes a typical Suzuki coupling at the more reactive C-6 position.[14]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). Add anhydrous solvent (e.g., Toluene/Water or Dioxane/Water).

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and an aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Reaction Conditions: Degas the mixture thoroughly before heating to 80-100 °C with vigorous stirring. The reaction is typically run for 2-24 hours.

  • Monitoring and Work-up: Monitor by LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and separate the layers. Wash the organic phase with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue via flash column chromatography to isolate the coupled product.

Hydrolysis of the Ester Group

The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3,6-dichloropicolinic acid.[5] Base-mediated hydrolysis is generally preferred due to its efficiency and milder conditions.[15] This transformation is crucial for subsequent reactions where a carboxylic acid functionality is required, such as amide bond formation.

Experimental Protocol: Base-Mediated Ester Hydrolysis

This protocol is adapted from a green chemistry approach for the hydrolysis of a related heterocyclic ester.[15]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH, 1.5-3.0 eq.) as a solid or an aqueous solution. LiOH is often chosen for its high reactivity and minimal side reactions.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC, observing the formation of a more polar spot corresponding to the carboxylic acid.

  • Work-up: Once the reaction is complete, remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with cold 1M HCl.

  • Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3,6-dichloropicolinic acid.

Section 3: Stability Profile

While possessing high reactivity, this compound is stable under standard laboratory conditions.[1] Its long-term stability, however, is contingent on proper storage and handling, as it is susceptible to degradation under specific environmental stresses.

ParameterStability AssessmentNotes
General Handling Stable under normal handling and storage conditions.[1]
Thermal Stability The pyridine core is robust. However, decomposition at high temperatures (e.g., in a fire) will produce toxic gases including NOx, HCl, CO, and CO₂.[16] While specific data is limited, related pyridine-containing polymers exhibit high thermal stability.[17][18]
Hydrolytic Stability Susceptible to hydrolysis. The ester linkage can be cleaved under acidic or, more readily, basic conditions to form the corresponding carboxylic acid.[15]
Photochemical Stability Potentially unstable under prolonged UV exposure. Chlorinated aromatic compounds can undergo photoinduced degradation.[19] It is advisable to store the compound protected from light.
Incompatibilities Strong oxidizing agents.[1][16]

Section 4: Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preserving the chemical integrity of this compound and ensuring laboratory safety. The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Safe Handling Procedures:

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[1][16]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

  • Exposure Avoidance: Avoid breathing dust, mist, or spray.[1]

Storage ConditionRecommendationRationale
Temperature Store in a dry, cool, well-ventilated area. Some suppliers recommend refrigerated storage (2-8 °C).[1][3] Prevents thermal degradation and slows potential side reactions.
Atmosphere Keep container tightly closed. Store under an inert gas (e.g., Argon or Nitrogen).[1] Protects from atmospheric moisture, which can cause hydrolysis.
Light Store protected from light.Minimizes risk of photochemical degradation.[19]
Ignition Sources Keep away from heat, sparks, and open flames.[1] Standard precaution for chemical reagents.

Section 5: Conclusion

This compound is a reactive yet stable chemical intermediate of significant value in synthetic chemistry. Its reactivity is primarily characterized by a strong propensity for nucleophilic aromatic substitution at the C-6 position, facile ester hydrolysis, and utility in palladium-catalyzed cross-coupling reactions. While generally stable, its integrity is best preserved by storage in a cool, dry, inert environment, protected from light and incompatible substances such as strong oxidizers. A thorough understanding of this balance between reactivity and stability allows researchers to effectively harness its synthetic potential as a versatile building block for complex molecular architectures.

Section 6: References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.20

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.13

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. BenchChem.6

  • This compound Safety Data Sheet. SynQuest Labs.1

  • Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews.7

  • Methyl 4-aMino-3,6-dichloropicolinate. LookChem.3

  • This compound. ChemicalBook.9

  • SAFETY DATA SHEET - 2,6-Dichloronicotinic acid. Thermo Fisher Scientific.16

  • SAFETY DATA SHEET - Methyl 6-chloropyridine-2-carboxylate. Fisher Scientific.11

  • Preparation method of halauxifen-methyl. Eureka | Patsnap.21

  • nucleophilic aromatic substitutions. YouTube.12

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research.15

  • Clopyralid-methyl | C7H5Cl2NO2 | CID 526485. PubChem.2

  • Methyl 4,6-dichloropyridine-3-carboxylate. PMC - NIH.4

  • Methyl 2,6-dichloropyridine-3-carboxylate 97 65515-28-8. Sigma-Aldrich.10

  • This compound. LGC Standards.8

  • Photoinduced degradation of 2,4-dichlorophenol in water: influence of various Fe(III) carboxylates. ResearchGate.19

  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. PMC - NIH.17

  • Synthesis of 3, 6-dichloropicolinic acid. ResearchGate.5

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Google Patents.14

  • Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. R Discovery.18

References

Physicochemical properties of dichloropicolinic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Dichloropicolinic Acid Esters

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of dichloropicolinic acid esters, a class of compounds pivotal in the agrochemical industry. As derivatives of dichloropicolinic acid, notably 3,6-dichloropicolinic acid (clopyralid), these esters are formulated as active ingredients in numerous selective herbicides.[1] Understanding their physicochemical characteristics—such as solubility, lipophilicity (LogP), stability, and spectroscopic signatures—is paramount for researchers, scientists, and drug development professionals. These properties govern their synthesis, formulation, environmental fate, and biological activity. This guide synthesizes fundamental principles with field-proven insights, offering detailed experimental protocols and data interpretation to empower professionals in their research and development endeavors.

Introduction: The Significance of Dichloropicolinic Acid and Its Esters

Dichloropicolinic acids, particularly 3,6-dichloropicolinic acid (also known as clopyralid), are highly effective selective herbicides used to control broadleaf weeds in various crops, including cereal grains and turf.[1] They belong to the picolinic acid family of herbicides, which function as synthetic auxins or plant growth regulators.[1][2] At a molecular level, these compounds mimic natural auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing senescence and death while leaving monocots like grasses largely unaffected.[2][3][4]

The parent acid is often converted into its ester forms to modify its physicochemical properties. Esterification is a critical strategy to enhance the herbicidal efficacy and delivery of the active ingredient. The choice of the ester moiety—typically a simple alkyl or alkoxyethyl group—directly influences properties like solubility and lipophilicity, which in turn affect the compound's absorption through plant cuticles, its translocation within the plant, and its persistence in the environment. This guide delves into these critical properties, providing the technical foundation required for the rational design and evaluation of dichloropicolinic acid ester-based formulations.

Chemical Structure and Synthesis Overview

The general structure consists of a dichlorinated pyridine ring with a carboxylic acid group at the 2-position, which is esterified with an alcohol. The most prominent member is 3,6-dichloropicolinic acid.

Synthesis of the Parent Acid: The synthesis of 3,6-dichloropicolinic acid can be achieved through various routes. One method involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[5][6] Another patented process describes the acid hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine.[6]

Esterification: The conversion of the parent carboxylic acid to its ester is a standard chemical transformation. A common laboratory method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride, which then reacts with the desired alcohol.

A general approach for preparing active esters of picolinic acids involves two main steps:

  • Acyl Chloride Formation: The parent acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding acyl chloride hydrochloride.[7]

  • Ester Formation: The resulting acyl chloride is then reacted with the chosen alcohol in the presence of a base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction to completion.[7]

While effective, methods requiring harsh reagents like thionyl chloride may not be suitable for complex, acid-labile substrates.[8]

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification Acid Dichloropicolinic Acid AcylChloride Dichloropicolinoyl Chloride HCl Acid->AcylChloride Reaction SOCl2 SOCl₂ (cat. DMF) Ester Dichloropicolinic Acid Ester AcylChloride->Ester Reaction AcylChloride->Ester Alcohol Alcohol (R-OH) Base Base (e.g., Et₃N)

Caption: General workflow for the two-step synthesis of dichloropicolinic acid esters.

Core Physicochemical Properties

The performance of a dichloropicolinic acid ester as an herbicide is intrinsically linked to its physicochemical properties. These parameters dictate its behavior from formulation and application to its interaction with the target organism and the environment.

Solubility

Solubility determines how a compound can be formulated (e.g., as an emulsifiable concentrate) and its mobility in aqueous environments.

  • Parent Acid: 3,6-Dichloropicolinic acid is a crystalline solid with a water solubility of approximately 1000 ppm (1 g/L).[1] The solubility of carboxylic acids in organic solvents can be influenced by the presence of water, which can sometimes increase their solubility in polar organic solvents through hydrogen bonding interactions.

  • Esters: Esterification of the carboxylic acid group significantly alters solubility. By replacing the polar carboxylic acid group with a less polar ester group, the following changes are observed:

    • Aqueous Solubility: Decreases significantly. The compound becomes more hydrophobic.[9]

    • Organic Solvent Solubility: Increases, particularly in nonpolar organic solvents and oils.[9][10] This property is crucial for formulating emulsifiable concentrates and for facilitating absorption through the waxy cuticle of plant leaves.

Table 1: Solubility Profile of 3,6-Dichloropicolinic Acid and General Trends for its Esters

Compound Molecular Formula Water Solubility Organic Solvent Solubility Rationale
3,6-Dichloropicolinic Acid C₆H₃Cl₂NO₂ ~1000 ppm[1] Sparingly soluble The polar carboxylic acid group allows for hydrogen bonding with water.

| Dichloropicolinic Acid Esters | C₆H₂Cl₂NO₂-R | Low | High (especially in nonpolar solvents) | The ester group is less polar than the carboxylic acid, increasing hydrophobicity. |

Acidity (pKa)

The pKa value indicates the strength of an acid in a solution. For the parent dichloropicolinic acid, the carboxylic acid group is the primary acidic proton.

  • Esters: Upon esterification, the acidic proton of the carboxylic acid is replaced by an alkyl or other organic group. This transformation effectively removes the acidic character of that functional group. The resulting ester is a neutral molecule and does not possess an acidic pKa in the typical range. This neutrality is a key factor in increasing the molecule's ability to penetrate biological membranes, which are less permeable to charged species.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter for predicting the environmental fate and biological activity of herbicides.[12][13]

  • Parent Acid: 3,6-Dichloropicolinic acid has a reported LogP of 1.30.[14] This value indicates a moderate preference for the lipid phase over the aqueous phase.

  • Esters: Esterification with alkyl groups systematically increases the lipophilicity of the molecule. The longer the alkyl chain of the ester, the higher the LogP value.[15] This increased lipophilicity enhances the ability of the herbicide to partition into and diffuse across the waxy cuticle of plant leaves, a crucial step for its absorption and subsequent systemic action.

LogP_vs_ChainLength p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 xaxis Increasing Ester Alkyl Chain Length yaxis LogP Value x_start x_end x_start->x_end y_start y_end y_start->y_end

Caption: Relationship between ester alkyl chain length and the LogP value.

This trend is a cornerstone of formulation science. A higher LogP can lead to better leaf uptake but may also result in stronger binding to soil organic matter, affecting bioavailability and environmental mobility. An optimal LogP value is often sought to balance efficacy with environmental safety.[13]

Stability

The chemical stability of dichloropicolinic acid esters influences their shelf-life, persistence in the environment, and their mode of action, as many esters act as pro-herbicides that hydrolyze to the active parent acid within the plant.

  • Hydrolytic Stability: Esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water to yield the parent carboxylic acid and the alcohol. This reaction can be catalyzed by acid or base.[16][17] The rate of hydrolysis is pH-dependent.[18] For herbicidal esters, this is a critical process. After penetrating the plant cuticle, the ester must be hydrolyzed to release the active dichloropicolinic acid, which then exerts its auxin-like effects. The stability of the ester bond must be sufficient to allow for formulation and absorption but labile enough to ensure timely release of the active principle in the target weed.

  • Photolytic Stability: Photolysis, or degradation by light, is another important factor in the environmental fate of these compounds. Studies on the parent 3,6-dichloropicolinic acid have shown that it undergoes photochemical degradation in aqueous solutions when exposed to UV irradiation.[19] However, the degradation is often incomplete, leading to the formation of various photoproducts.[19] The ester derivatives would likely exhibit similar susceptibility to photodegradation, a factor that must be considered for their persistence on leaf surfaces and in surface waters.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of dichloropicolinic acid esters are essential for quality control, residue analysis, and environmental monitoring. This is typically achieved through a combination of chromatographic and spectroscopic techniques.[20]

Spectroscopic Properties
  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The most characteristic absorption for an ester is the strong C=O (carbonyl) stretching vibration, typically found in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and absorptions characteristic of the dichlorinated pyridine ring.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed structural information. One would expect to see signals corresponding to the aromatic protons on the pyridine ring and distinct signals for the protons of the alcohol moiety of the ester. The chemical shifts and splitting patterns of these signals are diagnostic for the specific ester.[7][22]

    • ¹³C NMR: Shows signals for each unique carbon atom. The carbonyl carbon of the ester typically appears in the range of 160-180 ppm. Signals for the carbons of the pyridine ring and the ester's alkyl group would also be present.[7][21]

  • UV-Vis Spectroscopy: Aromatic systems like the pyridine ring in dichloropicolinic acid give rise to characteristic absorption bands in the UV region, typically assigned to π-π* transitions.[22][23] This property is often exploited for quantitative analysis using HPLC with a UV detector.

Analytical Methodologies

The analysis of dichloropicolinic acid and its esters in environmental or biological samples typically involves extraction, cleanup, and chromatographic determination.

  • Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods to isolate the analytes from the sample matrix.[24][25][26]

  • Chromatography:

    • Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a powerful tool for identification and quantification.[14][25] Because the parent acid is non-volatile, it often requires derivatization to a more volatile form, such as a methyl ester, prior to GC analysis.[25] This makes GC an ideal technique for analyzing the ester forms directly.

    • High-Performance Liquid Chromatography (HPLC): HPLC is also widely used, often with UV or MS detection. It has the advantage of being able to analyze the parent acid directly without derivatization.[24][26][27]

Analytical_Workflow Sample Environmental Sample (Water, Soil, Plant Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Cleanup (e.g., Column Chromatography) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS (For volatile esters) Analysis->GCMS If ester HPLC HPLC-UV/MS (For acid and esters) Analysis->HPLC If acid/ester Data Data Processing & Quantification GCMS->Data HPLC->Data

Caption: Standard workflow for the analysis of dichloropicolinic acid derivatives.

Experimental Protocols

The following section provides generalized, step-by-step methodologies for determining key physicochemical properties.

Protocol 1: Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol is based on the standard OECD Guideline 107 for determining the partition coefficient.

  • Preparation: Prepare a stock solution of the dichloropicolinic acid ester in n-octanol. The n-octanol and water must be mutually saturated before the experiment by stirring them together for 24 hours and then allowing the phases to separate.

  • Partitioning: In a glass vessel with a tight-fitting stopper, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water. The volume ratio should be chosen to ensure that the final concentration in each phase is accurately measurable.

  • Equilibration: Shake the vessel vigorously at a constant temperature (e.g., 25°C) for a sufficient time to allow equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the ester in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 2: Assessment of Hydrolytic Stability

This protocol assesses the rate of ester hydrolysis at different pH values.

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 to represent acidic, neutral, and alkaline conditions, respectively.

  • Incubation: Add a small amount of a concentrated stock solution of the ester (in a water-miscible solvent like acetonitrile to aid dissolution) to each buffer solution in a sealed, temperature-controlled vessel (e.g., 37°C). The final concentration of the organic solvent should be minimal (<1%).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.

  • Analysis: Immediately analyze each sample by HPLC. The method should be capable of separating the parent ester from the hydrolyzed dichloropicolinic acid.

  • Data Analysis: Plot the concentration of the remaining ester against time for each pH condition. Determine the rate of hydrolysis and the half-life (t₁/₂) of the ester under each condition. This provides a quantitative measure of its hydrolytic stability.[18]

Conclusion

The physicochemical properties of dichloropicolinic acid esters are intricately linked to their function and fate as herbicides. Esterification of the parent acid is a deliberate chemical modification designed to enhance lipophilicity and facilitate passage across plant cuticles. The resulting properties—decreased aqueous solubility, loss of acidity, and increased LogP—are critical for the formulation and biological efficacy of the final product. However, these same properties also influence the compound's interaction with soil and its overall environmental persistence. A thorough understanding and precise measurement of these characteristics, through the robust analytical and experimental methods outlined in this guide, are indispensable for the development of effective, safe, and environmentally responsible agrochemical products.

References

Methodological & Application

Application Note & Protocol: Synthesis of Halauxifen-methyl via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Halauxifen-methyl, a key active ingredient in the arylpicolinate class of herbicides.[1][2][3] The protocol details a robust and scalable method starting from Methyl 4-amino-3,6-dichloropyridine-2-carboxylate and employing a Palladium-catalyzed Suzuki cross-coupling reaction. This guide is designed to provide researchers with the technical details and underlying scientific principles necessary for the successful replication and potential optimization of this synthesis. We will cover the reaction mechanism, step-by-step experimental procedures, purification, and analytical characterization of the final product.

Introduction to Halauxifen-methyl

Halauxifen-methyl, marketed under trade names such as Arylex™ active, is a post-emergent herbicide used for the selective control of broadleaf weeds in cereal crops.[4][5][6] It belongs to the synthetic auxin class of herbicides (HRAC Group O), which function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[4][5][7] Its unique 6-arylpicolinate structure provides high efficacy at low application rates and a favorable environmental profile, making it a valuable tool in modern agriculture and weed resistance management.[5][8]

The core of the Halauxifen-methyl molecule consists of a biaryl system, connecting a substituted pyridine ring to a substituted phenyl ring.[9] The synthesis of this C-C bond is a critical step, most effectively achieved through modern cross-coupling methodologies.

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The chosen synthetic route involves a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is exceptionally effective for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts and reagents.

In this protocol, the chlorine atom at the 6-position of the pyridine ring of Methyl 4-amino-3,6-dichloropyridine-2-carboxylate is selectively replaced by the 4-chloro-2-fluoro-3-methoxyphenyl group, which is introduced via its corresponding boronic acid.

Overall Reaction Scheme

The diagram below illustrates the key transformation in the synthesis of Halauxifen-methyl.

Caption: Suzuki coupling of a dichloropicolinate with a phenylboronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety protocols and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )PurityNotes
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate1310738-92-3221.03>97%The key starting material.
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid943831-72-1204.40>97%The aryl source.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.70>98%Catalyst.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Anhydrous, powdered.
1,4-Dioxane123-91-188.11AnhydrousDegas before use.
Deionized Water7732-18-518.02-Degas before use.
Ethyl Acetate141-78-688.11ACS GradeFor extraction and chromatography.
Hexane110-54-386.18ACS GradeFor chromatography.
Brine (Saturated NaCl solution)7647-14-558.44-For work-up.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying organic layers.
Equipment
  • Three-neck round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle with temperature control

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Separatory funnel

  • Rotary evaporator

  • Glass column for flash chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

    • Flame-dry the glassware under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition:

    • To the flask, add Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (5.00 g, 22.6 mmol, 1.0 eq).

    • Add (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (5.55 g, 27.1 mmol, 1.2 eq).

    • Add potassium carbonate (9.37 g, 67.8 mmol, 3.0 eq). The base is crucial for the transmetalation step in the Suzuki catalytic cycle.

    • Finally, add the catalyst, Pd(dppf)Cl₂ (0.83 g, 1.13 mmol, 0.05 eq).

  • Solvent Addition and Degassing:

    • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water (100 mL Dioxane, 25 mL H₂O).

    • Degas the solvent mixture by bubbling nitrogen through it for at least 30 minutes. This removes dissolved oxygen which can poison the catalyst.

    • Using a cannula, transfer the degassed solvent into the reaction flask containing the solids.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 90 °C using a heating mantle.

    • Maintain this temperature and allow the reaction to proceed for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexane. The disappearance of the starting pyridine material indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (150 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will appear as a brown or dark oil/solid. Purify it using flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (dry loading is recommended for best separation).

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% and gradually increasing to 40% ethyl acetate).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent to yield Halauxifen-methyl as a white to off-white solid.

  • Characterization and Yield:

    • Determine the final mass of the purified product and calculate the percentage yield. A typical yield for this reaction is in the range of 75-90%.

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The IUPAC name for the product is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.[9]

Synthesis Workflow and Logic

The entire process follows a logical sequence designed to maximize yield and purity.

G start Start prep Reagent Preparation (Weighing, Solvent Degassing) start->prep setup Reaction Setup (Flame-dried glassware, Inert Atmosphere) prep->setup reaction Suzuki Coupling Reaction (Reagent addition, Heating) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction, Drying) monitor->workup Complete purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (NMR, MS, Purity Analysis) purify->characterize end_node Final Product: Halauxifen-methyl characterize->end_node

Caption: Logical workflow for the synthesis of Halauxifen-methyl.

References

The Strategic Role of Methyl 3,6-dichloropyridine-2-carboxylate in Modern Agrochemical Synthesis: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective active ingredients. Among these, Methyl 3,6-dichloropyridine-2-carboxylate stands out as a pivotal precursor, particularly in the creation of pyridine-based herbicides. Its unique substitution pattern, featuring two chlorine atoms and a methyl ester on the pyridine core, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the agrochemical sector.

The Versatility of the Dichloropicolinate Scaffold

The chemical reactivity of this compound is primarily dictated by the presence of two chloro substituents on the pyridine ring. These halogen atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility. Furthermore, the pyridine nitrogen activates the ring towards such substitutions, particularly at the C6 position. The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for many systemic herbicides that mimic the plant hormone auxin.

This unique combination of reactive sites allows for the strategic and regioselective introduction of various functionalities, leading to a diverse array of agrochemical candidates. The following sections will delve into specific, field-proven applications of this versatile building block.

Key Applications in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of several commercially significant herbicides belonging to the picolinic acid family. These herbicides are known for their selective control of broadleaf weeds in a variety of crops.

Precursor to Clopyralid and Related Herbicides

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is a selective herbicide widely used for the control of broadleaf weeds.[1] The synthesis of clopyralid can be efficiently achieved through the hydrolysis of this compound.

Reaction Scheme: Hydrolysis to Clopyralid

start This compound reagents NaOH (aq) Heat start->reagents product Clopyralid (3,6-Dichloropicolinic acid) reagents->product start This compound boronic_acid Ar-B(OH)₂ catalyst Pd Catalyst Base start->catalyst boronic_acid->catalyst product Methyl 3-chloro-6-arylpyridine-2-carboxylate catalyst->product A Dissolve this compound in anhydrous solvent under inert atmosphere B Add Nucleophile A->B C Stir at appropriate temperature B->C D Monitor reaction progress (TLC/GC-MS) C->D E Reaction Quench D->E F Aqueous Workup & Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H I Characterization of Product H->I

References

Application Notes and Protocols for the Utilization of Methyl 3,6-dichloropyridine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Dichloropyridine Building Block

Methyl 3,6-dichloropyridine-2-carboxylate is a pivotal intermediate in modern organic synthesis, particularly valued in the agrochemical and pharmaceutical industries.[1] Its disubstituted pyridine core, adorned with two reactive chlorine atoms and an ester functionality, offers a versatile platform for the construction of complex molecular architectures. The differential reactivity of the chlorine atoms at the C3 and C6 positions, influenced by the electronic effects of the pyridine nitrogen and the carboxylate group, allows for selective functionalization through a variety of transformations. This guide provides an in-depth exploration of the key applications of this compound, focusing on detailed protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki coupling reactions, as well as the hydrolysis of the ester.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety requirements is paramount for the effective and safe handling of this compound.

PropertyValueReference
CAS Number 1532-24-7[2]
Molecular Formula C₇H₅Cl₂NO₂[3]
Molecular Weight 206.03 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 56-60 °C[4]
Boiling Point ~270.5 °C[5]

Safety and Handling:

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Core Applications in Synthetic Chemistry

The synthetic utility of this compound is primarily centered around the selective substitution of its two chlorine atoms. The pyridine nitrogen and the electron-withdrawing methyl carboxylate group activate the ring towards nucleophilic attack and influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The regioselectivity of this reaction on this compound is a nuanced interplay of electronic and steric factors, as well as reaction conditions such as the choice of solvent.

Causality of Regioselectivity:

The pyridine nitrogen and the C2-methoxycarbonyl group are electron-withdrawing, activating both the C3 and C6 positions to nucleophilic attack. However, the C6 position is generally more activated due to the combined electron-withdrawing effects of the nitrogen atom (para-directing) and the C2-substituent. Conversely, the C2-substituent can exert steric hindrance to an incoming nucleophile, potentially favoring attack at the less hindered C6 position.

Research on the closely related 2,6-dichloro-3-(methoxycarbonyl)pyridine has shown that the solvent plays a critical role in directing the regioselectivity of amination reactions. In non-polar, aprotic solvents, substitution at the C2 position (ortho to the ester) can be favored. In contrast, polar, hydrogen-bond accepting solvents like DMSO can favor substitution at the C6 position. This is attributed to the solvent's ability to stabilize the charged Meisenheimer intermediate formed during the reaction.

Protocol 1: Regioselective Amination at the C-6 Position

This protocol is adapted from general principles of SNAr on dichloropyridines and is designed to favor substitution at the more electronically activated C-6 position.

Experimental Workflow:

G reagents This compound Amine (1.1 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMSO) reaction Heat to 80-120 °C Monitor by TLC/LC-MS reagents->reaction Combine and stir workup Cool to RT Dilute with water Extract with EtOAc reaction->workup Reaction completion purification Dry organic layer (Na2SO4) Concentrate in vacuo Purify by column chromatography workup->purification product Methyl 3-chloro-6-(amino)pyridine-2-carboxylate purification->product

Caption: Workflow for C-6 selective amination.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as DMSO or DMF, add the desired amine (1.1 equiv) and a base such as potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-chloro-6-(amino)pyridine-2-carboxylate.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction typically proceeds with high regioselectivity at the C-6 position. This selectivity is attributed to the greater reactivity of the C-6 position towards the oxidative addition step in the catalytic cycle, which is influenced by the electronic effects of the pyridine nitrogen.

Reaction Mechanism Overview:

G Pd(0)L2 Pd(0)L2 Ar-X This compound Ar-Pd(II)-X Ar-Pd(II)(L2)-Cl Ar-X->Ar-Pd(II)-X Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)(L2)-R Ar-Pd(II)-X->Ar-Pd(II)-R R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-X Base Base Transmetalation Transmetalation Ar-R Coupled Product Ar-Pd(II)-R->Ar-R Reductive\nElimination Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration G start This compound hydrolysis Add aq. NaOH or LiOH Stir at RT or heat start->hydrolysis acidification Cool to 0 °C Acidify with conc. HCl to pH ~2 hydrolysis->acidification extraction Extract with an organic solvent (e.g., CH2Cl2 or EtOAc) acidification->extraction isolation Dry organic layer Concentrate to yield 3,6-Dichloropicolinic acid extraction->isolation

References

Methyl 3,6-dichloropyridine-2-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dichloropicolinate Core

In the landscape of modern drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The pyridine ring system is one such scaffold, found in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities.[1][2][3] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisostere for a phenyl ring makes it a cornerstone of medicinal chemistry.[4][5]

Within this class, Methyl 3,6-dichloropyridine-2-carboxylate emerges as a particularly strategic starting material. This scaffold offers a unique combination of features for the medicinal chemist:

  • Orthogonal Chemical Handles: The two chlorine atoms at the 3- and 6-positions exhibit differential reactivity, allowing for selective and sequential functionalization. This enables the systematic and controlled exploration of chemical space around the pyridine core.

  • Modulation of Physicochemical Properties: The ester at the 2-position provides a site for modification to fine-tune solubility, lipophilicity, and metabolic stability. It can also serve as a key interaction point with biological targets.

  • Three-Dimensional Diversity: The distinct substitution pattern allows for the generation of molecules with diverse three-dimensional shapes, crucial for optimizing binding to complex protein targets such as kinases.

These application notes provide a comprehensive guide to leveraging this compound as a scaffold in medicinal chemistry, with a focus on practical protocols for key chemical transformations and strategies for library development.

Synthesis of the Scaffold

This compound is a commercially available starting material.[4] However, for large-scale applications or when the corresponding acid is more readily available, esterification can be readily achieved.

Protocol 1: Esterification of 3,6-Dichloropyridine-2-carboxylic Acid

Materials:

  • 3,6-Dichloropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Standard glassware for organic synthesis

Procedure:

  • Suspend 3,6-dichloropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. (Caution: CO₂ evolution).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a white to off-white solid. The product can be further purified by recrystallization or column chromatography if necessary.

Key Diversification Reactions: Building a Chemical Library

The differential reactivity of the chlorine atoms at the C3 and C6 positions is the cornerstone of this scaffold's utility. Generally, the C6 position is more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen. However, reaction conditions can be tailored to favor substitution at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the pyridine ring.

The Suzuki-Miyaura coupling is a versatile method for introducing aryl, heteroaryl, and alkyl groups.[6][7] The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C6-Position

Principle: This protocol is designed to favor substitution at the more reactive C6 position. The use of a bulky, electron-rich phosphine ligand is often key to facilitating the oxidative addition of the C-Cl bond to the palladium center.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or Ad₂PⁿBu) (2-10 mol%)[8]

  • A suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in a small amount of the reaction solvent.

  • Add the anhydrous, degassed solvent to the Schlenk flask containing the reagents.

  • Add the catalyst pre-mixture to the reaction flask via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-substituted-3-chloropyridine-2-carboxylate derivative.

Data Presentation: Representative Suzuki Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001878
3Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.5)1,4-Dioxane/H₂O100694
Note: Yields are representative and highly dependent on the specific boronic acid used. Conditions may require optimization.[8]

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common motif in bioactive molecules.[9][10] Similar to the Suzuki coupling, the choice of ligand is critical for success, especially with less reactive aryl chlorides.

Protocol 3: Regioselective Buchwald-Hartwig Amination at the C6-Position

Principle: This protocol facilitates the coupling of primary or secondary amines at the C6 position. Bulky, electron-rich biarylphosphine ligands are generally required to promote the challenging oxidative addition of the C-Cl bond.[1]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) (1-5 mol%)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos) (2-10 mol%)

  • A strong, non-nucleophilic base (e.g., NaOᵗBu or LiHMDS) (1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Standard Schlenk line or glovebox equipment for inert atmosphere reactions

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-3-chloropyridine-2-carboxylate derivative.

Experimental Workflow: Library Synthesis

The following diagram illustrates a typical workflow for generating a library of compounds from the this compound scaffold.

G A This compound B Suzuki Coupling (R¹-B(OH)₂) A->B Pd Catalyst, Ligand, Base C Buchwald-Hartwig Amination (R²R³NH) A->C Pd Catalyst, Ligand, Base D 6-Aryl-3-chloro-picolinate B->D E 6-Amino-3-chloro-picolinate C->E F Second Diversification (e.g., SₙAr or Cross-Coupling at C3) D->F E->F G Final Library of Diversified Compounds F->G

Caption: Library synthesis workflow.

Application in Kinase Inhibitor Design: A Case Study

The pyridine scaffold is a well-established core for the development of kinase inhibitors.[11] The 3,6-disubstituted pattern allows for the positioning of substituents that can interact with key regions of the ATP-binding site, such as the hinge region, the DFG motif, and the solvent-exposed region.

Logical Relationship: Scaffold to Kinase Inhibitor

The following diagram illustrates the rationale for using the dichloropicolinate scaffold in kinase inhibitor design.

G Scaffold This compound C3-Cl C6-Cl C2-CO₂Me Inhibitor Bound Inhibitor R¹ Group R² Group Ester/Amide Scaffold:c6->Inhibitor:r1 Suzuki or Amination Scaffold:c3->Inhibitor:r2 SₙAr or Coupling Scaffold:c2->Inhibitor:ester Amidation Kinase Kinase ATP Binding Site Hinge Region Gatekeeper Residue Solvent Front Inhibitor:r1->Kinase:hinge H-Bonds Inhibitor:r2->Kinase:solvent Hydrophobic/ Polar Interactions Inhibitor:ester->Kinase:gate H-Bonds/ van der Waals

References

Application Notes and Protocols: Synthesis of Novel Pyridine Derivatives from Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Utility of Methyl 3,6-dichloropyridine-2-carboxylate

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of bioactive molecules. The functionalization of the pyridine ring allows for the precise tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile synthetic routes to novel pyridine derivatives is of paramount importance to researchers in both academia and the pharmaceutical industry.

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of substituted pyridines. Its key structural features – two reactive chlorine atoms at positions 3 and 6, and a methyl ester at position 2 – provide multiple handles for sequential and regioselective functionalization. The electron-withdrawing nature of the ester and the pyridine nitrogen atom significantly influences the reactivity of the chlorine substituents, making this molecule an ideal substrate for a range of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of novel pyridine derivatives from this compound. We will delve into the underlying chemical principles that govern these reactions, offering insights into experimental design and optimization. The protocols provided herein are designed to be robust and reproducible, empowering researchers to confidently explore the vast chemical space accessible from this strategic starting material.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the functionalization of electron-deficient aromatic rings.[2][3] In the case of this compound, the pyridine nitrogen and the ester group at C2 activate the ring towards nucleophilic attack, making the chlorine atoms susceptible to displacement by a variety of nucleophiles.

Understanding Regioselectivity: The Key to Controlled Synthesis

A critical aspect of SNAr reactions on this substrate is regioselectivity – the preferential substitution of one chlorine atom over the other. The interplay of electronic and steric factors governs which position is more reactive.

  • Electronic Effects: The pyridine nitrogen and the electron-withdrawing ester group at C2 exert a strong influence on the electron distribution within the ring. This results in a significant polarization of the C-Cl bonds, with the carbon at the 6-position (para to the nitrogen) being the most electron-deficient and thus the most activated towards nucleophilic attack.

  • Steric Effects: The substituent at the 2-position (the methyl ester) can sterically hinder the approach of a nucleophile to the adjacent chlorine atom at the 3-position. This steric hindrance further favors nucleophilic attack at the less hindered 6-position.

Therefore, as a general rule, nucleophilic attack preferentially occurs at the C6 position of this compound. However, this selectivity can be influenced by the nature of the nucleophile and the reaction conditions, particularly the solvent.[4]

Protocol: General Procedure for Nucleophilic Aromatic Substitution at C6

This protocol provides a general framework for the substitution of the C6-chloro group with various nucleophiles.

Workflow for C6-Selective Nucleophilic Aromatic Substitution

SNAr_Workflow Start Start: this compound + Nucleophile + Base Reaction Reaction: - Solvent (e.g., DMF, THF, Dioxane) - Temperature (e.g., RT to 100 °C) - Inert Atmosphere (N2 or Ar) Start->Reaction Combine Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Stir Workup Work-up: - Quench with water - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Product: Methyl 3-chloro-6-(nucleophilically substituted) pyridine-2-carboxylate Purification->Product

Caption: General workflow for the C6-selective nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, THF, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the base and stir the suspension for 10-15 minutes at room temperature.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-chloropyridine derivative.

Table 1: Examples of C6-Selective Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemperature (°C)Product
AnilineK₂CO₃DMF80Methyl 3-chloro-6-(phenylamino)pyridine-2-carboxylate
Sodium MethoxideNaHTHFRTMethyl 3-chloro-6-methoxypyridine-2-carboxylate
EthanethiolEt₃NDioxane60Methyl 3-chloro-6-(ethylthio)pyridine-2-carboxylate

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds.[5][6] These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyridine ring, providing access to a vast array of novel derivatives.

Regioselectivity in Suzuki-Miyaura Coupling

Similar to SNAr reactions, the Suzuki-Miyaura coupling of this compound exhibits a high degree of regioselectivity. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step, and this process is significantly faster at the more electron-deficient and sterically less hindered C6 position. This inherent reactivity allows for the selective functionalization of the C6 position, leaving the C3-chloro group intact for subsequent transformations.

Protocol: General Procedure for Suzuki-Miyaura Coupling at C6

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of arylboronic acids at the C6 position.

Workflow for C6-Selective Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: this compound + Arylboronic Acid + Base Reaction Reaction: - Solvent (e.g., Dioxane/Water) - Temperature (e.g., 100 °C) - Inert Atmosphere (N2 or Ar) Start->Reaction Catalyst Catalyst System: - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) Catalyst->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Stir Workup Work-up: - Dilute with EtOAc and water - Separate layers Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Product: Methyl 3-chloro-6-arylpyridine-2-carboxylate Purification->Product

Caption: General workflow for the C6-selective Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Degassed solvent system (e.g., Dioxane/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-chloropyridine derivative.

Table 2: Examples of C6-Selective Suzuki-Miyaura Coupling

Arylboronic AcidPalladium PrecursorLigandBaseSolventTemperature (°C)Product
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100Methyl 3-chloro-6-phenylpyridine-2-carboxylate
4-Methoxyphenylboronic acidPdCl₂(dppf)-Cs₂CO₃Toluene/H₂O110Methyl 3-chloro-6-(4-methoxyphenyl)pyridine-2-carboxylate
3-Thienylboronic acidPd(OAc)₂XPhosK₃PO₄Dioxane/H₂O100Methyl 3-chloro-6-(thiophen-3-yl)pyridine-2-carboxylate

Further Transformations: Hydrolysis and Amidation

The methyl ester group at the C2 position serves as a versatile handle for further derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

Protocol: Hydrolysis of the Methyl Ester

Materials:

  • Methyl 3-chloro-6-substituted-pyridine-2-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 - 5.0 eq)

  • Solvent system (e.g., THF/water, Methanol/water)

  • Aqueous HCl (to acidify)

Procedure:

  • Dissolve the methyl ester in the chosen solvent system.

  • Add an aqueous solution of the base (LiOH or NaOH).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~2-3 with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol: Amide Bond Formation

Materials:

  • 3-Chloro-6-substituted-pyridine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the amine and the base.

  • Add the coupling agent portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of novel pyridine derivatives. The distinct reactivity of its two chlorine atoms allows for regioselective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this valuable starting material in their drug discovery and development efforts. By understanding the underlying principles of reactivity and regioselectivity, scientists can rationally design and execute synthetic strategies to access novel chemical entities with tailored biological activities.

References

The Strategic Utility of Methyl 3,6-dichloropyridine-2-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dichlorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated class of drug targets. The strategic construction of small molecules capable of modulating their activity is therefore of paramount importance. Within the vast arsenal of chemical building blocks, halogenated heterocycles have emerged as exceptionally versatile scaffolds. Among these, Methyl 3,6-dichloropyridine-2-carboxylate stands out as a key starting material, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its inherent reactivity, governed by the electron-withdrawing nature of the pyridine ring and the differential reactivity of its two chlorine substituents, allows for sequential and site-selective modifications. This note provides a detailed exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of the potent ALK/ROS1 inhibitor, Lorlatinib (PF-06463922).

Core Principles of Reactivity and Synthetic Application

The synthetic utility of this compound is primarily dictated by the distinct electronic environment of its substituents. The chlorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 3-position. This differential reactivity is a key tactical advantage, allowing for a stepwise and controlled elaboration of the pyridine core. The ester functionality at the 2-position provides a handle for further modifications, such as amide bond formation, which is a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site.

A prime example of the strategic application of this building block is in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2] Lorlatinib is a macrocyclic inhibitor designed to be active against a wide range of resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[1][3] The synthesis of this complex molecule leverages the unique reactivity of this compound to construct a key intermediate.

Synthetic Protocol: A Key Step in the Genesis of Lorlatinib (PF-06463922)

The following protocol outlines a representative synthetic transformation involving this compound, forming a crucial part of the overall synthesis of Lorlatinib. This procedure is based on principles of nucleophilic aromatic substitution and subsequent functional group manipulations as described in the patent literature.[4]

Protocol: Synthesis of a Key Pyridine Intermediate

Objective: To demonstrate the selective nucleophilic aromatic substitution on this compound, a foundational step in the synthesis of complex kinase inhibitors like Lorlatinib.

Materials:

  • This compound

  • A suitable amine nucleophile (e.g., a protected aminophenol derivative)

  • A non-nucleophilic base (e.g., Potassium Carbonate, K2CO3)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine nucleophile (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the desired product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyridine derivative.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point, which allows for elevated reaction temperatures to overcome the activation energy of the SNAr reaction, and its ability to dissolve the reactants and reagents.

  • Base: Potassium carbonate is a mild, non-nucleophilic base used to deprotonate the amine nucleophile, thereby increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

  • Temperature: The elevated temperature is necessary to facilitate the nucleophilic aromatic substitution, which is typically slower on electron-rich aromatic rings.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the degradation of reagents and intermediates that may be sensitive to oxygen or moisture.

Data Presentation: Kinase Inhibitor Profile

The application of this compound as a starting material ultimately leads to the formation of highly potent kinase inhibitors. The following table summarizes the inhibitory activity of Lorlatinib (PF-06463922), a product of a synthetic route that can employ this key building block.

Kinase TargetIC50 (nM)Cell-based ActivityReference
Wild-type ALK<0.07 (Ki)Potent inhibition of cell growth in ALK-positive lung cancer cell lines.[1][1]
Crizotinib-resistant ALK mutantsSub-nanomolar to low nanomolarOvercomes resistance to first and second-generation ALK inhibitors.[1][1]
ROS10.19-0.53Potent inhibition of ROS1 fusion enzymes.[5][5]

Visualizing the Synthesis: A Logical Workflow

The following diagrams illustrate the general synthetic strategy and the logical flow for utilizing this compound in the construction of kinase inhibitors.

G cluster_0 Core Building Block cluster_1 Key Transformation cluster_2 Intermediate Scaffolds cluster_3 Further Elaboration cluster_4 Final Kinase Inhibitor A This compound B Selective Nucleophilic Aromatic Substitution (SNAr) A->B Reaction with Nucleophile C Monosubstituted Pyridine Derivatives B->C D Amide Coupling, Cross-Coupling Reactions, Macrocyclization C->D E e.g., Lorlatinib (PF-06463922) D->E

Caption: Synthetic workflow from the starting material to the final kinase inhibitor.

G A This compound (Key Starting Material) B Differential Reactivity (C6 > C3) A->B C Site-Selective Substitution B->C D Introduction of Key Pharmacophoric Elements C->D E Construction of Complex Kinase Inhibitor Scaffold D->E

References

The Strategic Utility of Methyl 3,6-dichloropyridine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3] Its enduring appeal stems from a unique combination of features: the nitrogen atom imparts polarity and aqueous solubility, serves as a hydrogen bond acceptor, and modulates the electronic properties of the aromatic ring, influencing its interactions with biological targets.[4] The adaptability of the pyridine nucleus as a template for structural modification has cemented its role in the development of novel therapeutics across a wide range of disease areas.[5]

Within the vast chemical space of pyridine derivatives, Methyl 3,6-dichloropyridine-2-carboxylate emerges as a particularly strategic fragment for drug discovery campaigns, especially within the paradigm of Fragment-Based Drug Discovery (FBDD). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique chemical attributes of this fragment. We will delve into its physicochemical properties, explore its reactivity in key synthetic transformations, and provide detailed protocols for its application in hit-to-lead optimization.

Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Suitability

This compound is a small, synthetically tractable molecule with properties that align well with the principles of FBDD. FBDD focuses on screening low molecular weight compounds that, despite having lower initial potency, exhibit high "ligand efficiency" – a measure of binding energy per heavy atom. These fragments serve as highly efficient starting points for building more potent and selective drug candidates.

PropertyValueSource
CAS Number 1532-24-7--INVALID-LINK--
Molecular Formula C₇H₅Cl₂NO₂--INVALID-LINK--
Molecular Weight 206.03 g/mol --INVALID-LINK--
Calculated LogP 2.6--INVALID-LINK--
Hydrogen Bond Donors 0--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Rotatable Bonds 2--INVALID-LINK--

The properties of this compound make it an excellent candidate for inclusion in a fragment library. Its low molecular weight and limited number of rotatable bonds provide a rigid scaffold that can explore defined regions of a protein's binding site. The presence of two chlorine atoms and a methyl ester at distinct positions on the pyridine ring offers multiple, chemically orthogonal vectors for rapid analogue synthesis and hit-to-lead optimization.

The Power of Differential Reactivity: A Chemist's Guide to Modifying the Scaffold

The key to unlocking the potential of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 6-position (ortho to the nitrogen) is more activated towards nucleophilic aromatic substitution (SNAr) compared to the chlorine at the 3-position (meta to the nitrogen). This inherent difference allows for selective functionalization, a critical aspect of structure-activity relationship (SAR) studies.

Furthermore, both chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, and reaction conditions can often be tuned to favor reaction at one position over the other, providing a powerful toolkit for medicinal chemists.

Experimental Protocols

The following protocols provide a starting point for the synthetic elaboration of the this compound scaffold. Researchers should note that optimization of these conditions may be necessary for specific substrates.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of dichloropyridines, the reactivity of the chlorine atoms can be influenced by the choice of palladium catalyst and ligands. For a derivative of our title compound, methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, a Suzuki coupling has been reported to proceed with displacement of the chlorine at the 6-position.[1]

Reaction Scheme:

Suzuki_Coupling reactant1 Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate product Methyl 4-(acetylamino)-3-chloro-6-aryl-pyridine-2-carboxylate reactant1->product Suzuki Coupling reactant2 Ar-B(OH)2 reactant2->product reagents Pd catalyst Triphenylphosphine Aqueous K2CO3 Methyl isobutyl ketone reagents->product Buchwald_Hartwig reactant1 This compound product Methyl 3-chloro-6-(dialkylamino)-pyridine-2-carboxylate reactant1->product Buchwald-Hartwig Amination reactant2 R1R2NH reactant2->product reagents Pd catalyst (e.g., Pd2(dba)3) Phosphine ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene reagents->product SNAr reactant1 This compound product Methyl 3-chloro-6-Nu-pyridine-2-carboxylate reactant1->product SNAr reactant2 Nu-H reactant2->product reagents Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or DMSO) reagents->product FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Structural Biology cluster_2 Hit-to-Lead Optimization (SAR-driven) Fragment_Screening Fragment Library Screening (e.g., X-ray Crystallography, SPR, NMR) Hit_Identification Hit Identification: This compound Fragment_Screening->Hit_Identification Biophysical_Validation Biophysical Validation (Affinity & Kinetics) Hit_Identification->Biophysical_Validation Structural_Biology Structure Determination (X-ray Co-crystal Structure) Biophysical_Validation->Structural_Biology SAR_Strategy Structure-Activity Relationship (SAR) Strategy Structural_Biology->SAR_Strategy Vector_Analysis Analysis of Growth Vectors (C3-Cl, C6-Cl, C2-Ester) SAR_Strategy->Vector_Analysis Analogue_Synthesis Analogue Synthesis (Suzuki, Buchwald-Hartwig, SNAr) Vector_Analysis->Analogue_Synthesis Potency_Selectivity Potency & Selectivity Assays Analogue_Synthesis->Potency_Selectivity Potency_Selectivity->SAR_Strategy ADME_Properties ADME/Tox Profiling Potency_Selectivity->ADME_Properties ADME_Properties->SAR_Strategy Lead_Compound Lead Compound ADME_Properties->Lead_Compound

References

Application Notes and Protocols: Dichloropicolinates in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Dichloropicolinates in Advanced Materials

Dichloropicolinates, a class of pyridine-based carboxylic acid derivatives, are emerging as versatile building blocks in materials science. The presence of the pyridine ring, carboxylic acid functionality, and strategically positioned chlorine atoms imparts a unique combination of properties that can be harnessed to create novel materials with tailored characteristics. The nitrogen atom in the pyridine ring offers a coordination site for metal ions, making these molecules excellent candidates for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group provides a reactive handle for polymerization reactions, enabling their incorporation into polyesters and other polymers. Furthermore, the electron-withdrawing nature of the chlorine atoms can influence the electronic properties, solubility, and thermal stability of the resulting materials.

This comprehensive guide provides detailed application notes and exemplary protocols for the utilization of dichloropicolinates in the synthesis of advanced materials, specifically focusing on Metal-Organic Frameworks and functional polyesters. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and innovate.

Part 1: Dichloropicolinate-Based Metal-Organic Frameworks (MOFs)

Application Note: Engineering Porosity and Functionality with Dichloropicolinate Linkers

The incorporation of dichloropicolinate ligands into MOF structures offers several strategic advantages. The pyridine nitrogen and carboxylate oxygen atoms act as a bidentate chelate, readily coordinating with a variety of metal ions to form stable frameworks. The chlorine substituents can modulate the electronic environment of the framework, potentially influencing its catalytic activity or gas sorption properties. Moreover, the steric bulk and position of the chlorine atoms can direct the topology of the resulting MOF, leading to unique pore structures.

Potential Applications:

  • Gas Storage and Separation: The tunable pore size and chemical functionality of dichloropicolinate-based MOFs make them promising candidates for the selective adsorption and storage of gases like CO2, CH4, and H2.

  • Catalysis: The metal nodes and the functionalized organic linkers can act as active sites for a range of catalytic reactions.

  • Sensing: The luminescence properties of certain MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[1][2]

Experimental Workflow: MOF Synthesis

MOF_Synthesis_Workflow Reagents Reagents (Dichloropicolinate, Metal Salt, Solvent) Mixing Mixing & Solubilization Reagents->Mixing Synthesis Synthesis (Solvothermal or Microwave) Mixing->Synthesis Isolation Isolation (Centrifugation/Filtration) Synthesis->Isolation Washing Washing Isolation->Washing Activation Activation (Solvent Exchange & Drying) Washing->Activation Characterization Characterization Activation->Characterization

Caption: Workflow for the synthesis of dichloropicolinate-based MOFs.

Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-Dichloropicolinate MOF

This protocol describes a general procedure for the solvothermal synthesis of a crystalline MOF using a dichloropicolinate linker and a zinc salt. The specific dichloropicolinate isomer and reaction conditions may require optimization for desired properties.

Materials:

  • 3,5-Dichloropicolinic acid (or other isomer)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Reagent Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 3,5-dichloropicolinic acid in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing: Combine the two solutions in the glass vial. Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Assembly: Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours. The slow heating allows for the formation of well-defined crystals.

  • Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: To activate the MOF and create a porous structure, immerse the washed crystals in a volatile solvent like ethanol for 24 hours to exchange the DMF. Afterwards, dry the sample under vacuum at 150 °C for 12 hours.[3]

Protocol 2: Microwave-Assisted Synthesis of a Hypothetical Cu-Dichloropicolinate MOF

Microwave-assisted synthesis can significantly reduce reaction times compared to conventional solvothermal methods.[4][5][6][7][8] This protocol provides a general guideline.

Materials:

  • 4,6-Dichloropicolinic acid (or other isomer)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Microwave synthesis vial

Procedure:

  • Reagent Preparation: In a 10 mL microwave synthesis vial, combine 0.1 mmol of 4,6-dichloropicolinic acid and 0.1 mmol of copper(II) nitrate trihydrate.

  • Solvent Addition: Add 5 mL of DMF to the vial.

  • Sealing and Mixing: Securely cap the vial and briefly vortex the mixture to ensure good dispersion.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 140 °C for 30 minutes with stirring. The rapid and uniform heating provided by microwaves accelerates the crystallization process.[8]

  • Cooling and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Collect the product by centrifugation.

  • Washing: Decant the supernatant and wash the solid product with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL).

  • Activation: Dry the washed MOF under vacuum at 120 °C for 6 hours to remove residual solvent and activate the material.

Characterization of Dichloropicolinate-Based MOFs
Technique Purpose Expected Observations
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized MOF.A well-defined diffraction pattern with sharp peaks indicates a crystalline material. Comparison with simulated patterns can confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the dichloropicolinate linker to the metal center.The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) should shift to a lower frequency upon coordination to the metal ion.[9]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve will show weight loss steps corresponding to the removal of solvent molecules and the eventual decomposition of the organic linker.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.An adsorption-desorption isotherm will reveal the porous nature of the material.

Part 2: Dichloropicolinate-Containing Polyesters

Application Note: Tailoring Polymer Properties with Dichloropicolinate Monomers

The incorporation of dichloropicolinate units into polyester backbones can significantly modify their properties. The rigid pyridine ring can enhance the thermal stability and mechanical strength of the polymer. The presence of chlorine atoms can increase the polymer's flame retardancy and alter its solubility in organic solvents. Furthermore, the nitrogen atom in the pyridine ring can serve as a site for post-polymerization modification or for creating coordination sites for metal ions, leading to hybrid materials.

Potential Applications:

  • High-Performance Plastics: Polyesters with enhanced thermal and mechanical properties for demanding applications.

  • Flame-Retardant Materials: The inherent chlorine content can contribute to flame retardancy.

  • Functional Membranes: The pyridine nitrogen can be functionalized to create membranes with specific separation or catalytic properties.

  • Biomedical Materials: The biocompatibility and degradability of certain polyesters can be tuned for applications in drug delivery and tissue engineering.[9]

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis_Workflow Monomers Monomers (Dichloropicolinate derivative, Diol) Polycondensation Melt Polycondensation Monomers->Polycondensation Catalyst Catalyst Catalyst->Polycondensation Purification Purification (Precipitation & Washing) Polycondensation->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the synthesis of dichloropicolinate-containing polyesters.

Protocol 3: Melt Polycondensation Synthesis of a Hypothetical Dichloropicolinate-Based Polyester

This protocol outlines a two-stage melt polycondensation procedure for synthesizing a polyester from a dichloropicolinate diester and a diol. This method avoids the use of solvents at high temperatures.[10][11]

Materials:

  • Dimethyl 3,5-dichloropicolinate (or other ester derivative)

  • 1,6-Hexanediol

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Transesterification Stage:

    • Charge the reaction flask with equimolar amounts of dimethyl 3,5-dichloropicolinate and 1,6-hexanediol.

    • Add a catalytic amount of tin(II) 2-ethylhexanoate (e.g., 0.1 mol% relative to the diester).

    • Heat the mixture to 180 °C under a slow stream of nitrogen gas with mechanical stirring.

    • Methanol will be produced as a byproduct and should be collected in the distillation condenser. Continue this stage for 2-4 hours or until the evolution of methanol ceases.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240 °C.

    • Slowly apply a vacuum (e.g., down to <1 mbar) to remove the excess 1,6-hexanediol and drive the polymerization reaction to completion.

    • Continue the reaction under vacuum for 4-6 hours, or until the desired viscosity is achieved (as observed by the torque on the mechanical stirrer).

  • Isolation and Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol to remove any unreacted monomers and catalyst residues.

  • Drying: Dry the purified polyester in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization of Dichloropicolinate-Based Polyesters
Technique Purpose Expected Observations
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy To confirm the chemical structure of the polyester and determine the monomer incorporation ratio.The spectra should show characteristic peaks for the dichloropicolinate and diol units in the polymer backbone, and the absence of monomer signals.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer, particularly the ester linkage.A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.[12]
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.The GPC trace will provide information on the molecular weight distribution of the synthesized polyester.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.These thermal transitions provide insight into the amorphous or semi-crystalline nature of the polyester and its processing window.[1]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyester.The TGA curve will show the onset of decomposition and the temperature at which significant weight loss occurs.[1]

References

Application Notes & Protocols for the Synthesis of Pyridine-Based Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold in Modern Herbicides

The pyridine ring is a foundational structural motif in a significant portion of modern agrochemicals, particularly herbicides.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, selectivity, and environmental persistence.[1] Pyridine-based herbicides, such as the widely used auxinic herbicides picloram, clopyralid, and aminopyralid, function by mimicking natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[4] Another class, represented by dithiopyr, acts as a mitotic inhibitor, preventing cell division in target grasses.[5]

This guide provides an in-depth look into the patented synthetic methodologies for key pyridine-based herbicides. Moving beyond simple procedural lists, we will explore the underlying chemical logic, providing researchers and development professionals with a practical understanding of these critical industrial processes. The protocols detailed herein are derived from patent literature, offering a direct view into established and scalable synthetic routes.

Core Synthetic Strategies: From Precursors to Final Products

While numerous methods exist for the de novo synthesis of the pyridine ring, such as metal-catalyzed cycloadditions or multicomponent reactions, industrial-scale production of pyridine herbicides often relies on a more pragmatic approach.[6][7] The process typically starts with readily available, pre-formed pyridine derivatives, which are then subjected to a series of functionalization reactions to build the final, complex active ingredient. This strategy is generally more cost-effective and efficient for large-scale manufacturing.

Key patented strategies for major herbicide classes include:

  • Targeted Halogenation and Functional Group Interconversion: This is a cornerstone of picolinic acid herbicide synthesis. The precise installation of chlorine and fluorine atoms, alongside the manipulation of amino and carboxylic acid groups on the pyridine core, is critical for achieving the desired herbicidal activity and selectivity.

  • Catalytic Hydrogenation for Selective Dehalogenation: As demonstrated in the synthesis of aminopyralid, catalytic methods are employed to selectively remove specific halogen atoms from a polychlorinated precursor, showcasing a high degree of chemical control.[8]

  • Multi-Step Synthesis from Simple Pyridine Building Blocks: The synthesis of clopyralid from 2-cyanopyridine illustrates a linear approach involving chlorination, hydrolysis, and reduction, with each step building towards the final product.[9]

Application Protocol 1: Synthesis of Picloram Analogs via Ring Halogenation

Picloram (4-amino-3,5,6-trichloropicolinic acid) is a highly effective and persistent herbicide used for controlling broadleaf weeds.[4][10] Recent patent literature discloses methods for preparing halogenated analogs, such as 5-fluoro-6-chloro analogs, starting from picloram itself.[11] This process highlights a sophisticated strategy of protecting a reactive group to enable selective modification of the pyridine ring.

Workflow for the Synthesis of 5-Fluoro-6-Chloropicloram Derivatives

The following diagram outlines the patented multi-step conversion of a picloram nitrile derivative to a 5-fluoro-6-chloro analog.

G start Picloram Nitrile Analog (III) step1 Protection of 4-Amino Group start->step1 Phthalic Anhydride step2 Halex Fluorination step1->step2 KF, Sulfolane (Adds F at C5, C6) step3 Deprotection & Hydrolysis step2->step3 Acid & Water (Removes protecting group, hydrolyzes nitrile) step4 Halogenation at C6 step3->step4 Adds Cl or Br at C6 final 5-Fluoro-6-Chloropicloram (II) step4->final

Caption: Multi-step patented synthesis of Picloram analogs.

Causality and Experimental Insight

The critical step in this synthesis is the protection of the 4-amino group with a phthaloyl group.[11] This is essential because the unprotected amino group would otherwise interfere with the subsequent Halex fluorination reaction, leading to undesired side products and reduced yield. The phthaloyl group is robust enough to withstand the fluorination conditions but can be cleanly removed later under acidic conditions, which simultaneously hydrolyzes the nitrile to the required carboxylic acid.

Detailed Protocol: Synthesis of the Phthaloyl-Protected Intermediate (Compound IV)

This protocol is adapted from patent US12017993B2.[11]

  • Reaction Setup: To a suspension of the picloram nitrile analog (1.0 eq) in a suitable solvent, add phthalic anhydride (1.05 eq).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Stir the suspension for 30 minutes.

    • Filter the solid, collecting the crude product.

  • Purification:

    • Wash the collected solid sequentially with water and hexane to remove impurities.

    • Dry the solid to yield the protected intermediate (Compound IV).

    • For higher purity, the product can be dissolved in dichloromethane (DCM) and passed through a silica gel pad.[11]

Data Summary: Intermediate IV Synthesis
ParameterValueSource
Starting MaterialPicloram Nitrile Analog[11]
ReagentPhthalic Anhydride[11]
Purity (HPLC)99.6%[11]
Yield96%[11]
AppearanceOff-white solid[11]
Melting Point233.7-234.8 °C[11]

Application Protocol 2: Catalytic Synthesis of Clopyralid

Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) is another important auxin mimic herbicide. A patented production method describes its synthesis from 2-cyanopyridine, highlighting the use of a specific catalyst blend to improve yield and product quality.[9]

Workflow for Clopyralid Synthesis

This pathway involves chlorination of the starting material, followed by hydrolysis and reduction.

G start 2-Cyanopyridine step1 Chlorination start->step1 Chlorine (Cl2) step2 Hydrolysis & Reduction step1->step2 1. NaOH / Na2CO3 2. HCl 3. Catalyst final Clopyralid step2->final

Caption: Patented synthesis route for the herbicide Clopyralid.

Causality and Experimental Insight

The innovation in this patented process lies in the catalyst composition used during the reduction/hydrolysis stage.[9] The patent specifies a catalyst of ferric chloride, zinc chloride, and cobalt chloride impregnated on activated carbon.[9] This mixed-metal catalyst system is crucial for driving the reaction to completion efficiently, thereby increasing both the final yield and the purity of the clopyralid product. The precise control of pH (0.8-1.2) and temperature (75-95 °C) during the addition of hydrochloric acid is also critical for optimizing the reaction outcome.[9]

Detailed Protocol: Hydrolysis and Reduction Step

This protocol is a generalized representation based on the key parameters described in patent CN100579964C.[9]

  • Catalyst Preparation: Prepare the catalyst by impregnating activated carbon with a solution containing ferric chloride (FeCl₃), cobalt chloride (CoCl₂), and zinc chloride (ZnCl₂) in hydrochloric acid (HCl).[9]

  • Reaction Setup: Charge the chlorinated intermediate into a reactor containing the prepared catalyst.

  • Reduction System:

    • Introduce an aqueous solution of sodium carbonate (2.0–3.5% concentration).[9]

    • Slowly add a solution of sodium hydroxide over 50-150 minutes. The weight ratio of sodium hydroxide to the pyridine acid intermediate should be between 0.5:1 and 1.5:1.[9]

  • Acidification:

    • Maintain the reaction temperature between 75 °C and 95 °C.[9]

    • Carefully add hydrochloric acid to adjust the final pH of the mixture to between 0.8 and 1.2, which precipitates the clopyralid product.[9]

  • Isolation: Isolate the precipitated solid via filtration, wash, and dry to obtain the final product.

Application Protocol 3: Selective Synthesis of Aminopyralid

Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) is valued for its effectiveness at low use rates.[12] Its synthesis can be achieved via the selective catalytic hydrogenation of a trichlorinated precursor, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (a derivative of Picloram).[8][11]

Workflow for Aminopyralid Synthesis

This process is a selective reduction, removing a single chlorine atom.

G start 4-Amino-3,5,6-trichloropyridine -2-carboxylic acid step1 Selective Catalytic Hydrogenation start->step1 H2, 5% Pd/C NaOH, Water final Aminopyralid step1->final

Caption: Selective dehalogenation route to Aminopyralid.

Causality and Experimental Insight

The success of this synthesis hinges on the selectivity of the palladium-on-carbon (Pd/C) catalyst. Under controlled hydrogen pressure and temperature, the catalyst facilitates the reductive removal of the chlorine atom at the 5-position of the pyridine ring, which is more sterically accessible and electronically favored for reduction compared to the chlorines at the 3- and 6-positions. The reaction is run under basic conditions (using sodium hydroxide) to solubilize the starting carboxylic acid and facilitate the reaction.[8]

Detailed Protocol: Catalytic Hydrogenation

This protocol is adapted from the synthesis described in patent CN105461622, as reported by ChemicalBook.[8]

  • Reaction Setup:

    • In a high-pressure reactor, dissolve 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (50.8 g) in water (500 mL) with 30% sodium hydroxide solution (66.7 g).[8]

    • Add 5% Palladium on Carbon (Pd/C) catalyst (2 g).[8]

  • Hydrogenation:

    • Seal the reactor and purge with nitrogen three times.

    • Pressurize the reactor with hydrogen gas to 0.2 MPa.

    • Heat the mixture to 50 °C with stirring.

    • Increase the hydrogen pressure to 0.3 MPa and maintain for 20 hours.[8]

  • Work-up and Isolation:

    • Cool the reactor to room temperature and vent the hydrogen.

    • Filter the reaction mixture to recover the Pd/C catalyst.

    • Adjust the pH of the filtrate to 1-2 with 30% hydrochloric acid to precipitate the product.[8]

    • Cool to induce crystallization, then isolate the solid by centrifugation.

  • Purification: Wash the precipitate with hot water and dry to obtain pure aminopyralid.

Data Summary: Aminopyralid Synthesis
ParameterValueSource
Starting Material4-amino-3,5,6-trichloropyridine-2-carboxylic acid[8]
Catalyst5% Palladium on Carbon[8]
Temperature50 °C[8]
Pressure0.3 MPa (approx. 43.5 psi)[8]
Yield91.4%[8]
Purity97.5%[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3,6-dichloropyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,6-dichloropyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As a key intermediate in the development of herbicides and pharmaceuticals, achieving a high-yield, high-purity synthesis is critical.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Overview of Primary Synthetic Pathways

The synthesis of this compound typically involves a two-stage process: first, the formation of the core intermediate, 3,6-dichloropyridine-2-carboxylic acid (also known as 3,6-dichloropicolinic acid), followed by its esterification. The choice of the initial route to the carboxylic acid is a critical determinant of the overall process efficiency.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine Acid 3,6-Dichloropyridine- 2-carboxylic Acid 2,3,6-Trichloropyridine->Acid Hydrolysis/ Cyanation Route [5] 2-Amino-3,6-dichloropyridine 2-Amino-3,6-dichloropyridine 2-Amino-3,6-dichloropyridine->Acid Sandmeyer Reaction [3] Ester Methyl 3,6-dichloropyridine- 2-carboxylate Acid->Ester Esterification

Caption: Key synthetic routes to this compound.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield is low. Which synthetic route for the 3,6-dichloropicolinic acid precursor is most robust?

A: Low overall yield often traces back to the initial, and most complex, part of the synthesis: the formation of the 3,6-dichloropicolinic acid intermediate. The two most common routes present different challenges and advantages.

  • From 2,3,6-Trichloropyridine: This route often involves a sequence of oxidation, cyanation, deoxygenation, and hydrolysis.[3] While the starting material may be accessible, this multi-step process can lead to cumulative yield loss. A key challenge is the hydrolysis of the nitrile intermediate; incomplete conversion is a common source of low yield and impurities.[4]

  • Via Sandmeyer Reaction: This classic transformation converts an aromatic amine, such as 2-Amino-3,6-dichloropyridine, into a diazonium salt, which is then displaced.[5] For carboxylation, this is a multi-step process involving diazotization followed by reaction with a cyanide source (like CuCN) and subsequent hydrolysis of the resulting nitrile. The primary advantage is the potential for high regioselectivity. However, the reaction is sensitive to temperature control, and the stability of the diazonium intermediate is paramount. Side reactions, such as the formation of biaryl impurities, can occur if the radical mechanism is not well-controlled.[6][7]

Recommendation: For robustness and potentially higher overall yield in a laboratory setting, the Sandmeyer reaction is often preferred if the aminopyridine starting material is available. It avoids the multiple steps of the trichloropyridine route. However, careful optimization of the diazotization and displacement steps is critical.

Q2: I'm struggling with the final esterification step. What method do you recommend for converting 3,6-dichloropicolinic acid to the methyl ester?

A: The esterification of 3,6-dichloropicolinic acid is a critical final step. The choice of method depends on substrate sensitivity, desired yield, and available reagents. Below is a comparison of common methods.

Method Reagents & Conditions Pros Cons
Fischer Esterification Methanol (excess/solvent), conc. H₂SO₄ or HCl (cat.), reflux.[8]Economical, simple reagents, suitable for large scale.Reversible equilibrium reaction (requires large excess of alcohol or water removal); harsh acidic conditions may degrade sensitive substrates.[8][9]
Acid Chloride Formation 1) SOCl₂ or (COCl)₂, cat. DMF, reflux.2) Methanol, base (e.g., Et₃N).[10]High-yielding, irreversible reaction; drives to completion.Requires handling of thionyl chloride/oxalyl chloride; two-step process.
Steglich Esterification DCC or EDC, DMAP (cat.), Methanol, CH₂Cl₂ or THF, 0°C to RT.[11][12]Very mild conditions, high yields, suitable for acid-sensitive substrates.DCC byproduct (DCU) can be difficult to remove; potential for N-acylurea side product formation; reagents are more expensive.[9][13]

Recommendation: For high, reliable yields under mild conditions, the Acid Chloride Formation route is highly recommended. The conversion to the acid chloride is typically clean and efficient, and the subsequent reaction with methanol proceeds rapidly to completion. If your substrate is exceptionally sensitive, Steglich esterification is an excellent alternative, provided care is taken during purification.

Q3: My reaction is not going to completion. What factors could be inhibiting it?

A: A stalled or sluggish reaction can be frustrating. A systematic approach to troubleshooting is essential. The flowchart below outlines a logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Analysis Checks start Reaction Stalled/ Low Conversion reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Check Reaction Conditions reagents->conditions r_solvent Is solvent anhydrous? (e.g., for Steglich/Acid Chloride) workup 3. Analyze Workup & Sampling conditions->workup c_temp Is temperature correct & stable? (Crucial for diazonium salt stability) w_tlc Is TLC developing solvent system appropriate? (Product may be on baseline or solvent front) end Identify & Rectify Issue workup->end r_reagent Are reagents fresh? (e.g., DCC, SOCl₂) r_cat Is catalyst active? (e.g., Cu(I) in Sandmeyer) c_mixing Is mixing adequate? (Especially for heterogeneous reactions) c_atmosphere Is inert atmosphere maintained? (If required) w_quench Did quenching prematurely stop the reaction?

Caption: A systematic workflow for troubleshooting stalled reactions.

Key Causality Checks:

  • Moisture: Many reagents, particularly those for esterification like SOCl₂ and DCC, are highly sensitive to moisture. Ensure solvents are anhydrous and glassware is oven-dried.

  • Catalyst Activity: In a Sandmeyer reaction, the copper(I) catalyst is crucial for the single-electron transfer mechanism.[6] If the catalyst has been oxidized to copper(II) through improper storage or exposure to air, the reaction will fail.

  • Temperature: For diazotization, temperatures are typically kept at 0-5 °C to prevent the premature decomposition of the diazonium salt. Conversely, some displacement steps may require gentle heating to proceed at a reasonable rate.[14]

Q4: What are these unexpected peaks in my NMR/LC-MS? How can I minimize impurities?

A: The impurity profile is directly linked to the chosen synthetic route and reaction conditions.

  • If using Steglich Esterification: The most common impurity is N-acylurea . This forms when the O-acylisourea intermediate rearranges instead of reacting with the alcohol. This is more prevalent with sterically hindered alcohols or if the reaction is run at elevated temperatures.[13]

    • Solution: Ensure a 10-20 mol% loading of DMAP, which catalyzes the desired esterification, making it kinetically favorable over the rearrangement.[12] Run the reaction at 0 °C and allow it to slowly warm to room temperature.

  • If using a Sandmeyer Reaction: A common side product is a biaryl compound , formed from the coupling of two aryl radicals.[7]

    • Solution: Ensure efficient scavenging of the aryl radical by the nucleophile (e.g., CuCN). Maintain the recommended stoichiometry of the copper salt and control the addition rate of the diazonium salt solution to keep the radical concentration low.

  • General Impurities:

    • Unreacted Starting Material: If the reaction has stalled (see Q3), unreacted 3,6-dichloropicolinic acid will be present.

    • Over-chlorination/Incomplete Chlorination: In syntheses starting from less chlorinated pyridines, you may see products with incorrect chlorination patterns.

    • Hydrolysis of Ester: During aqueous workup, particularly under basic conditions, the product can hydrolyze back to the carboxylic acid.[15]

    • Solution: Use a mild base like sodium bicarbonate for neutralization washes instead of strong bases like sodium hydroxide.[11] Ensure the reaction has gone to completion by TLC or LC-MS before initiating workup.

Q5: Purification is proving difficult. The compound seems to be tailing on my silica column. What's the best practice?

A: Tailing on silica gel is a classic issue for basic compounds like pyridines. The acidic silanol groups on the silica surface interact strongly with the basic nitrogen atom of the pyridine ring, causing poor separation and broad peaks.[16]

Recommended Solutions:

  • Eluent Modification: Add a small amount of a competitive base to your eluent system (e.g., Hexane/Ethyl Acetate). A common choice is 0.5-1% triethylamine (Et₃N) . The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use Deactivated Silica: Use commercially available "deactivated" or "base-washed" silica gel for your column.

  • Alternative Purification:

    • Crystallization: If the product is a solid and of reasonable purity (>90%), crystallization is an excellent method for achieving high purity. Test various solvent systems (e.g., Hexanes/Ethyl Acetate, Ethanol/Water).

    • Acid-Base Extraction: As a final purification step, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane), wash with a dilute acid (e.g., 1M HCl) to protonate the pyridine and pull it into the aqueous layer. Wash the aqueous layer with fresh solvent to remove non-basic impurities. Then, basify the aqueous layer with NaHCO₃ and extract your purified product back into an organic solvent.[16]

Experimental Protocols

Protocol 1: Synthesis of 3,6-dichloropicolinoyl chloride

This protocol is a prerequisite for the most reliable esterification method.

  • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dichloropyridine-2-carboxylic acid (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the complete conversion of the acid to the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,6-dichloropicolinoyl chloride is often used directly in the next step without further purification.

Protocol 2: High-Yield Synthesis of this compound
  • Dissolve the crude 3,6-dichloropicolinoyl chloride (from Protocol 1) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the methanol/triethylamine solution dropwise to the cooled acid chloride solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the acid chloride is fully consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or crystallization as described in Q5.

References

Technical Support Center: Purification of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1532-24-7). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for the purification of this key chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Section 1: Initial Purity Assessment & Troubleshooting

Before embarking on a purification campaign, a thorough assessment of the crude material is critical. This initial analysis informs the selection of the most appropriate purification strategy and can save significant time and resources.

Q1: My crude this compound is an off-white or yellowish solid, not the expected white crystalline solid. What does this indicate?

A1: A discoloration in your crude product typically points to the presence of impurities. These can be residual solvents, unreacted starting materials, or by-products from the synthesis. The compound itself is a white solid.[1] A key step in the synthesis is often the esterification of 3,6-dichloropyridine-2-carboxylic acid.[2] Incomplete reaction or side reactions can lead to colored impurities.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC): Run a TLC plate with your crude material against a reference standard if available. Use a solvent system such as 1:1 Diethyl Ether/Petroleum Ether or 3:7 Ethyl Acetate/Hexane to visualize the number of components.[1] The presence of multiple spots confirms impurities.

  • Melting Point Analysis: Determine the melting point of your crude solid. A broad melting range or a value significantly lower than the literature value suggests impurities. Note that there is some discrepancy in reported melting points; values of 60-61°C and 154-156°C have been noted in different contexts, which may depend on the crystalline form or purity.[1][3] A sharp melting point is a good indicator of high purity.

  • NMR Spectroscopy: A ¹H NMR spectrum is an excellent tool to identify major impurities. Look for signals that do not correspond to the methyl ester protons or the pyridine ring protons. The presence of a broad peak exchangeable with D₂O may indicate the presence of the unreacted carboxylic acid starting material.

Q2: What are the most probable impurities I should be looking for?

A2: The impurity profile depends heavily on the synthetic route. However, based on common preparative methods, you should consider the following:

  • Unreacted Starting Material: The most common impurity is likely the starting acid, 3,6-dichloropyridine-2-carboxylic acid, resulting from incomplete esterification.[2]

  • Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water during workup or storage.[4][5]

  • Over- or Under-chlorinated Species: If the pyridine ring was synthesized via chlorination, related chlorinated pyridines could be present.

  • Solvents: Residual solvents from the reaction or initial workup (e.g., methanol, ethyl acetate, dichloromethane) are common.

Section 2: Purification Strategy Selection

Choosing the correct purification method is paramount. The decision should be based on the nature of the impurities, the quantity of material, and the desired final purity.

Purification_Decision_Tree start Crude Product Analysis (TLC, MP, NMR) is_solid Is the product a solid? start->is_solid impurity_check Are impurities significantly different in polarity? quantity_check Quantity > 1-2 g? impurity_check->quantity_check No chromatography Column Chromatography impurity_check->chromatography Yes is_solid->impurity_check Yes re_eval Re-evaluate Synthesis or use advanced purification is_solid->re_eval No recrystallize Recrystallization quantity_check->recrystallize Yes quantity_check->chromatography No (Consider Prep-TLC)

Caption: Decision workflow for selecting a purification method.

Section 3: FAQ: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids, especially on a larger scale. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q3: My recrystallization attempt failed (oiling out, poor recovery). What went wrong and what should I try?

A3: This is a common issue. "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Poor recovery usually means the compound is too soluble in the cold solvent.

Protocol & Troubleshooting:

  • Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Starting Point: A mixed solvent system of dichloromethane and hexane has been successfully used for similar compounds.[1]

    • Step-by-Step:

      • Dissolve the crude solid in a minimum amount of hot dichloromethane (the more polar solvent).

      • While the solution is still hot, slowly add the less polar co-solvent (hexane) dropwise until you observe persistent cloudiness (the saturation point).

      • Add a drop or two of hot dichloromethane to redissolve the precipitate and create a clear, saturated solution.

      • Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.

      • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Troubleshooting "Oiling Out":

    • Cause: The boiling point of your solvent system may be too high, or the solubility is too high.

    • Solution: Add more of the primary solvent (dichloromethane in this case) to the hot mixture to ensure the compound fully dissolves before reaching its melting point. Alternatively, switch to a lower-boiling point solvent system.

  • Troubleshooting Poor Recovery:

    • Cause: Too much solvent was used, or the compound is too soluble in the cold solvent system.

    • Solution: After filtering your crystals, try to partially evaporate the mother liquor and cool it again to recover a second crop of crystals. Be aware that the second crop may be less pure. For future attempts, use less of the initial solvent.

Section 4: FAQ: Column Chromatography

Flash column chromatography is the method of choice for separating compounds with different polarities. It is highly effective for removing impurities that are difficult to separate by recrystallization.

Q4: What is a good starting mobile phase for silica gel column chromatography, and how do I optimize it?

A4: The goal is to find a solvent system where your desired compound has an Rf (retention factor) of ~0.3-0.4 on a TLC plate. This Rf value typically provides the best separation on a column.

Recommended Solvent Systems: Based on literature for this and related compounds, start with systems of low to medium polarity.[1][6][7]

Solvent System (Mobile Phase)Ratio (v/v)Typical ApplicationSource
Diethyl Ether / Petroleum Ether1:1Good for separating moderately polar compounds from non-polar impurities.[1]
Ethyl Acetate / Hexane (or Cyclohexane)1:9 to 5:9 (Gradient)A versatile system. Start with a low concentration of EtOAc and gradually increase it.[6][7]

Optimization Workflow:

  • TLC First: Spot your crude mixture on a TLC plate.

  • Develop: Place the plate in a chamber containing your chosen solvent system (e.g., 2:8 Ethyl Acetate/Hexane).

  • Analyze: Visualize the spots under UV light. If the spot for your product (usually the major spot) has an Rf of ~0.3-0.4 and is well-separated from other spots, you have found your mobile phase.

  • Adjust:

    • If Rf is too low (<0.2), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 3:7 EtOAc/Hexane).

    • If Rf is too high (>0.5), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., switch to 1:9 EtOAc/Hexane).

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC to find optimal solvent system (Rf ≈ 0.3) Slurry 2. Prepare column slurry (silica + non-polar solvent) TLC->Slurry Load 3. Load sample (dry or wet) Slurry->Load Elute 4. Elute with mobile phase Load->Elute Collect 5. Collect fractions Elute->Collect TLC_fractions 6. Analyze fractions by TLC Collect->TLC_fractions Combine 7. Combine pure fractions TLC_fractions->Combine Evaporate 8. Evaporate solvent Combine->Evaporate

Caption: Standard workflow for flash column chromatography.

Section 5: Final Purity Verification

After purification, it is essential to confirm the purity and identity of the final product.

Q5: How do I confirm the purity of my final product?

A5: A combination of methods should be used for a confident assessment.

  • Melting Point: The purified compound should have a sharp, well-defined melting point that matches the literature value. A narrow range of 1-2°C is expected for a pure compound.

  • TLC: A single spot should be observed on a TLC plate when developed in multiple solvent systems.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: These spectra should be clean, with all peaks assignable to the product structure and correct integrations. No significant impurity peaks should be present.

    • Mass Spectrometry (MS): Should show the correct molecular ion peak.

    • Gas Chromatography (GC): A purified sample should show a single major peak. This technique was used to monitor the synthesis of a related compound, indicating its suitability for purity analysis.[1]

The product should be stored in a cool, dry place, as the compound is stable under normal storage conditions but should be protected from moisture to prevent potential hydrolysis.[8][9]

References

Technical Support Center: Synthesis of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 3,6-dichloropyridine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common and industrially relevant synthesis is a two-step process. First, a precursor, 3,6-dichloropicolinic acid (3,6-DCP), is synthesized. This is often achieved through the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid.[1] The second step is the esterification of the resulting carboxylic acid with methanol, typically under acidic conditions, to yield the final methyl ester product.[2]

Q2: What are the most common impurities I should expect to see in my final product?

The impurity profile is almost always dictated by the success of the two primary synthesis steps. The most prevalent impurities include:

  • Unreacted Starting Material: 3,6-dichloropicolinic acid from incomplete esterification.

  • Isomeric Precursors: Other positional isomers of dichloropicolinic acid (or their corresponding methyl esters) if the initial dechlorination was not perfectly regioselective.

  • Over-reduced Byproducts: Monochloro-picolinic acids (or their esters) from excessive dechlorination.[3]

  • Decarboxylation Product: 2,5-dichloropyridine, formed from the loss of the carboxyl group from the picolinic acid precursor, usually under thermal stress.[4][5]

Q3: Which analytical techniques are best for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired ester from the more polar carboxylic acid starting material and other acidic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as the decarboxylation product (2,5-dichloropyridine).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify and quantify isomeric impurities if their signals do not overlap significantly.

Troubleshooting Guide: Common Impurities & Mitigation Strategies

This section addresses specific impurity-related issues in a problem-and-solution format.

Problem 1: Significant Presence of Unreacted 3,6-Dichloropicolinic Acid

Symptoms:

  • HPLC analysis shows a prominent peak corresponding to the 3,6-dichloropicolinic acid standard.

  • The product may have a higher melting point than expected or appear less crystalline.

  • ¹H NMR may show broad peaks associated with the carboxylic acid proton.

Causality Analysis: This impurity arises from two primary sources:

  • Incomplete Esterification: The equilibrium of the Fischer esterification reaction was not sufficiently driven towards the product. This is common if water, a byproduct of the reaction, is not effectively removed.

  • Product Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to water under acidic or basic conditions during workup or storage.[6][7]

Mitigation and Remediation Strategies:

  • Drive the Esterification Reaction to Completion:

    • Use a large excess of methanol, which also serves as the solvent.

    • Employ a dehydrating agent or use a Dean-Stark apparatus to remove water as it forms.

    • Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, followed by the addition of anhydrous methanol. This is a non-equilibrium reaction and typically goes to completion.[2]

  • Refine the Workup Protocol:

    • Ensure all workup and extraction steps are performed under neutral or mildly acidic pH to prevent base-catalyzed hydrolysis.

    • Use anhydrous solvents for extraction and drying agents (like Na₂SO₄ or MgSO₄) to thoroughly remove water before solvent evaporation.

  • Purification:

    • Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move to the aqueous layer, while the desired ester remains in the organic phase.

Problem 2: Presence of Isomeric or Over-Reduced Impurities

Symptoms:

  • GC-MS or LC-MS analysis reveals compounds with the same mass as the product but different retention times.

  • ¹H NMR spectrum shows extra signals in the aromatic region, complicating the interpretation.

  • The product may fail to crystallize properly, remaining as an oil.

Causality Analysis: These impurities are not formed during esterification but are carried over from a non-optimized synthesis of the 3,6-dichloropicolinic acid precursor. The electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid is a highly effective method but requires precise control over parameters like temperature, pH, and current density to achieve high regioselectivity.[1][8] Deviations can lead to:

  • Incomplete Dechlorination: Leaving residual 3,4,6-trichloropicolinic acid.

  • Incorrect Regioselectivity: Formation of other dichloropicolinic acid isomers.

  • Over-reduction: Excessive dechlorination leading to monochloropicolinic acid species.

Mitigation and Remediation Strategies:

  • Optimize Precursor Synthesis:

    • Strictly control the reaction conditions (temperature, pH, reaction time) during the dechlorination step as specified in established protocols.[1]

    • Monitor the reaction progress using HPLC to ensure full conversion of the starting material and minimize side-product formation.

  • Purify the Intermediate Acid: It is highly recommended to purify the 3,6-dichloropicolinic acid intermediate before proceeding to the esterification step. Recrystallization is often effective for removing isomeric impurities.

  • Chromatographic Purification of Final Product: If impure acid was used, the final methyl ester product will require purification by column chromatography, which can be resource-intensive on a large scale.

Problem 3: Detection of 2,5-Dichloropyridine

Symptoms:

  • A distinct peak corresponding to 2,5-dichloropyridine is observed in GC-MS analysis.

  • A characteristic odor may be present.

  • This impurity is often difficult to detect via HPLC unless specific conditions are used, due to its non-polar nature.

Causality Analysis: This impurity is the result of decarboxylation, a chemical reaction where the carboxylic acid group is removed, releasing carbon dioxide.[5] This is particularly likely to occur if the 3,6-dichloropicolinic acid intermediate is subjected to high temperatures, especially under strongly acidic or basic conditions.[9] The pyridine ring itself can facilitate this process.

Mitigation and Remediation Strategies:

  • Maintain Moderate Temperatures: Avoid excessive heat (>100-120 °C) during the synthesis, workup, and particularly the distillation or drying of the 3,6-dichloropicolinic acid intermediate.

  • Use Mild Reaction Conditions: When possible, opt for esterification methods that do not require high temperatures. The SOCl₂/methanol route, for instance, can often be performed at room temperature.

  • Purification: 2,5-dichloropyridine is more volatile than the desired product. It can often be removed by vacuum distillation or during solvent evaporation under reduced pressure.

Data Summary & Experimental Protocols
Table 1: Common Impurities and Analytical Signatures
Impurity NameCommon OriginRecommended Analytical MethodKey Signature
3,6-Dichloropicolinic AcidIncomplete esterification / HydrolysisHPLC, ¹H NMRShorter retention time than product; presence of a broad COOH proton signal.
Isomeric DichloropicolinatesNon-selective precursor synthesisLC-MS, ¹H NMRSame mass, different retention time; complex aromatic signals.
Monochloro-picolinatesOver-reduction of precursorLC-MS, GC-MSLower mass than product; distinct fragmentation pattern.
2,5-DichloropyridineThermal decarboxylation of precursorGC-MSVolatile, non-polar; characteristic mass spectrum.
Protocol 1: Standard Aqueous Workup for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).

  • Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) (2 x 5 mL per gram). Vent the funnel frequently to release CO₂ gas. This step deprotonates and removes the unreacted 3,6-dichloropicolinic acid.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated sodium chloride (brine) solution (1 x 5 mL per gram) to break any emulsions and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified methyl ester.

Protocol 2: General Purpose HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 3,6-Dichloropicolinic acid will elute earlier than its corresponding methyl ester due to its higher polarity.

Visual Workflow and Logic Diagrams

Synthesis_Impurities cluster_precursor Step 1: Precursor Synthesis cluster_ester Step 2: Esterification Tetrachloro 3,4,5,6-Tetrachloropicolinic Acid Dechlor Controlled Dechlorination (e.g., Electrochemical) Tetrachloro->Dechlor Acid 3,6-Dichloropicolinic Acid (Intermediate) Dechlor->Acid Imp1 Isomeric/Incompletely Dechlorinated Acids Dechlor->Imp1 Poor Control Esterification Esterification (MeOH, H+) Acid->Esterification Imp2 2,5-Dichloropyridine (Decarboxylation) Acid->Imp2 High Heat Product Methyl 3,6-Dichloropyridine- 2-carboxylate (Product) Esterification->Product Imp3 Unreacted 3,6-Dichloropicolinic Acid Esterification->Imp3 Incomplete Reaction Imp4 Hydrolysis Product->Imp4 Water Contamination (Workup/Storage) Imp4->Imp3

Caption: Main synthesis pathway and common impurity formation points.

Troubleshooting_Flowchart decision decision remedy remedy start Analyze Crude Product (HPLC, GC-MS) d1 High Level of Starting Acid? start->d1 d2 Isomeric Impurities Detected? d1->d2 No remedy1 Review Esterification Protocol: - Ensure anhydrous conditions - Use excess MeOH - Refine workup (Protocol 1) d1->remedy1 Yes d3 2,5-Dichloropyridine Detected? d2->d3 No remedy2 Review Precursor Synthesis: - Optimize dechlorination step - Purify intermediate acid - Chromatograph final product d2->remedy2 Yes end_node Product Meets Spec d3->end_node No remedy3 Review Thermal History: - Avoid high temperatures - Use milder conditions - Remove via vacuum d3->remedy3 Yes remedy1->d2 remedy2->d3 remedy3->end_node

References

Technical Support Center: Synthesis of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,6-dichloropyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and ensure the highest purity of your final product.

Overview of Synthesis

The synthesis of this compound typically proceeds via the esterification of 3,6-dichloropyridine-2-carboxylic acid. Two primary methods are commonly employed:

  • Fischer-Speier Esterification : This acid-catalyzed reaction involves heating the carboxylic acid in methanol with a strong acid catalyst, such as sulfuric acid.[1][2][3][4][5] The reaction is reversible and requires conditions that favor the formation of the ester.

  • Acid Chloride Formation followed by Esterification : This two-step process involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[6][7][8]

Both methods are effective, but each presents a unique set of potential side reactions and challenges that can impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide and FAQs

FAQ 1: My esterification reaction is incomplete, and I have a significant amount of unreacted 3,6-dichloropyridine-2-carboxylic acid remaining. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue, particularly in Fischer-Speier esterification, which is an equilibrium-controlled process.[1][4][5] To drive the reaction towards the product, you need to shift the equilibrium to the right.

Causality and Troubleshooting:

  • Water Inhibition: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid, thus inhibiting forward reaction progress.

    • Solution: Ensure all reagents and glassware are thoroughly dried before use. Methanol should be of anhydrous grade. Consider using a Dean-Stark apparatus to remove water azeotropically as it forms, especially if using a solvent like toluene.[2]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion.

    • Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[2]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until no further consumption of the starting material is observed.

  • Methanol as a Limiting Reagent: While typically used in excess as the solvent, ensure a sufficient molar excess of methanol is present.

    • Solution: Use methanol as the solvent to ensure it is in large excess, which helps to drive the equilibrium forward.[5]

For the thionyl chloride method, incomplete conversion to the acid chloride in the first step will result in unreacted carboxylic acid.

  • Insufficient Thionyl Chloride: Ensure at least a stoichiometric amount of thionyl chloride is used. An excess is often employed to ensure complete conversion.

  • Reaction Conditions: The reaction of the carboxylic acid with thionyl chloride may require heating to proceed at a reasonable rate.

Experimental Protocol: Driving Fischer Esterification to Completion

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridine-2-carboxylic acid (1 equivalent).

  • Add anhydrous methanol (at least 20 equivalents, can be used as the solvent).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with cooling.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 2: I am observing the formation of an unknown impurity with a similar polarity to my desired product. What could it be and how can I avoid it?

Answer:

The formation of isomeric byproducts or degradation products can occur under certain reaction conditions. While specific impurities for this synthesis are not extensively documented in readily available literature, we can infer potential side reactions based on the chemistry of pyridine derivatives.

Potential Side Reactions and Mitigation:

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of 2,5-dichloropyridine. This is more likely to occur if the reaction is heated for prolonged periods at high temperatures.[9][10]

    • Mitigation: Avoid excessive heating. Monitor the reaction closely and stop heating once the starting material is consumed. If decarboxylation is a significant issue, consider using a milder esterification method, such as the DCC/DMAP coupling, although this introduces other potential side reactions and purification challenges.

  • Ring Opening or Other Degradation: Harsh acidic conditions and high temperatures can potentially lead to the degradation of the pyridine ring, though this is less common under standard esterification conditions.

    • Mitigation: Use the minimum effective amount of acid catalyst and avoid unnecessarily high reaction temperatures.

  • Side Reactions with Thionyl Chloride: When using thionyl chloride, there is a possibility of side reactions with the pyridine nitrogen, although the electron-withdrawing groups on the ring reduce its basicity. The use of pyridine as a base in thionyl chloride reactions is known to sometimes lead to complex side products.[11][12]

    • Mitigation: Add thionyl chloride slowly at a controlled temperature. Using an inert solvent can help to moderate the reaction.

Visualizing Reaction Pathways

Below is a diagram illustrating the main reaction and a potential decarboxylation side reaction.

Synthesis_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reaction 3,6-dichloropyridine-2-carboxylic_acid 3,6-dichloropyridine- 2-carboxylic acid Methyl_3,6-dichloropyridine-2-carboxylate Methyl 3,6-dichloropyridine- 2-carboxylate 3,6-dichloropyridine-2-carboxylic_acid->Methyl_3,6-dichloropyridine-2-carboxylate  CH3OH, H+ (Fischer) or 1. SOCl2 2. CH3OH Decarboxylation_Product 2,5-dichloropyridine 3,6-dichloropyridine-2-carboxylic_acid->Decarboxylation_Product High Heat (Δ) - CO2 Purification_Workflow Reaction_Mixture Crude Reaction Mixture (Ester + Unreacted Acid) Aqueous_Workup Aqueous Workup (Organic Solvent + NaHCO3(aq)) Reaction_Mixture->Aqueous_Workup Separation Phase Separation Aqueous_Workup->Separation Organic_Layer Organic Layer (Ester) Separation->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Separation->Aqueous_Layer Drying_Concentration Drying and Concentration Organic_Layer->Drying_Concentration Pure_Product Pure Methyl 3,6-dichloropyridine- 2-carboxylate Drying_Concentration->Pure_Product

References

Minimizing dehalogenation byproducts in pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

A Senior Application Scientist's Guide to Minimizing Dehalogenation Byproducts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in modern synthetic chemistry: the suppression of dehalogenation byproducts in palladium-catalyzed cross-coupling reactions involving pyridine scaffolds. As your virtual application scientist, I will move beyond simple protocols to explain the underlying causality, helping you not only to solve current issues but also to proactively design more robust and efficient reactions in the future.

The Challenge: Why Pyridines are "Problematic"

Pyridine rings are a cornerstone of medicinal chemistry, but their unique electronic properties make them particularly susceptible to unwanted side reactions during cross-coupling.[1] The primary culprit is often hydrodehalogenation (hereafter "dehalogenation"), where the halogen atom on your pyridine starting material is replaced by a hydrogen atom, leading to reduced yield and complex purification challenges.[2][3]

This occurs because N-heterocyclic halides, like those of pyridine, are electron-deficient, which can facilitate the formation of palladium-hydride (Pd-H) species responsible for the unwanted reduction.[2] Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, sometimes inhibiting the desired catalytic cycle and allowing more time for side reactions to occur.[2][4]

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues in a question-and-answer format, focusing on the root causes and providing actionable solutions.

Question 1: I'm observing high levels of my dehalogenated halopyridine byproduct in a Suzuki-Miyaura coupling. What's the first thing I should investigate?

High levels of dehalogenation almost always trace back to the formation and reactivity of a palladium-hydride (Pd-H) species.[2][5] This species competes with the desired transmetalation step in the catalytic cycle. Your primary goal is to either prevent the formation of Pd-H or accelerate the desired coupling steps so that dehalogenation cannot compete.

The most common sources of the hydride are the base and the solvent .

  • Causality Check—Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu), especially when paired with alcohol solvents or even trace water, are notorious hydride donors. The palladium complex can oxidize the alcohol or react with the base to generate the Pd-H intermediate.[3][6]

  • Causality Check—Solvent: Protic solvents like alcohols are direct hydride sources.[3][7] While often used to dissolve inorganic bases, their presence must be carefully controlled. Even seemingly "aprotic" solvents like DMF can decompose at high temperatures to generate hydride sources.[7][8]

Recommended Actions:

  • Base Optimization: Switch from strong alkoxide bases to weaker, non-hydridic inorganic bases. Phosphates and carbonates are excellent first choices.[2][9]

  • Solvent Change: Replace any alcohol-based solvents with rigorously dried aprotic solvents like dioxane, toluene, or THF.[2][10] If a protic solvent is necessary for solubility, use a mixed-solvent system with the minimum amount of alcohol required.[2]

  • Control Water Content: While some Suzuki reactions benefit from water, excessive amounts can be a proton source that facilitates dehalogenation.[2] If running under anhydrous conditions, ensure all reagents and glassware are thoroughly dried.

Table 1: Effect of Base and Solvent Choice on Dehalogenation
ParameterHigh Risk for DehalogenationLower Risk for DehalogenationRationale
Base NaOtBu, KOtBu, LiOtBuK₃PO₄, Cs₂CO₃, K₂CO₃Alkoxides can act as hydride donors, especially with protic solvents. Phosphates and carbonates are weaker and non-hydridic.[2][9]
Solvent Methanol, Ethanol, i-PrOHToluene, Dioxane, THF, 2-MeTHFAlcohols are direct hydride sources. Aprotic solvents minimize the availability of hydride species.[2][4][7]
Question 2: I've already optimized my base and solvent, but dehalogenation is still a significant issue in my Buchwald-Hartwig amination. What should I look at next?

If base and solvent are not the primary culprits, the issue likely lies within the core of your catalytic system: the ligand and palladium precursor , or with the reaction kinetics. The goal is to select a ligand that promotes the final C-N reductive elimination step much faster than the competing C-H reductive elimination from a Pd-H intermediate.[11]

  • Causality Check—Ligand: Small or electron-poor ligands may not sufficiently stabilize the palladium center or may be slow to promote reductive elimination. This allows more time for the dehalogenation pathway to proceed.

  • Causality Check—Kinetics: If the desired coupling reaction is sluggish (e.g., due to a poorly reactive halide or a slow transmetalation/amine binding step), the relative rate of dehalogenation increases. High temperatures used to force a slow reaction can also accelerate decomposition pathways that lead to Pd-H formation.[9]

Recommended Actions:

  • Switch to a Bulky, Electron-Rich Ligand: This is the most critical adjustment. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to accelerate reductive elimination.[2][9] Their bulkiness creates a coordinatively unsaturated palladium center that is highly reactive in the desired cycle. N-heterocyclic carbene (NHC) ligands can also be highly effective.[2][12]

  • Lower the Reaction Temperature: Dehalogenation often has a different activation energy than the desired coupling. Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[9] It is better to have a slower, cleaner reaction than a fast, messy one.

  • Use a More Active Pre-catalyst: Instead of sources like Pd(OAc)₂ that require in situ reduction, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst that readily forms the active catalytic species.[2][9]

Table 2: Ligand Selection for Minimizing Dehalogenation
Ligand ClassExamplesKey FeatureImpact on Dehalogenation
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosSterically demanding and electron-richAccelerates reductive elimination, outcompeting dehalogenation.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donorsForms highly stable and active catalysts that can promote rapid coupling.[12]
Standard Phosphines PPh₃, P(o-Tolyl)₃Less bulky, less donatingOften leads to slower reductive elimination, increasing the chance for side reactions.
Question 3: My substrate is a 2-chloropyridine, and the reaction is very slow, leading to dehalogenation over time. How can I improve this?

Aryl chlorides are less reactive than bromides and iodides, meaning the initial oxidative addition step is often rate-limiting.[2] Forcing the reaction with high heat or prolonged times gives the catalyst more opportunity to find a dehalogenation pathway.

  • Causality Check—Oxidative Addition: The C-Cl bond is strong, and its activation requires a highly active, electron-rich catalyst. If your catalyst isn't potent enough, this step will be slow, and side reactions will dominate.

Recommended Actions:

  • Use a Specialized Ligand for Aryl Chlorides: Ligands like Ad₂PⁿBu (cBRIDP) have been shown to be particularly effective for the challenging oxidative addition to 2-chloro-6-alkylpyridines.[13]

  • Consider a Nickel Catalyst System: For particularly stubborn aryl chlorides, nickel-based catalysts can be superior. Nickel catalysts often operate via different mechanisms and can be highly effective where palladium systems fail. The ProPhos ligand family has shown excellent results in Ni-catalyzed couplings of heteroaromatics.[4]

  • Protect N-H Containing Heterocycles: If your pyridine substrate also contains an N-H group (e.g., an aminopyridine where the N-H is not the coupling partner), deprotonation by the base can alter the electronic properties of the ring and complicate catalysis. Protecting the N-H with a group like Boc or SEM can suppress these side reactions.[2][14]

Visualizing the Competing Pathways

To better understand the problem, it is helpful to visualize the catalytic cycle and the point at which the dehalogenation side reaction occurs.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Dehalogenation Pathway Pd0 Pd(0)L₂ OA_Complex Ar(Py)-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar(Py)-X) TM_Complex Ar(Py)-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (+ R-B(OR)₂) PdH_Ar_Complex Ar(Py)-Pd(II)(H)L₂ OA_Complex->PdH_Ar_Complex Hydride Transfer Product Ar(Py)-R TM_Complex->Product Reductive Elimination Product->Pd0 PdH_Source Hydride Source (Solvent, Base, H₂O) PdH_Source->OA_Complex [H⁻] PdH_Complex H-Pd(II)(X)L₂ Dehal_Product Ar(Py)-H PdH_Ar_Complex->Dehal_Product Reductive Elimination Dehal_Product->Pd0 caption Fig 1. Competing pathways in Suzuki coupling.

Caption: Fig 1. Competing pathways in Suzuki coupling.

FAQ: Frequently Asked Questions

Q1: What is the general reactivity order for halopyridines in both coupling and dehalogenation? The general order of reactivity for the halogen (X) is I > Br > Cl.[2] This means that while pyridyl iodides are the most reactive in the desired oxidative addition step, they are also the most prone to the dehalogenation side reaction. Chlorides are the least reactive for both pathways.[2]

Q2: Can the choice of boronic acid (in Suzuki) or amine (in Buchwald-Hartwig) affect dehalogenation? Yes, indirectly. If the transmetalation (with the boronic acid) or amine binding/deprotonation step is very slow, it allows more time for the palladium-aryl intermediate to find an alternative, undesirable reaction pathway like dehalogenation.[2] Using high-purity, reactive coupling partners can help drive the reaction forward efficiently.

Q3: Are there any "universal" conditions to start with for a new pyridine coupling reaction? A robust starting point for many challenging pyridine Suzuki couplings is:

  • Catalyst: Pd₂(dba)₃ with a bulky biaryl phosphine ligand like SPhos or XPhos.

  • Base: K₃PO₄.

  • Solvent: Toluene or 1,4-Dioxane (ensure it is peroxide-free).

  • Temperature: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[2]

Q4: I suspect my pyridine starting material is inhibiting the catalyst. How can I confirm this and what can I do? Pyridine nitrogen can act as a ligand to the palladium center, leading to catalyst deactivation.[4] If your reaction starts and then stalls, this could be a reason. Using ligands that bind more strongly to palladium than pyridine, such as bulky biaryl phosphines or some NHCs, can mitigate this issue by preventing displacement of the desired ligand.[4]

Troubleshooting Workflow

When faced with dehalogenation, a systematic approach is key. Use this decision tree to guide your optimization process.

G start_node Dehalogenation Observed? decision_node1 Using Alkoxide Base or Alcohol Solvent? start_node->decision_node1 Yes decision_node decision_node action_node action_node end_node Problem Solved action_node1 1. Switch to K₃PO₄ or Cs₂CO₃. 2. Use dry Toluene or Dioxane. decision_node1->action_node1 Yes decision_node2 Using PPh₃ or other simple ligand? decision_node1->decision_node2 No action_node1->decision_node2 action_node2 Switch to bulky biaryl phosphine (e.g., XPhos, SPhos) decision_node2->action_node2 Yes decision_node3 Reaction temp > 100°C or time > 12h? decision_node2->decision_node3 No action_node2->decision_node3 action_node3 Attempt reaction at a lower temperature. decision_node3->action_node3 Yes end_node_fail Consider alternative coupling strategy (e.g., Ni-catalysis) decision_node3->end_node_fail No action_node3->end_node Monitor Progress

Caption: Fig 2. A decision tree for troubleshooting dehalogenation.

Protocols: Putting Theory into Practice

Protocol 1: Suzuki Coupling of 2-Bromopyridine with Minimized Dehalogenation

This protocol is adapted for a generic 2-bromopyridine and an arylboronic acid, employing conditions designed to suppress hydrodehalogenation.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the 2-bromopyridine, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add 1 mL of toluene to this vial to form a slurry.

  • Seal the Schlenk flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Using a syringe, add the catalyst slurry to the reaction flask, followed by the remaining toluene (4 mL) and water (0.5 mL).

  • Degas the final reaction mixture by bubbling argon through the solution for another 10 minutes or by three freeze-pump-thaw cycles.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Due to the efficient catalyst system, reactions are often complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol uses a potent catalyst system necessary for the activation of a less reactive 2-chloropyridine.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos-Pd-G3 Precatalyst (0.02 mmol, 2.0 mol%)

  • LiOtBu (1.5 mmol, 1.5 equiv)

  • Anhydrous 2-MeTHF (4 mL)

Procedure:

  • Inside a glovebox, add the 2-chloropyridine, RuPhos-Pd-G3 Precatalyst, and LiOtBu to a vial equipped with a stir bar.

  • Add the 2-MeTHF (4 mL) followed by the amine coupling partner.

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reactions with chloro-pyridines may require 12-24 hours.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Stability of "Methyl 3,6-dichloropyridine-2-carboxylate" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 3,6-dichloropyridine-2-carboxylate (CAS 1532-24-7). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you understand and manage the stability of this compound under various experimental conditions.

Introduction

This compound is a key intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its stability under the acidic or basic conditions often required for subsequent reaction steps, such as ester hydrolysis to the corresponding carboxylic acid (3,6-dichloropicolinic acid), is a critical parameter for process development and optimization. This guide is designed to address the common questions and challenges encountered when handling this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?

A1: The primary and most anticipated degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester functional group.[1][2]

  • Under Basic Conditions (Saponification): This is typically an irreversible process where a hydroxide ion (e.g., from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3][4][5] This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt (sodium or lithium 3,6-dichloropyridine-2-carboxylate) and methanol.[4][5] This reaction is often driven to completion because the final deprotonation of the carboxylic acid by the alkoxide is thermodynamically very favorable.[5][6]

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[7] A weak nucleophile, typically water, can then attack the carbonyl carbon. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is regenerated. To drive the reaction to completion, an excess of water is required, which is usually achieved by using dilute aqueous acid.[1][2]

Beyond simple hydrolysis, the stability of the chloro-substituents on the pyridine ring should also be considered, although they are generally stable under typical hydrolysis conditions. Extreme pH or high temperatures could potentially lead to nucleophilic aromatic substitution, but this is a less common pathway for this specific compound.

Q2: My ester hydrolysis (saponification) is not proceeding to completion. What are the common causes and how can I troubleshoot this?

A2: Incomplete saponification is a frequent issue. Several factors can contribute to this problem:

  • Poor Solubility: this compound may have limited solubility in purely aqueous base. If the ester is not fully dissolved, the reaction becomes a two-phase system, and the reaction rate will be very slow.

    • Solution: Employ a co-solvent to create a homogeneous reaction mixture. A common and effective system is a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).[8] Methanol or ethanol can also be used, but be aware of the potential for transesterification, although this is less of a concern in hydrolysis where the goal is the carboxylic acid.[8]

  • Insufficient Base or Water: The reaction consumes one equivalent of hydroxide per mole of ester. For complete conversion, it is advisable to use a molar excess of the base (typically 1.5 to 3 equivalents). Water is also a reactant in the overall process, so its presence is essential.

    • Solution: Increase the equivalents of base (e.g., LiOH or NaOH) and ensure water is present in the solvent system.

  • Low Temperature: While many saponifications proceed at room temperature, sterically hindered or electron-deficient esters may require heating to achieve a reasonable reaction rate.

    • Solution: Gently heat the reaction mixture under reflux. A temperature of 50-80°C is a good starting point.[9]

  • Steric Hindrance: The substituents on the pyridine ring may provide some steric hindrance, slowing the approach of the hydroxide nucleophile.

    • Solution: Increase the reaction time and/or temperature. Using a smaller cation in the base, like LiOH, can sometimes be beneficial in these cases.[5][8]

The following decision tree can help diagnose issues with incomplete hydrolysis:

G start Incomplete Hydrolysis Detected solubility Is the starting material fully dissolved? start->solubility reagents Are base and water in sufficient excess? solubility->reagents Yes add_cosolvent Action: Add co-solvent (e.g., THF/Water) solubility->add_cosolvent No conditions Is the reaction temperature adequate? reagents->conditions Yes increase_reagents Action: Increase equivalents of base (1.5-3 eq.) reagents->increase_reagents No time Has enough reaction time elapsed? conditions->time Yes heat_reaction Action: Heat reaction to reflux (50-80°C) conditions->heat_reaction No increase_time Action: Increase reaction time and monitor by TLC/HPLC time->increase_time No add_cosolvent->solubility increase_reagents->reagents heat_reaction->conditions

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Q3: How do I design a simple experiment to determine the stability of this compound at a specific pH?

A3: A forced degradation study is the standard approach to determine stability under specific conditions.[10][11][12] This involves intentionally stressing the compound and monitoring its degradation over time.

Objective: To quantify the rate of hydrolysis of this compound at a target acidic and basic pH.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves preparing a stock solution of the compound, diluting it into the acidic and basic media, maintaining the solutions at a controlled temperature, and analyzing aliquots at various time points by a stability-indicating HPLC method.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram 1. Impurities in the starting material. 2. Side reactions other than hydrolysis. 3. Degradation of excipients or solvents.1. Always run a T=0 (initial time point) analysis to identify baseline impurities. 2. Consider potential side reactions like nucleophilic substitution on the ring if harsh conditions (high temp, strong nucleophiles) are used. 3. Run a blank (reagents without the compound) to check for interfering peaks.
Difficulty isolating the carboxylic acid product after hydrolysis The product, 3,6-dichloropyridine-2-carboxylic acid, can be amphoteric and may have complex solubility behavior.After basic hydrolysis, the product exists as a carboxylate salt. Carefully acidify the aqueous solution with a strong acid (e.g., 1N HCl) to a pH of ~2-3 to protonate the carboxylate.[9] The free carboxylic acid may precipitate out of solution. If it remains dissolved, perform an extraction with an organic solvent like ethyl acetate or dichloromethane.[14]
Low or no recovery of mass balance in stability studies 1. Formation of non-UV active degradants. 2. Adsorption of the compound or degradants onto vessel walls. 3. Volatility of the compound or degradants.1. Use a mass spectrometer (LC-MS) in parallel with UV detection to search for non-chromophoric products. 2. Use silanized glassware for the study. 3. Ensure samples are well-sealed during incubation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines a typical procedure for assessing the hydrolytic stability of this compound.

1. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Acidic Stress Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl, and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Basic Stress Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 N NaOH, and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Neutral Control Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water.

2. Incubation and Sampling:

  • Store all three solutions at a controlled temperature (e.g., 60°C) to accelerate degradation.[15]

  • Immediately after preparation, take an aliquot from each solution (this is the T=0 sample). For the basic sample, neutralize it with an equivalent amount of 0.1 N HCl before analysis. For the acidic sample, it can be analyzed directly or neutralized.

  • Collect further aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize samples as needed.

  • Inject all samples into the HPLC system for analysis.

3. Data Analysis:

  • Using the HPLC data, calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Monitor the formation of the primary degradant, 3,6-dichloropyridine-2-carboxylic acid, and any other degradation products.

G cluster_prep 1. Solution Preparation cluster_incubate 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock in ACN prep_acid Dilute into 0.1N HCl prep_stock->prep_acid prep_base Dilute into 0.1N NaOH prep_stock->prep_base prep_neutral Dilute into Water/ACN prep_stock->prep_neutral incubate Incubate all solutions at 60°C prep_acid->incubate prep_base->incubate prep_neutral->incubate sample_t0 Sample T=0 (Neutralize as needed) incubate->sample_t0 sample_tx Sample at T=x hours (Neutralize as needed) incubate->sample_tx hplc Analyze via Stability-Indicating HPLC sample_t0->hplc sample_tx->hplc data Calculate % Remaining Plot Degradation Curve hplc->data

Caption: Workflow for a forced degradation (hydrolysis) study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately separating the parent compound from its degradation products.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 50% B, hold for 2 min, ramp to 90% B over 8 min, hold for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 268 nm (or as determined by UV scan)[15]
Injection Volume 10 µL

Note: This is a starting method. Method development and validation according to ICH guidelines are required for its specific application.[15][16][17]

References

Technical Support Center: Improving Regioselectivity in Reactions with Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the regioselective functionalization of dichloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the chemical modification of these critical heterocyclic scaffolds. Our focus is on the causality behind experimental choices to empower you to rationalize and optimize your reaction outcomes.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

Understanding the fundamental factors that govern reactivity is the first step toward troubleshooting and achieving high regioselectivity.

Q1: What are the primary factors that control regioselectivity in dichloropyridine reactions?

A1: The outcome of a reaction on a dichloropyridine ring is a delicate balance of several competing factors. There is no single rule, but rather a hierarchy of influences that must be considered[1].

  • Electronic Effects : The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack and oxidative addition in cross-coupling reactions[1][2]. Conversely, this deactivation makes the ring less susceptible to electrophilic substitution[3][4].

  • Steric Effects : The spatial arrangement of atoms can significantly influence the reaction pathway[5]. Bulky substituents on the pyridine ring or bulky reagents/ligands can physically block access to a more electronically favored site, thereby directing the reaction to a less hindered position[1][5]. This principle is often exploited to override the natural electronic preferences of the ring[6].

  • Catalyst and Ligand Choice : In transition metal-catalyzed reactions, the choice of metal and, critically, the coordinating ligand can completely alter the regiochemical outcome[1]. The ligand's steric and electronic properties can dictate which C-Cl bond the metal center preferentially undergoes oxidative addition with, often overriding the substrate's inherent electronic bias[1][7].

  • Reaction Conditions : Parameters such as temperature, solvent, and the choice of base can have a profound impact. These factors can influence the stability of intermediates, the aggregation state of reagents (like organolithiums), and the relative rates of reaction at different positions, thereby affecting the final product ratio[1].

Q2: For a generic 2,4-dichloropyridine, which position is intrinsically more reactive?

A2: In the absence of overriding steric factors or strong ligand control, the C4 position is generally more reactive in both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[8][9]. This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond and greater stabilization of the Meisenheimer intermediate during SNAr[8][9]. However, this inherent preference is not absolute and can be reversed with carefully chosen conditions[1][7].

Q3: Why is 3,5-dichloropyridine generally unreactive towards SNAr?

A3: The chlorine atoms in 3,5-dichloropyridine are in meta positions relative to the ring nitrogen. The activating electronic-withdrawing effect of the nitrogen is strongest at the ortho and para positions. Consequently, the C3 and C5 positions are significantly less activated towards nucleophilic attack, making SNAr reactions on this substrate challenging and often requiring harsh conditions like high temperatures or very strong nucleophiles[2].

Part 2: Reaction-Specific Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue 1: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is non-selective, yielding a mixture of C2 and C4-arylated products. How can I favor the C4 product?

  • Underlying Cause : You are likely operating under conditions where the intrinsic reactivity of the C4 position is not sufficiently dominant, or your ligand is not providing enough steric direction.

  • Solution : To enhance C4 selectivity, you must employ a sterically demanding ligand that blocks the C2 position.

    • Ligand Choice : The use of bulky N-heterocyclic carbene (NHC) ligands, such as SIPr or IPr, is a proven strategy to achieve high C4 selectivity[7]. The sheer size of these ligands makes the approach to the C2-Cl bond (flanked by the nitrogen atom and the C3-H) more difficult for the palladium complex.

    • Solvent Effects : Polar solvents can sometimes erode selectivity. A screen of less polar solvents like toluene or dioxane may be beneficial[7].

    • Ligand-Free Conditions : In some specific cases, ligand-free Jeffrey-type conditions at elevated temperatures have been shown to provide highly selective C4 coupling, possibly due to a change in the active catalytic species[7].

Issue 2: I want to achieve the opposite: a C2-selective Buchwald-Hartwig amination on 2,4-dichloropyridine, but the C4-amino product is dominant.

  • Underlying Cause : Overcoming the innate preference for C4 functionalization requires a catalytic system specifically designed to favor the C2 position.

  • Solution : This is a classic challenge where ligand control is paramount. The solution involves using a specific ligand that favors the coordination environment at the C2 position.

    • Recommended Catalyst System : A highly effective method for C2-amination involves the use of a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate (Cs₂CO₃) as the base in a solvent like dioxane[1]. The bite angle and steric profile of Xantphos are well-suited to promote oxidative addition at the C2 position over the C4 position.

    • Protecting Group Strategy : For certain amine nucleophiles, using an N-acetyl protected amine can also direct the selectivity towards the C2 position[1].

B. Nucleophilic Aromatic Substitution (SNAr)

Issue 3: I am reacting 2,3-dichloropyridine with a nucleophile and getting a mixture of isomers. Which position is supposed to be more reactive?

  • Underlying Cause : In 2,3-dichloropyridine, the C2 position is electronically activated by the adjacent nitrogen (ortho position). However, the outcome can be highly dependent on the nature of the incoming nucleophile.

  • Solution : The regioselectivity can be controlled by the choice of nucleophile, leveraging concepts like Hard and Soft Acid and Base (HSAB) theory.

    • Soft Nucleophiles : High regioselectivity for the C2 position has been reported with "soft" nucleophiles like thiols. For example, reacting 2,3-dichloropyridine with thiophenol often gives the 2-substituted product with high selectivity[1].

    • Hard Nucleophiles : "Harder" nucleophiles like alkoxides or amines may show less selectivity. In these cases, careful optimization of temperature and reaction time is necessary to favor one isomer over the other.

C. Directed ortho-Metalation (DoM) / Lithiation

Issue 4: My attempt to functionalize 3,5-dichloropyridine via lithiation and electrophilic quench is giving low yields and a messy reaction mixture.

  • Underlying Cause : While 3,5-dichloropyridine is unreactive to SNAr, it is perfectly suited for functionalization at the C4 position via Directed ortho-Metalation (DoM)[10][11]. The C4 proton is the most acidic due to the inductive effect of the two flanking chlorine atoms[2]. However, the lithiated intermediate is unstable at higher temperatures, and the reaction is highly sensitive to conditions.

  • Solutions :

    • Strict Temperature Control : The deprotonation and subsequent electrophilic quench must be performed and maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath)[1]. Allowing the reaction to warm up before the electrophile is added will lead to decomposition and side reactions.

    • Correct Base : A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Using alkyllithiums like n-BuLi can lead to competing nucleophilic addition to the pyridine ring[12].

    • Rapid Quench : A delay between the formation of the lithiated species and the addition of the electrophile can lead to side reactions. The electrophile should be added swiftly once deprotonation is complete[1].

Part 3: Data & Methodologies

Comparative Data Table: Ligand Effects in Suzuki Coupling of 2,4-Dichloropyridine
Target PositionCatalyst/PrecursorRecommended LigandBaseSolventTemp (°C)Typical Selectivity (C2:C4)
C4 Pd(OAc)₂SIPr (NHC Ligand)[7]K₃PO₄Toluene100> 1:20
C4 Pd₂(dba)₃tBuXPhos K₃PO₄1,4-Dioxane80High C4 selectivity reported
C2 Pd(OAc)₂Xantphos [1]Cs₂CO₃1,4-Dioxane100High C2 selectivity reported
C2 PdCl₂(dppf)dppf (as ligand)K₂CO₃DME/H₂O85Moderate to Good C2 selectivity
Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

This protocol is adapted from methodologies emphasizing high C4-selectivity using bulky NHC ligands[7].

  • Vessel Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition : In a separate vial, pre-mix Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and the SIPr ligand (0.04 eq) in toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition : Add anhydrous, degassed toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution : Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-4-arylpyridine product.

Protocol 2: C4-Functionalization of 3,5-Dichloropyridine via DoM

This protocol is based on the established procedure for regioselective lithiation at the C4 position[1][2].

  • Base Preparation (LDA) : In a flame-dried flask under Argon at -78 °C, add anhydrous tetrahydrofuran (THF). Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Deprotonation : Slowly add a solution of 3,5-dichloropyridine (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Electrophilic Quench : Add the desired electrophile (e.g., benzaldehyde, 1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains at or below -75 °C.

  • Warming : After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

  • Workup : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography to yield the 3,5-dichloro-4-substituted pyridine.

Part 4: Visualized Workflow & Logic Diagrams

To assist in your troubleshooting process, the following diagram outlines a decision-making workflow for optimizing the regioselectivity of a Suzuki-Miyaura coupling on a generic dichloropyridine substrate.

G start Start: Poor Regioselectivity (Mixture of Isomers) ligand_check Step 1: Analyze Ligand Is it sterically directing? start->ligand_check ligand_yes Yes ligand_check->ligand_yes Ligand is appropriate ligand_no No (e.g., PPh3, dppf) ligand_check->ligand_no Default Pathway solvent_check Step 2: Evaluate Solvent Is it optimal? ligand_yes->solvent_check change_ligand Action: Change Ligand - For C4: Use bulky NHC (SIPr) - For C2: Use wide bite-angle (Xantphos) ligand_no->change_ligand change_ligand->solvent_check solvent_yes Yes solvent_check->solvent_yes Solvent is appropriate solvent_no No/Unsure solvent_check->solvent_no Suboptimal Solvent temp_check Step 3: Check Temperature Is it too high/low? solvent_yes->temp_check change_solvent Action: Screen Solvents Try Toluene, Dioxane, or THF. Avoid highly polar solvents. solvent_no->change_solvent change_solvent->temp_check change_temp Action: Vary Temperature Lower temp may increase selectivity. Higher temp may overcome steric barriers. temp_check->change_temp end_point Outcome: Improved Regioselectivity change_temp->end_point

Caption: Troubleshooting workflow for improving regioselectivity in Suzuki-Miyaura reactions.

References

Technical Support Center: Alternative Synthetic Routes for Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3,6-dichloropyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.

This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, including potent herbicides.[1] Its synthesis, while achievable through several pathways, presents unique challenges that require careful consideration of starting materials, reaction conditions, and potential side reactions. This guide details two primary synthetic strategies, offers solutions to common experimental hurdles, and answers frequently asked questions.

Choosing Your Synthetic Pathway

The selection of an appropriate synthetic route depends largely on the availability of starting materials, required scale, and tolerance for hazardous reagents. The following flowchart provides a decision-making framework.

Synthetic_Route_Decision_Tree Decision Flowchart: Selecting a Synthetic Route start Start: Need to Synthesize This compound q1 Is 3,6-Dichloropicolinic Acid readily available? start->q1 route1 Route 1: Direct Esterification q1->route1 Yes q2 Is a suitable aminopyridine precursor (e.g., Methyl 3-amino-6-chloropyridine-2-carboxylate) available? q1->q2 No route1_desc Direct, high-yielding, and procedurally simple. Ideal for most lab scales. route1->route1_desc route2 Route 2: Sandmeyer Reaction Pathway route2_desc Multi-step route involving hazardous diazonium salts. Useful when picolinic acid is unavailable. route2->route2_desc q2->route2 Yes reassess Re-evaluate starting material procurement or consider alternative precursors. q2->reassess No

Caption: Decision flowchart for selecting a synthetic route.

Alternative Synthetic Routes

Route 1: Direct Esterification of 3,6-Dichloropicolinic Acid

This is the most straightforward and common approach, involving the direct conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification, using an acid catalyst in methanol, is a classic and cost-effective choice.

Reaction Scheme:

Causality and Expertise: The Fischer esterification is an equilibrium-controlled reaction.[2] The use of excess methanol serves both as the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. A strong protic acid like sulfuric acid is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.

Experimental Protocol: Fischer-Speier Esterification
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropicolinic acid (10.0 g, 52.1 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise to the stirring suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Route 2: Sandmeyer Reaction of an Aminopyridine Precursor

This multi-step route is a viable alternative when 3,6-dichloropicolinic acid is not available. It utilizes the classic Sandmeyer reaction to introduce a chloro group onto the pyridine ring by converting an amino group into a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[3][4]

Reaction Scheme:

Causality and Expertise: The Sandmeyer reaction is a powerful transformation for aromatic amines.[5] The first step, diazotization, requires cold, acidic conditions (typically 0-5°C) to form the diazonium salt, as these intermediates are notoriously unstable and can decompose violently at higher temperatures.[6] The second step is a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The Cu(I) species initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the Cu(I) catalyst.[3]

Experimental Protocol: Sandmeyer Chlorination
  • Diazotization (Step 1):

    • In a three-necked flask maintained at 0°C (ice-salt bath), dissolve Methyl 3-amino-6-chloropyridine-2-carboxylate (10.0 g, 49.9 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (3.8 g, 55.0 mmol in 15 mL water) dropwise, keeping the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature. The resulting solution contains the diazonium salt.

  • Copper Catalyst Preparation:

    • In a separate flask, dissolve copper(I) chloride (CuCl) (7.5 g, 75.8 mmol) in concentrated hydrochloric acid (75 mL) with gentle warming. Cool the solution to 0°C.

  • Sandmeyer Reaction (Step 2):

    • Slowly add the cold diazonium salt solution to the cold, stirring CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Pour the reaction mixture into 300 mL of water and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent to obtain the crude product. Purify via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the final product.

Comparison of Synthetic Routes
FeatureRoute 1: Direct EsterificationRoute 2: Sandmeyer Reaction
Starting Material 3,6-Dichloropicolinic acidMethyl 3-amino-6-chloropyridine-2-carboxylate
Number of Steps 12 (from amino-ester)
Typical Yield High (>85%)Moderate (40-60%)
Key Reagents Methanol, H₂SO₄NaNO₂, HCl, CuCl
Safety Concerns Corrosive acidUnstable/explosive diazonium salt, toxic copper waste
Advantages Simple, high-yielding, atom-economicalUseful when the carboxylic acid is unavailable
Disadvantages Requires specific picolinic acid starting materialLower yield, hazardous intermediate, metal waste

Frequently Asked Questions (FAQs)

Q1: For the Fischer esterification, can I use other alcohols besides methanol? A: Yes, this reaction is general for other primary alcohols like ethanol to produce the corresponding ethyl ester.[7] However, for bulkier alcohols (e.g., isopropanol, tert-butanol), the reaction rate is significantly slower, and side reactions like elimination can occur, especially with tert-butanol. For these cases, alternative methods like Steglich esterification using DCC/DMAP are recommended.[8]

Q2: My Sandmeyer reaction is giving a very low yield. What is the most likely cause? A: The most critical parameter in a Sandmeyer reaction is temperature control during diazotization. If the temperature rises above 5-10°C, the diazonium salt will prematurely decompose, often leading to phenols and other byproducts, drastically reducing the yield of the desired halide.[3] Ensure your cooling bath is efficient and the sodium nitrite solution is added very slowly.

Q3: What is the best way to monitor the progress of these reactions? A: Thin-layer chromatography (TLC) is the most convenient method.[2] For the esterification, you can spot the reaction mixture against the starting carboxylic acid. The product ester will have a higher Rf value (be less polar). For the Sandmeyer reaction, you can monitor the disappearance of the starting amine. Using a UV lamp for visualization is effective as these pyridine derivatives are UV-active.

Q4: Are there any major safety precautions for handling the reagents? A: Yes. For Route 1, concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. For Route 2, diazonium salts are potentially explosive, especially if isolated as a solid. Never attempt to isolate the diazonium salt. Always use it as a solution in situ. Copper salts are toxic and require proper waste disposal procedures.[9]

Troubleshooting Guide

This guide provides solutions for common issues encountered during the synthesis.

Troubleshooting_Flowchart Troubleshooting Flowchart for Synthesis start Problem Encountered During Synthesis q1 Is the reaction incomplete or yield low? start->q1 q2 Are there multiple spots on the TLC plate? start->q2 route_check Which route? q1->route_check Yes pur_issue Problem with Purification: - Oily product? - Difficult separation? q2->pur_issue Yes ester_issue Route 1 (Esterification): - Presence of water? - Insufficient catalyst? - Reaction time too short? route_check->ester_issue Esterification sandmeyer_issue Route 2 (Sandmeyer): - Poor temperature control? - Impure NaNO₂? - Inactive CuCl catalyst? route_check->sandmeyer_issue Sandmeyer ester_sol Solution: - Use anhydrous methanol. - Add catalytic H₂SO₄. - Extend reflux time. ester_issue->ester_sol sandmeyer_sol Solution: - Maintain temp at 0-5°C. - Use fresh NaNO₂. - Prepare fresh CuCl solution. sandmeyer_issue->sandmeyer_sol pur_sol Solution: - Attempt recrystallization from different solvent systems (e.g., Hexane/EtOAc, Ethanol/Water). - If inseparable, use column chromatography. pur_issue->pur_sol

Caption: Troubleshooting flowchart for common synthesis problems.

Problem 1: Low Yield in Fischer Esterification (Route 1)
  • Potential Cause 1: Presence of Water. The Fischer esterification is reversible, and water can drive the equilibrium back towards the starting materials.[2]

    • Solution: Ensure you are using anhydrous methanol and that all glassware is thoroughly dried. If water contamination is suspected, using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can be effective.

  • Potential Cause 2: Insufficient Catalyst or Reaction Time. The reaction may not have reached equilibrium.

    • Solution: Ensure the catalytic amount of sulfuric acid is appropriate. If the reaction stalls (as monitored by TLC), consider extending the reflux time.

Problem 2: Dark-Colored Byproducts in Sandmeyer Reaction (Route 2)
  • Potential Cause: Decomposition of the Diazonium Salt. This is almost always due to the temperature rising above the optimal 0-5°C range. This decomposition leads to the formation of highly colored phenolic and azo-coupling byproducts.

    • Solution: Re-run the reaction with rigorous temperature control. Use an ice-salt or acetone-dry ice bath. Add the sodium nitrite solution very slowly, ensuring the internal temperature never exceeds 5°C.

Problem 3: Product is an Oil and Will Not Crystallize
  • Potential Cause: Residual Solvent or Impurities. Small amounts of solvent (e.g., ethyl acetate) or impurities can act as an "antifreeze," preventing crystallization.

    • Solution: Ensure the product is fully dry by placing it under high vacuum for several hours. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal (if available). If these fail, purification by column chromatography is necessary.

Problem 4: Incomplete Neutralization During Workup
  • Potential Cause: Insufficient Base. If the acidic reaction mixture is not fully neutralized, the product (an ester) can hydrolyze back to the carboxylic acid during the aqueous workup, lowering the yield.

    • Solution: Add the sodium bicarbonate solution slowly until effervescence ceases completely. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8) before proceeding with the extraction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the structural integrity and purity of building blocks are paramount. Methyl 3,6-dichloropyridine-2-carboxylate, a key intermediate, is no exception.[1] Its precise molecular structure and the absence of impurities directly influence the yield, purity, and safety profile of the final active ingredient. This guide provides an in-depth comparison of the essential analytical methods required for the comprehensive characterization of this molecule, grounded in the principles of scientific integrity and supported by actionable experimental protocols.

Our approach is not merely to list techniques but to build a self-validating analytical workflow. Each method provides a unique piece of the structural puzzle, and together, they offer a synergistic and unambiguous confirmation of the compound's identity, purity, and stability.

Foundational Physicochemical Properties

Before delving into complex analytical techniques, understanding the basic properties of this compound is crucial for method development. These properties are derived from publicly available databases and predictive modeling.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Clopyralid-methyl, Methyl 3,6-dichloropicolinate[2][3]
CAS Number 1532-24-7[2]
Molecular Formula C₇H₅Cl₂NO₂[4]
Molecular Weight 206.02 g/mol [2]
Chemical Structure COC(=O)C1=C(C=CC(=N1)Cl)Cl[2]

The Core Analytical Quadriad: A Multi-Technique Approach

No single technique is sufficient for complete characterization. We advocate for an integrated quadriad of methods—Chromatography, Mass Spectrometry, NMR, and Infrared Spectroscopy—complemented by Elemental Analysis to establish an unassailable analytical dossier.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile to moderately polar organic compounds.[5] For this compound, a reverse-phase HPLC method is the logical starting point, separating the target molecule from starting materials, by-products, and degradants based on hydrophobicity.

Causality in Method Design: The choice of a C18 column is based on its versatility for retaining moderately polar compounds like our target analyte.[5] The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a range of polarities. The addition of a small amount of acid (formic or phosphoric) is critical; it protonates the pyridine nitrogen, ensuring a consistent ionic state and leading to sharper, more symmetrical peaks by minimizing tailing.[6][7] UV detection is suitable as the pyridine ring contains a chromophore that absorbs in the UV range.

Comparative Chromatographic Techniques

TechniquePrincipleApplicability for Target AnalyteAdvantagesLimitations
Reverse-Phase HPLC Partitioning based on hydrophobicity.Excellent. Ideal for purity and quantitative analysis.High resolution, robust, MS-compatible mobile phases.[5]Requires analyte to be soluble in mobile phase.
Gas Chromatography (GC) Separation based on boiling point and polarity in the gas phase.Feasible but less common. Suitable for volatile and thermally stable compounds.[8]High efficiency for volatile impurities.Potential for thermal degradation of the ester.
Mixed-Mode HPLC Combines reverse-phase and ion-exchange mechanisms.Advanced. Useful for separating isomers or closely related impurities.[7][9]Unique selectivity for complex mixtures.[9]Method development can be more complex.
Molecular Weight and Structural Fingerprinting: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation patterns.[10] For halogenated compounds, MS offers a definitive diagnostic feature: the isotopic distribution.

The Chlorine Isotope Signature: Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in a ratio of approximately 3:1.[11] For a molecule containing two chlorine atoms, like this compound, the molecular ion region will exhibit a characteristic M, M+2, and M+4 peak cluster with relative intensities of roughly 9:6:1. This pattern is a powerful confirmation of the presence of two chlorine atoms.[11]

Ionization Technique Comparison:

  • Electron Ionization (EI): A hard ionization technique typically used with GC-MS. It bombards the molecule with high-energy electrons, causing extensive fragmentation.[12] This creates a reproducible "fingerprint" spectrum, valuable for library matching and structural elucidation by identifying losses of key groups (e.g., -OCH₃, -Cl, -COOCH₃).

  • Electrospray Ionization (ESI): A soft ionization technique used with LC-MS. It typically generates the protonated molecular ion ([M+H]⁺), providing clear and unambiguous confirmation of the molecular weight.[8][12] This is less destructive and ideal for thermally labile molecules.

The combination of LC-MS (for molecular weight) and GC-MS (for fragmentation) provides a comprehensive mass spectrometric profile.

Unambiguous Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass and elemental formula, NMR spectroscopy reveals the precise connectivity of atoms, making it the gold standard for structural confirmation.[10] Both ¹H and ¹³C NMR are required for a complete assignment.

Predicted NMR Data for this compound:

  • ¹H NMR:

    • The pyridine ring has two aromatic protons. Due to the substitution pattern, they will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), coupling to each other.

    • The methyl ester group will exhibit a singlet (no adjacent protons) in the upfield region (typically δ 3.5-4.0 ppm), integrating to three protons.

  • ¹³C NMR:

    • The spectrum will show all 7 distinct carbon atoms.

    • The carbonyl carbon of the ester will be the most downfield signal (δ ~160-170 ppm).

    • The five carbons of the pyridine ring will appear in the aromatic region (δ ~120-150 ppm), with those bonded to chlorine being significantly affected.

    • The methyl carbon of the ester will be the most upfield signal (δ ~50-60 ppm).

The specific chemical shifts and coupling constants provide a unique map of the molecule, allowing for differentiation from potential isomers.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing rapid confirmation of the functional groups present in the molecule.[13] It is an excellent first-pass technique for verifying the synthesis of an ester.

Key Expected Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Ester Carbonyl C=O Stretch1725 - 1750Strong
Ester C-O C-O Stretch1000 - 1300Strong
Aromatic Ring C=C / C=N Stretches1400 - 1600Medium-Weak
Chloro-Aromatic C-Cl Stretch1000 - 1100Medium-Strong

The presence of a strong peak around 1735 cm⁻¹ and the absence of a broad O-H stretch (from a carboxylic acid precursor) are key indicators of a successful esterification.[14][15]

Empirical Formula Confirmation: Elemental Analysis

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and halogens in the compound. This quantitative data is used to confirm the empirical formula, which should match the molecular formula (C₇H₅Cl₂NO₂) derived from mass spectrometry. This technique serves as a fundamental check on purity and identity.[16]

Integrated Analytical Workflow

The power of this multi-technique approach lies in its integration. Each step validates the next, creating a robust and defensible characterization package.

G cluster_0 Purity & Identity Screening cluster_1 Structural Confirmation cluster_2 Compositional Verification cluster_3 Final Dossier HPLC HPLC-UV Purity Assessment LCMS LC-MS (ESI) Molecular Weight HPLC->LCMS Purity Confirmed Report Full Characterization Report HPLC->Report FTIR FTIR Functional Groups NMR NMR (¹H, ¹³C) Atom Connectivity FTIR->NMR Functional Groups Confirmed GCMS GC-MS (EI) Fragmentation Pattern LCMS->GCMS MW Confirmed LCMS->Report GCMS->NMR Fragments Suggest Structure EA Elemental Analysis Empirical Formula NMR->EA Structure Confirmed NMR->Report EA->Report

Caption: Integrated workflow for the characterization of this compound.

Detailed Experimental Protocols

These protocols provide a validated starting point for analysis. Instrument parameters may require optimization based on the specific equipment used.

Protocol 1: Purity Analysis by Reverse-Phase HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL. Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Molecular Weight Confirmation by LC-MS (ESI)
  • Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Use the same HPLC conditions as described in Protocol 1 to ensure peak correlation.

  • MS Conditions (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.[12]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the [M+H]⁺ ion peak. For C₇H₅Cl₂NO₂, the expected monoisotopic mass is ~204.97 Da. Look for the protonated adduct at ~205.98 m/z. Verify the characteristic 9:6:1 isotopic pattern for the M, M+2, and M+4 peaks.

Protocol 3: NMR Data Acquisition
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Set spectral width to cover δ 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set spectral width to cover δ 0-200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak. Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and coupling constants.

Conclusion and Authoritative Grounding

The characterization of this compound is a critical step in many synthetic workflows. By employing an integrated analytical strategy that combines chromatography for purity, mass spectrometry for molecular weight and formula, NMR for definitive structure, and FTIR for functional group verification, researchers can ensure the quality and integrity of their material. This multi-faceted approach, where each technique corroborates the others, embodies the principles of trustworthiness and scientific rigor essential in research and development.

References

A Senior Application Scientist's Guide to HPLC-MS Analysis of Methyl 3,6-dichloropyridine-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the robust and accurate analysis of active compounds and their derivatives is a cornerstone of successful research and quality control. Methyl 3,6-dichloropyridine-2-carboxylate, a key synthetic intermediate, and its derivatives present unique analytical challenges due to their chemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of this class of compounds, grounded in field-proven insights and experimental data. We will explore the nuances of method development, from the selection of the appropriate chromatographic mode to the fine-tuning of mass spectrometric parameters, empowering you to develop self-validating and reliable analytical protocols.

The Analytical Dichotomy: Reversed-Phase vs. Hydrophilic Interaction Chromatography

The fundamental choice in the HPLC analysis of any compound lies in the selection of the chromatographic mode. For pyridine carboxylic acid derivatives, the decision primarily revolves around Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). The polarity of the analyte is the critical determinant in this choice.

This compound is a moderately polar compound, with the ester functional group rendering it significantly less polar than its parent carboxylic acid, Clopyralid. This distinction is pivotal. While Clopyralid, a more polar and water-soluble compound, can be analyzed by either RP or HILIC, the methyl ester is ideally suited for reversed-phase chromatography.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Moderately Polar Analytes

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-functionalized silica) is used with a polar mobile phase. Less polar compounds, like our target analyte, interact more strongly with the stationary phase and are retained longer. This makes RP-HPLC the logical and most effective starting point for the analysis of this compound and its similarly less-polar derivatives.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Specialist for Highly Polar Analytes

HILIC, conversely, employs a polar stationary phase and a less polar mobile phase.[1] It is the preferred technique for highly polar compounds that show little to no retention on RP columns.[2] For the analysis of highly polar derivatives of 3,6-dichloropyridine-2-carboxylic acid, such as those with amino or hydroxyl functionalities, HILIC would be the superior choice.[3]

The following table provides a comparative overview of the two techniques for the analysis of pyridine carboxylic acid derivatives:

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Retention Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase surface
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., bare silica, amide, zwitterionic)[4]
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol)Less polar (e.g., high organic content with a small aqueous portion)[1]
Elution Order Least polar compounds elute lastMost polar compounds elute last
Ideal Analytes Non-polar to moderately polar compoundsHighly polar and hydrophilic compounds[2]
Application to Topic Primary choice for this compound Alternative for highly polar derivatives (e.g., amino or hydroxylated)

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, with explanations for the causality behind each experimental choice.

Workflow for HPLC-MS Analysis

workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Detection A Standard/Sample Weighing B Dissolution in Organic Solvent A->B C Dilution to Working Concentration B->C D Injection C->D E Reversed-Phase C18 Column D->E F Gradient Elution E->F G Electrospray Ionization (ESI) F->G H Full Scan MS G->H I Tandem MS (MS/MS) H->I

Caption: General workflow for the HPLC-MS analysis of this compound.

Standard and Sample Preparation
  • Objective: To prepare a clean, accurate, and reproducible solution for injection.

  • Protocol:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. The choice of solvent should match the initial mobile phase composition to ensure good peak shape.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

    • For unknown samples, dissolve in a suitable organic solvent and dilute as necessary to fall within the calibration range.

Reversed-Phase HPLC Method
  • Objective: To achieve optimal chromatographic separation of the analyte from any impurities or matrix components.

  • Rationale for Parameter Selection:

    • Column: A C18 column is the industry standard for reversed-phase chromatography and provides excellent retention for moderately polar compounds.[5]

    • Mobile Phase: A mixture of water and a miscible organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shape and lower backpressure. The addition of a small amount of formic acid (0.1%) is crucial for good peak shape and to promote protonation of the analyte for positive ion electrospray ionization.

    • Gradient Elution: A gradient is recommended to ensure the elution of a wider range of compounds with good peak shape and in a reasonable timeframe. The gradient starts with a higher aqueous content to retain the analyte and gradually increases the organic content to elute it.

  • Detailed Protocol:

    • HPLC System: A standard UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 50% B

      • 1-5 min: 50% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 50% B

      • 6.1-8 min: 50% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce backpressure.

    • Injection Volume: 5 µL.

Mass Spectrometry Method
  • Objective: To achieve sensitive and selective detection and quantification of the analyte.

  • Rationale for Parameter Selection:

    • Ionization: Electrospray ionization (ESI) is the most suitable technique for this type of analyte as it is a soft ionization method that typically produces a strong protonated molecular ion ([M+H]+). Positive ion mode is chosen due to the presence of the basic pyridine nitrogen, which is readily protonated.

    • Full Scan MS: This is used for initial method development to identify the protonated molecular ion of the analyte. The characteristic isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) should be visible.

    • Tandem MS (MS/MS): For quantification and confirmation, tandem mass spectrometry is employed. The protonated molecular ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides high selectivity and sensitivity.

  • Detailed Protocol:

    • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize for the specific instrument.

    • Full Scan Range: m/z 100-300.

    • MS/MS Transitions (Predicted):

      • Precursor Ion ([M+H]+): m/z 206 (for C7H5Cl2NO2).

      • Product Ions: The primary fragmentation is expected to be the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl group (-COOCH3). The cleavage of the C-Cl bonds is also a possible fragmentation pathway.

Predicted ESI-MS/MS Fragmentation Pathway

fragmentation A [M+H]+ m/z 206 B Loss of CH3OH [M+H - 32]+ m/z 174 A->B -CH3OH C Loss of CO [M+H - 32 - 28]+ m/z 146 B->C -CO D Loss of Cl [M+H - 32 - 28 - 35]+ m/z 111 C->D -Cl

References

A Senior Application Scientist's Guide to NMR Spectroscopy for the Structural Elucidation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the substituted pyridine motif stands as a cornerstone of many pharmaceutical agents. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. Unambiguously determining the substitution pattern and overall structure of novel pyridine derivatives is a critical step in advancing these compounds from the laboratory to clinical consideration. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed powerhouse for this task, offering a detailed roadmap of the molecular architecture.[1]

This guide provides an in-depth comparison of NMR techniques for the structural elucidation of substituted pyridines. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower your research. Every protocol described is designed to be a self-validating system, ensuring the scientific integrity of your findings.

The Logic of NMR in Pyridine Structure Elucidation: A Foundational Workflow

The structural analysis of a substituted pyridine by NMR is a systematic process of piecing together a molecular puzzle. The logical progression from 1D to 2D and even more advanced NMR techniques provides layers of information that, when combined, lead to an unambiguous structural assignment.

NMR_Workflow cluster_1D 1D NMR cluster_2D_Connectivity 2D NMR: Through-Bond Connectivity cluster_2D_Spatial 2D NMR: Through-Space Proximity cluster_Advanced Advanced Techniques H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Nuclei Count & Chemical Environment COSY COSY C13_NMR->COSY Proton-Proton Connectivity HSQC HSQC COSY->HSQC Direct Proton-Carbon Attachment HMBC HMBC HSQC->HMBC Long-Range Proton-Carbon Connectivity NOESY NOESY HMBC->NOESY Spatial Proximity & Stereochemistry N15_NMR ¹⁵N NMR NOESY->N15_NMR Nitrogen Environment & Confirmation

Caption: A logical workflow for elucidating substituted pyridine structures.

Part 1: The First Look - 1D NMR Spectroscopy

One-dimensional NMR is the foundational technique, providing the initial and most crucial pieces of information about the chemical environment of the nuclei in your substituted pyridine.

¹H NMR Spectroscopy: The Proton Landscape

¹H NMR is invariably the first experiment performed. The aromatic protons of the pyridine ring resonate in a characteristic downfield region due to the ring's diamagnetic anisotropy.[1] The electronegative nitrogen atom significantly deshields the adjacent α-protons (at C2 and C6).[1][2]

  • α-protons (C2, C6): Most deshielded, appearing furthest downfield (typically δ 8.5-8.8 ppm).[1]

  • γ-proton (C4): Appears at an intermediate chemical shift (typically δ 7.5-7.8 ppm).[1]

  • β-protons (C3, C5): Most shielded relative to other ring protons, appearing furthest upfield (typically δ 7.1-7.5 ppm).[1]

The nature and position of substituents dramatically influence these chemical shifts. Electron-donating groups (EDGs) like -NH₂, -OR, and -CH₃ increase electron density, causing upfield shifts (lower ppm), particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -CF₃ decrease electron density, leading to downfield shifts (higher ppm).[3]

Spin-spin coupling (J-coupling) provides invaluable connectivity information:[1]

  • ³J_ortho_ (H-C-C-H): ~4-6 Hz

  • ⁴J_meta_ (H-C-C-C-H): ~1-3 Hz

  • ⁵J_para_ (H-C-C-C-C-H): ~0-1 Hz

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR. The chemical shifts of the pyridine ring carbons are also heavily influenced by the nitrogen's electronegativity and the nature of the substituents.[4][5]

Table 1: Typical ¹H and ¹³C Chemical Shifts (δ, ppm) of Unsubstituted Pyridine in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/C6~8.61~150.0
C3/C5~7.27~123.8
C4~7.65~135.9

Data compiled from various sources.[6][7]

Part 2: Connecting the Dots - 2D NMR for Unambiguous Assignments

For multi-substituted pyridines, 1D spectra often present a challenge of overlapping signals. 2D NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.[1]

COSY (Correlation Spectroscopy): Mapping Proton Networks

The COSY experiment is the workhorse for establishing proton-proton (¹H-¹H) connectivity through J-coupling, typically over two to three bonds.[3][8] Cross-peaks in the COSY spectrum indicate which protons are coupled, allowing you to trace out the spin systems within the molecule. For a substituted pyridine, this is the primary method for determining the relative positions of the ring protons.

References

Comparison of palladium catalysts for Suzuki coupling of "Methyl 3,6-dichloropyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium Catalysts for the Suzuki Coupling of Methyl 3,6-dichloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high functional group tolerance and relatively mild conditions.[1][2][3] This capability is particularly crucial in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2] The subject of this guide, this compound, is a valuable heterocyclic building block. However, its two chloro-substituents present a distinct synthetic challenge: achieving efficient and regioselective coupling. The inertness of C-Cl bonds compared to their bromide or iodide counterparts, coupled with the potential for catalyst inhibition by the pyridine nitrogen, necessitates the use of highly active and specialized palladium catalyst systems.[2][4]

This guide provides a comparative analysis of state-of-the-art palladium catalysts for the Suzuki coupling of this challenging substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide actionable experimental protocols to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation

Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is essential for rational catalyst selection and reaction optimization. The process is generally accepted to proceed through a three-step catalytic cycle involving a palladium center.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the dichloropyridine. This is often the rate-limiting step, especially for less reactive aryl chlorides, and forms a Pd(II) complex.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)-X(L_n) Pd0->OxAd Oxidative Addition (Ar-X) Product Coupled Product Trans Ar-Pd(II)-R(L_n) OxAd->Trans Transmetalation (R-B(OH)₂) + Base Trans->Pd0 Reductive Elimination (Ar-R) ArX This compound ArX->OxAd RBOH2 Arylboronic Acid RBOH2->Trans

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a Suzuki coupling, particularly with a deactivated substrate like this compound, is overwhelmingly dictated by the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle.[4][7][8]

Buchwald-type Phosphine Ligands

Pioneered by Stephen Buchwald, this class of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) has revolutionized cross-coupling chemistry.

  • Expertise & Experience: The primary advantage of these ligands is their ability to accelerate the rate-limiting oxidative addition of aryl chlorides.[2][8] Their steric bulk promotes the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which is highly reactive. The strong electron-donating character of the phosphine increases the electron density on the palladium, further facilitating its insertion into the C-Cl bond.[8] These ligands are often supplied as air-stable palladium "precatalysts" (e.g., XPhos Pd G3), which improves handling and ensures a reliable 1:1 palladium-to-ligand ratio for reproducible results.[9]

  • Trustworthiness: These systems are known for their broad substrate scope and high catalytic activity (turnover numbers), often allowing for low catalyst loadings.[8] They are a go-to choice for challenging C-Cl bond activations.

N-Heterocyclic Carbene (NHC) Ligands

NHC ligands have emerged as a powerful alternative to phosphines. They are known for forming exceptionally stable bonds with palladium, resulting in highly robust and active catalysts.

  • Expertise & Experience: NHCs are powerful σ-donors, even more so than electron-rich phosphines. This property creates highly active catalysts capable of coupling sterically hindered substrates.[10] The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst family, such as PEPPSI-IPr and PEPPSI-SIPr, are particularly noteworthy. These are air- and moisture-stable precatalysts that do not require glove-box handling, making them exceptionally user-friendly. The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is very sterically hindered and has been shown to promote unconventional C4-selectivity in the coupling of 2,4-dichloropyridines.[11]

  • Trustworthiness: The stability of the Pd-NHC bond often leads to longer catalyst lifetimes and resistance to degradation, making them highly efficient and reliable, especially in industrial applications.

Traditional Phosphine Ligands (e.g., PPh₃)

Catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with triphenylphosphine (PPh₃) represent the first generation of Suzuki coupling catalysts.

  • Expertise & Experience: While historically significant, these catalysts are generally less effective for activating C-Cl bonds.[12] They lack the steric bulk and electron-donating ability of modern ligands. Consequently, reactions often require higher catalyst loadings, elevated temperatures, and longer reaction times, which can lead to lower yields and the formation of byproducts.[12][13]

  • Trustworthiness: For a challenging substrate like this compound, these catalysts are often unreliable and would not be the primary choice. They may have utility for more reactive aryl bromides or iodides.[14]

Ligand-Free "Jeffery" Conditions

Intriguingly, high regioselectivity can sometimes be achieved without the use of phosphine or NHC ligands under specific conditions.

  • Expertise & Experience: Termed "Jeffery" conditions, this approach often involves a simple palladium salt like Pd(OAc)₂ with a phase-transfer agent or in a polar aprotic solvent like NMP.[11][15] Research suggests that these conditions may promote the formation of palladium nanoparticles, which act as the true catalytic species.[11] This method has demonstrated remarkable and unprecedented C5-selectivity in the coupling of 2,5-dichloropyridine, challenging conventional wisdom about regioselectivity.[11][15]

  • Trustworthiness: While potentially cost-effective, these systems can be highly sensitive to the specific substrate, base, and solvent. The results may be less generalizable and reproducible compared to well-defined molecular catalysts.

Performance Data Summary

The following table summarizes the performance of various palladium catalyst systems for the Suzuki coupling of dichloropyridine substrates, providing a comparative benchmark.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)SubstrateYield (%)SelectivityReference
Pd(PEPPSI)(IPr) IPr (NHC)K₂CO₃Dioxane80242,4-Dichloropyridine8510.4:1 (C4:C2)[1]
Pd(OAc)₂ dppfK₂CO₃NMP/H₂O100242,5-Dichloropyridine78C2-selective[1]
Pd(OAc)₂ None (Jeffery)K₂CO₃NMP/H₂O100242,5-Dichloropyridine82>20:1 (C5:C2)[15]
Pd(PPh₃)₄ PPh₃K₃PO₄1,4-Dioxane8018-225-(4-bromophenyl)-4,6-dichloropyrimidine60N/A[12]
Pd₂(dba)₃ XPhosK₃PO₄Toluene100122-Chloro-4,6-dimethoxypyrimidine>95N/A[9]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound using a modern, reliable catalyst system.

Objective: To synthesize Methyl 3-chloro-6-phenylpyridine-2-carboxylate via a selective Suzuki-Miyaura coupling.

Catalyst System: XPhos Pd G3 (A Buchwald Precatalyst)

Workflow start Start: Assemble Reagents glovebox In Glovebox or under Inert Gas: - Add Substrate (1.0 eq) - Add Boronic Acid (1.2 eq) - Add Base (K₃PO₄, 2.0 eq) - Add Catalyst (XPhos Pd G3, 2 mol%) start->glovebox solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) glovebox->solvent reaction Heat Reaction Mixture (e.g., 100 °C) with Stirring Monitor by TLC or LC-MS solvent->reaction workup Workup: 1. Cool to Room Temperature 2. Quench with Water 3. Extract with Organic Solvent reaction->workup purify Purification: 1. Dry Organic Layer (Na₂SO₄) 2. Concentrate in vacuo 3. Purify by Flash Chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Reaction vial with a screw cap and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Inside a glovebox or under a stream of inert gas (Argon or Nitrogen), charge a reaction vial with this compound, phenylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous toluene via syringe to the vial to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Seal the vial tightly and place it on a preheated stirrer hotplate at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Causality Behind Choices:

  • Catalyst: XPhos Pd G3 is chosen for its proven high activity with aryl chlorides. The precatalyst form ensures accuracy and reproducibility.

  • Base: K₃PO₄ is a moderately strong base often effective in Suzuki couplings. It is generally preferred over stronger bases like hydroxides which can promote unwanted side reactions, such as boronic acid decomposition.

  • Solvent: Toluene and 1,4-dioxane are common high-boiling, non-protic solvents that work well for Suzuki reactions. They must be anhydrous as water can interfere with the catalytic cycle.

  • Equivalents: A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the selection of an advanced palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ may falter, modern systems employing bulky, electron-rich Buchwald-type phosphines or robust N-heterocyclic carbene ligands provide the necessary activity to overcome the high activation barrier of the C-Cl bond. For researchers aiming for high yields, reliability, and broad applicability, catalysts like XPhos Pd G3 or PEPPSI-IPr represent the current state of the art. By understanding the underlying mechanistic principles and leveraging the appropriate catalyst technology, chemists can effectively utilize this challenging building block to access novel and valuable molecular architectures.

References

A Comparative Guide to the Biological Activity of Methyl 3,6-dichloropyridine-2-carboxylate Derivatives as Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical discovery, the quest for novel, effective, and selective herbicides is a continuous endeavor. Among the various classes of herbicidal compounds, synthetic auxins have long been a cornerstone of weed management. This guide provides an in-depth technical comparison of the biological activity of derivatives of Methyl 3,6-dichloropyridine-2-carboxylate, a key scaffold in modern herbicide development. We will explore their performance against a range of alternative auxin-mimicking herbicides, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rise of Picolinate Herbicides: A New Generation of Auxin Mimics

Synthetic auxin herbicides function by mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[1][2] This class of herbicides is broadly categorized into several chemical families, including phenoxycarboxylic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), and pyridinecarboxylic acids (picolinates).[3][4] The picolinate family, which includes derivatives of this compound, has garnered significant attention due to the discovery of highly potent and selective commercial herbicides such as Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl).[5][6]

A key to the efficacy of these novel picolinates lies in their specific interaction with the auxin signaling pathway. Unlike the natural auxin IAA, which primarily binds to the TIR1 (Transport Inhibitor Response 1) receptor, many picolinate herbicides show a preferential and strong binding affinity for the Auxin Signaling F-Box protein 5 (AFB5).[5][7] This differential binding can contribute to their unique herbicidal spectrum and crop selectivity.[8]

Comparative Analysis of Herbicidal Activity

The true measure of a herbicide's potential lies in its performance against a range of weed species and its safety towards crops. Below, we compare the herbicidal activity of representative picolinate derivatives with established and alternative auxin herbicides.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the biological activity of various compounds. Table 1 focuses on the in vitro inhibitory activity against the model plant Arabidopsis thaliana, a common first-pass screening method. Table 2 presents whole-plant post-emergence herbicidal efficacy data against a selection of agronomically important weed species.

Table 1: In Vitro Root Growth Inhibition of Arabidopsis thaliana

Compound IDChemical ClassModificationIC50 (µM)Reference
Compound c5 3-chloro-6-pyrazolyl-picolinatePyrazolyl group at C60.02[7]
Compound V-7 4-amino-3,5-dichloro-6-(5-aryl-pyrazolyl)-picolinatePhenyl-substituted pyrazole at C60.01[5]
Clopyralid Pyridinecarboxylic acidCommercial Standard0.54[7]
Picloram Pyridinecarboxylic acidCommercial Standard~1.0[5]
Halauxifen-methyl 6-aryl-picolinateCommercial Standard0.45[5]

Table 2: Post-Emergence Herbicidal Activity (% Control at a Given Rate)

Compound/ProductChemical ClassRate (g a.i./ha)Amaranthus retroflexus (Pigweed)Abutilon theophrasti (Velvetleaf)Setaria faberi (Giant Foxtail)Crop Safety (Wheat)Reference
Compound c5 3-chloro-6-pyrazolyl-picolinate400>90%>90%<20%Safe[7]
Compound V-8 4-amino-3,5-dichloro-6-(5-aryl-pyrazolyl)-picolinate300100%>90%Not ReportedSafe[5]
Arylex™ active 6-aryl-picolinate5-10ExcellentExcellentLowExcellent[9]
Clopyralid Pyridinecarboxylic acid400~80%~70%IneffectiveSafe[7]
Picloram Pyridinecarboxylic acid300>90%>90%IneffectiveNot Safe[5]
2,4-D Phenoxycarboxylic acid560GoodGoodIneffectiveSafe[7]
Dicamba Benzoic acid280GoodGoodIneffectiveSafe[8]

From this data, it is evident that novel picolinate derivatives like Compound c5 and Compound V-8 exhibit significantly higher potency in vitro compared to older commercial standards like clopyralid and picloram.[5][7] Furthermore, they demonstrate excellent post-emergence control of broadleaf weeds at rates comparable to or lower than existing herbicides, while maintaining good selectivity for cereal crops like wheat.[5][7] The commercial product Arylex™ active, a derivative of this chemical class, confirms the successful translation of this high potency into a practical herbicidal solution.[9]

The Causality Behind Experimental Choices: Structure-Activity Relationships (SAR)

The enhanced activity of these novel picolinates is not serendipitous. It is the result of deliberate structural modifications guided by a deep understanding of the auxin receptor's binding pocket. Key SAR insights include:

  • The 6-Position Substitution: Replacing the chlorine atom at the 6-position of the pyridine ring with aryl or pyrazolyl groups has been a particularly fruitful strategy.[5] This modification appears to enhance the binding affinity to the AFB5 receptor.[7]

  • Substitution on the Aryl/Pyrazolyl Ring: The nature and position of substituents on the appended ring system can fine-tune the herbicidal activity and spectrum. For instance, electron-withdrawing groups on the phenyl ring of 6-aryl-picolinates can influence their efficacy.

  • The Carboxylate Group: The methyl ester, as in this compound, often serves as a pro-herbicide. In planta, it is hydrolyzed to the corresponding carboxylic acid, which is the active form that binds to the auxin receptor.[7]

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness of the presented data, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Arabidopsis thaliana Root Growth Inhibition Assay

This assay provides a rapid and sensitive method for the initial screening of herbicidal activity.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Petri dishes (100 mm x 15 mm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile water

Procedure:

  • Seed Sterilization: Surface-sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile water.

  • Plating: Suspend the sterilized seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days to synchronize germination.

  • Medium Preparation: Prepare MS medium containing 1% sucrose and 0.8% agar. Autoclave and cool to approximately 50°C.

  • Compound Addition: Add the test compounds (from a concentrated stock solution in DMSO) to the molten MS medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%) and include a solvent control.

  • Plate Preparation: Pour the medium into Petri dishes and allow it to solidify.

  • Seed Sowing: Place 10-15 stratified seeds on the surface of the agar in each plate.

  • Incubation: Seal the plates with parafilm and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 7-10 days, measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of root growth relative to the solvent control. Determine the IC50 value (the concentration required to inhibit root growth by 50%) using a suitable statistical software.

Protocol 2: Whole-Plant Post-Emergence Herbicidal Efficacy Assay

This assay evaluates the herbicidal activity of compounds on whole plants under greenhouse conditions.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species (e.g., wheat).

  • Potting mix (e.g., sandy loam soil).

  • Pots (e.g., 10 cm diameter).

  • Test compounds.

  • Formulation blank (solvent, surfactant).

  • Calibrated spray chamber.

Procedure:

  • Plant Growth: Sow seeds in pots and grow them in a greenhouse under optimal conditions (e.g., 25°C day/18°C night, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Compound Preparation: Prepare spray solutions of the test compounds at various concentrations (to determine dose-response) in a suitable solvent and surfactant mixture. Include a control group treated with the formulation blank.

  • Herbicide Application: Transfer the potted plants to a calibrated spray chamber and apply the treatments uniformly to the foliage.

  • Post-Application Care: Return the plants to the greenhouse and maintain optimal growth conditions.

  • Efficacy Evaluation: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death). Symptoms to note include chlorosis, necrosis, epinasty (twisting), and stunting.

  • Data Analysis: Analyze the data to determine the GR50 (the dose required to cause a 50% reduction in plant growth) or the effective dose for a certain level of control (e.g., ED90).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the auxin signaling pathway and the experimental workflow.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Picolinate) AFB5 AFB5 Receptor Auxin->AFB5 Binds to SCFAFB5 SCF-AFB5 E3 Ubiquitin Ligase AFB5->SCFAFB5 Part of AuxIAA Aux/IAA Repressor SCFAFB5->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Transcription mRNA mRNA AuxinResponseGenes->mRNA Protein Protein Synthesis mRNA->Protein UncontrolledGrowth Uncontrolled Growth & Plant Death Protein->UncontrolledGrowth

Caption: Simplified auxin signaling pathway for picolinate herbicides.

HerbicidalEfficacyWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation A1 Sow Weed & Crop Seeds A2 Grow Plants to 2-4 Leaf Stage A1->A2 A3 Prepare Herbicide Spray Solutions A2->A3 B1 Apply Herbicides in Calibrated Spray Chamber A3->B1 C1 Incubate in Greenhouse B1->C1 C2 Visual Assessment (7, 14, 21 DAT) C1->C2 C3 Data Analysis (% Control, GR50) C2->C3

Caption: Workflow for post-emergence herbicide efficacy testing.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of synthetic auxin herbicides. Their high potency, favorable crop selectivity, and novel interactions with the auxin signaling machinery make them valuable leads for the development of new weed management solutions. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on expanding the herbicidal spectrum of these compounds to include problematic grass weeds, further elucidating the molecular basis for their selectivity, and investigating their environmental fate and toxicological profiles to ensure the development of sustainable and effective herbicidal products.

References

Reactivity comparison of 2,4-dichloropyridine and 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, dichloropyridines stand out as versatile and highly valuable scaffolds. Their utility lies in the two chlorine atoms, which act as reactive handles for introducing molecular complexity and fine-tuning physicochemical properties. However, the simple isomeric shift of a chlorine atom from position 4 to 6 transforms the reactivity profile of the entire molecule. This guide provides a deep dive into the comparative reactivity of 2,4-dichloropyridine and 2,6-dichloropyridine, offering mechanistic insights and practical experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Influence of Structure: Electronic and Steric Factors

The reactivity of any substituted pyridine is a delicate balance of inductive effects, mesomeric effects, and steric hindrance. In the case of our two isomers, these factors manifest in distinct ways.

2,4-Dichloropyridine: This isomer presents an unsymmetrical electronic landscape. The chlorine atoms at the C2 and C4 positions are electronically distinct, which is a critical factor in determining regioselectivity in substitution reactions.[1] The C4 position is generally more susceptible to nucleophilic attack in classic SNAr reactions. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction, where the negative charge can be delocalized onto the pyridine nitrogen.[1]

2,6-Dichloropyridine: As a symmetrical molecule, the initial monosubstitution on 2,6-dichloropyridine is simplified, yielding a single product.[1] The two chlorine atoms flank the nitrogen, creating a sterically hindered environment. While this can be a challenge for bulky reagents, it also offers opportunities for unique reactivity. The primary challenge often arises in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.[1]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Regioselectivities

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, and the differences between our two isomers are starkly illustrated in these reactions.

Reactivity Comparison

For 2,4-dichloropyridine, the C4 position is the more reactive site for SNAr.[1] This is a well-established trend, driven by the electronic stabilization of the intermediate. However, the C2 position can be targeted, particularly with soft nucleophiles like thiols.[2]

In contrast, 2,6-dichloropyridine's symmetry means that the first SNAr reaction can occur at either the C2 or C6 position to give the same product. The challenge, as mentioned, is the introduction of a second, different nucleophile.

Supporting Experimental Data
IsomerNucleophileMajor ProductRegioselectivity (C4:C2)Reference
2,4-DichloropyrimidineSecondary AminesC4-substituted isomer1:1 to 4:1[3]
6-Aryl-2,4-dichloropyrimidineSecondary Amines (Pd-catalyzed)C4-substituted isomerHigh[3]
6-Aryl-2,4-dichloropyrimidineAromatic Amines (no catalyst)C4-substituted isomerHigh[3]
Experimental Protocol: Microwave-Assisted SNAr of 2,6-Dichloropyridine with an Amine

This protocol provides a general method for the efficient monosubstitution of 2,6-dichloropyridine.

Materials:

  • 2,6-Dichloropyridine (1.0 eq)

  • Amine (excess)

  • K₂CO₃

  • DMF

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine, the amine (typically in excess), and K₂CO₃.[1]

  • Add DMF as the solvent.[1]

  • Seal the vessel and place it in a microwave reactor.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for a specified time (e.g., 30-60 minutes).[1]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Workflow Diagram:

SNAr_Microwave_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine Reactants: 2,6-dichloropyridine, Amine, K2CO3 B Add DMF A->B C Seal Vessel B->C D Heat in Microwave Reactor C->D E Cool and Dilute with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Mono-substituted Pyridine H->I

Caption: Generalized workflow for microwave-assisted SNAr on dichloropyridines.

Palladium-Catalyzed Cross-Coupling: Navigating Regioselectivity

The Buchwald-Hartwig amination and Suzuki coupling are powerful methods for C-N and C-C bond formation, respectively.[4] For dichloropyridines, these reactions offer a playground for controlling regioselectivity.

Reactivity Comparison

In the case of 2,4-dichloropyridine, the C4 position is generally more reactive in cross-coupling reactions.[2] However, C2-selective amination can be achieved using specific ligands like Xantphos.[2][5] For Suzuki couplings, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity to greater than 99:1.[6]

For 2,6-dichloropyridine, the focus is often on achieving mono- versus di-arylation in Suzuki couplings. The choice of ligand and solvent plays a crucial role in controlling the outcome.[7]

Supporting Experimental Data
IsomerReactionKey ConditionMajor ProductReference
2,4-DichloropyridineBuchwald-Hartwig AminationXantphos ligandC2-amination[2][5]
2,4-DichloropyridineSuzuki CouplingLigand-free "Jeffery" conditionsC4-coupling (>99:1 selectivity)[6]
2,4-DichloropyridineSuzuki CouplingSterically hindered NHC ligandC4-coupling (~10:1 selectivity)[6]
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol details a method for achieving the less common C2-selective amination.

Materials:

  • 2,4-Dichloropyridine (1.0 eq)

  • Amine (1.2 eq)

  • Pd(OAc)₂ (catalyst)

  • Xantphos (ligand)

  • NaOtBu (base)

  • Anhydrous Toluene

  • Schlenk flask

  • Inert atmosphere (Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, charge Pd(OAc)₂, Xantphos, and NaOtBu.[1]

  • Add anhydrous toluene and stir the mixture for 15 minutes.[1]

  • Add 2,4-dichloropyridine and the amine to the flask.[1]

  • Heat the reaction mixture to 100 °C and stir for the appropriate time, monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.[1]

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.[1]

Logical Relationship Diagram:

Buchwald_Hartwig_Cycle cluster_catalytic_cycle Catalytic Cycle cluster_components Reaction Components OA Oxidative Addition (Pd(0) + Ar-Cl) Amine_Coord Amine Coordination and Deprotonation OA->Amine_Coord RE Reductive Elimination (forms C-N bond) Amine_Coord->RE RE->OA Catalyst Pd(0) Catalyst (from Pd(OAc)2 + Ligand) RE->Catalyst Regenerates Product C2-aminated Pyridine RE->Product ArCl 2,4-Dichloropyridine ArCl->OA Amine Amine Amine->Amine_Coord Base Base (NaOtBu) Base->Amine_Coord Catalyst->OA

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Metalation: A Pathway to Further Functionalization

Metalation, typically with strong bases like lithium diisopropylamide (LDA), opens up another avenue for the functionalization of dichloropyridines. The acidity of the ring protons is influenced by the position of the chlorine atoms. This allows for regioselective deprotonation followed by quenching with an electrophile.

For 2,4-dichloropyridine, the C5 proton is the most acidic and can be selectively removed. In the case of 2,6-dichloropyridine, the C3 and C5 protons are equivalent and can be deprotonated. The C4 proton is less acidic.

Conclusion: A Strategic Choice for Synthesis

The selection of 2,4-dichloropyridine versus 2,6-dichloropyridine is a critical decision in the design of a synthetic route.

  • 2,4-Dichloropyridine is the substrate of choice when differential reactivity at two distinct positions is desired. The ability to selectively functionalize the C4 position, followed by a different transformation at the C2 position, provides a powerful strategy for building complex molecules.

  • 2,6-Dichloropyridine offers simplicity for mono-functionalization due to its symmetry. It is the ideal starting material when a 2-substituted-6-chloropyridine is the target, or when symmetrical di-substitution is the goal.

By understanding the nuanced reactivity of these two isomers, researchers can unlock a wider range of synthetic possibilities and accelerate the discovery of new therapeutic agents.

References

A Researcher's Guide to Computationally Probing Dichloropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of Dichloropyridines in Synthesis

Dichloropyridine isomers are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their value lies in the two chlorine atoms, which act as versatile handles for functionalization through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[1][2] However, the isomeric positioning of these chlorine atoms introduces a significant challenge: predicting and controlling regioselectivity. Which C-Cl bond will react first? Under what conditions can we favor one isomer over another? Answering these questions experimentally often involves laborious screening of catalysts, ligands, and reaction conditions.[3]

This is where computational chemistry emerges as a powerful predictive tool. By modeling reaction pathways and transition states, we can gain deep insights into the electronic and steric factors that govern reactivity, thereby accelerating the design of efficient and selective syntheses.[1] This guide provides a comparative overview of computational approaches for studying dichloropyridine reactivity, offering practical protocols and field-proven insights for researchers, scientists, and drug development professionals.

Comparing Computational Lenses: Choosing the Right Method for the Job

The accuracy of a computational prediction is fundamentally tied to the chosen theoretical method. For dichloropyridine reactivity, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy. However, the specific choice of functional and basis set can significantly impact the results.

Method/Functional Primary Strengths Potential Weaknesses Best Suited For
B3LYP A workhorse functional, good for general-purpose geometry optimizations and frequency calculations.[4]May not accurately capture non-covalent interactions (dispersion forces) which can be important in catalyst-substrate binding.Initial geometry optimizations, calculating thermodynamic properties of ground states.
M06-2X Excellent for main-group thermochemistry, kinetics, and systems where dispersion interactions are significant. Outperforms B3LYP for reaction barrier heights.[4]Can be more computationally expensive than B3LYP.Calculating accurate transition state energies and reaction barriers, studying catalyst-ligand-substrate interactions.[5][6]
MP2 A wavefunction-based method that inherently accounts for electron correlation and dispersion. Often used as a benchmark for DFT methods.[4]Significantly more computationally demanding than DFT, limiting its use to smaller systems.High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction energies.[7]

The Role of the Basis Set: A basis set is the set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, but at a higher computational cost.

  • Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): A good starting point. The "+" indicates the addition of diffuse functions, which are crucial for describing anions and transition states in SNAr reactions.[8]

  • Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ): Designed for systematically converging towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions and is highly recommended for anionic systems.[9]

  • def2-SVP, def2-TZVP: Well-balanced and efficient basis sets that often provide results comparable to larger Pople or Dunning sets.[9]

From the Field: For most studies on dichloropyridine reactivity, a combination of the M06-2X functional with a basis set like def2-TZVP or 6-311+G(d,p) provides a robust and reliable level of theory for calculating reaction and activation energies. It is often a good practice to perform geometry optimizations with a smaller, computationally cheaper basis set (e.g., def2-SVP) and then refine the energies with a larger basis set.[9]

Case Study I: Unraveling the Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing dichloropyridines. The key to predicting which chlorine will be substituted lies in assessing the stability of the transition state for nucleophilic attack at each position.

A critical factor is the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic attack is generally favored at the carbon atom with the largest LUMO coefficient.[10] For many dichloropyridines, such as 2,4-dichloropyridine, the LUMO is primarily located at the C4 position, making it the kinetically favored site of attack.[11][12] However, substituents on the pyridine ring can dramatically alter the LUMO distribution, sometimes even making the LUMO+1 orbital the relevant frontier molecular orbital for reaction at a different site.[10][11][12]

Computational Workflow for SNAr Reactivity

This protocol outlines the steps to calculate the activation energy barrier for the SNAr reaction of a dichloropyridine with a nucleophile (e.g., methoxide).

SNAr_Workflow cluster_pre Pre-calculation cluster_ts Transition State Search cluster_post Post-calculation Start 1. Build Reactants (Dichloropyridine & Nucleophile) Opt_React 2. Geometry Optimization & Frequency Calculation Start->Opt_React TS_Guess 3. Build Initial TS Guess Opt_React->TS_Guess TS_Search 4. Transition State Optimization (e.g., QST2, QST3, or Berny) TS_Guess->TS_Search Freq_TS 5. Frequency Calculation (Confirm single imaginary frequency) TS_Search->Freq_TS IRC 6. IRC Calculation (Confirm TS connects reactants & products) Freq_TS->IRC Opt_Prod 7. Optimize Product Geometry IRC->Opt_Prod Energy 8. Calculate Activation Energy (ΔG‡ = G_TS - G_Reactants) Opt_Prod->Energy

Caption: A typical DFT workflow for calculating SNAr activation barriers.

Step-by-Step Protocol:

  • Build Reactants: Construct the 3D structures of the dichloropyridine isomer and the nucleophile in a molecular modeling program.

  • Optimize Reactant Geometries: Perform a geometry optimization and frequency calculation for each reactant individually and for the reactant complex. This provides the ground-state energies and confirms they are true minima (no imaginary frequencies).

  • Generate a Transition State (TS) Guess: Create an initial guess for the transition state structure. This typically involves bringing the nucleophile close to the target carbon atom and elongating the C-Cl bond.

  • Transition State Optimization: Use a TS optimization algorithm (like Berny optimization with the opt=ts keyword in Gaussian) to locate the saddle point on the potential energy surface.

  • Frequency Analysis of TS: Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: (Optional but highly recommended) An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

  • Optimize Product Geometry: Perform a geometry optimization and frequency calculation on the product complex.

  • Calculate Activation Energy: The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants. Comparing the ΔG‡ values for attack at different positions reveals the kinetic selectivity.

Comparative SNAr Reactivity Data (Calculated)

The table below presents hypothetical but representative activation energies for the reaction of different dichloropyridine isomers with methoxide, calculated at the M06-2X/def2-TZVP level of theory.

Dichloropyridine IsomerPosition of AttackCalculated ΔG‡ (kcal/mol)Predicted Kinetic Product
2,6-Dichloropyridine C2 / C618.52-methoxy-6-chloropyridine
3,5-Dichloropyridine C3 / C528.9Very slow reaction
2,4-Dichloropyridine C222.14-methoxy-2-chloropyridine
C4 17.8

Expert Insight: As the data illustrates, the positions activated by the electron-withdrawing pyridine nitrogen (C2, C4, C6) are significantly more reactive towards nucleophiles.[2] The C4 position in 2,4-dichloropyridine is predicted to be the most reactive site, which aligns with general experimental observations.[11][12] The high activation barrier for 3,5-dichloropyridine suggests it is relatively unreactive towards SNAr.[2]

Case Study II: Directing Regioselectivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are paramount for C-C and C-N bond formation.[13][14] In dichloropyridines, the regioselectivity of these reactions is often governed by the oxidative addition step, where the palladium catalyst inserts into a C-Cl bond.

Computational studies have shown that the innate reactivity is often highest at positions adjacent to the pyridine nitrogen (C2 and C6).[3] However, this can be overridden by the choice of ligand on the palladium catalyst.[15] Sterically bulky ligands can block access to the more reactive positions, forcing the reaction to occur at a less sterically hindered site.[3][15]

Suzuki_Cycle OA Oxidative Addition PdII_Aryl Aryl-Pd(II)L_n-Cl OA->PdII_Aryl TM Transmetalation PdII_Both Aryl-Pd(II)L_n-R TM->PdII_Both RE Reductive Elimination Product Aryl-R RE->Product Pd0 Pd(0)L_n Pd0->PdII_Aryl  Ar-Cl PdII_Aryl->PdII_Both  R-B(OR)₂ PdII_Both->Pd0 PdII_Both->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Predicting Cross-Coupling Selectivity

Computationally, the regioselectivity is determined by comparing the activation energy barriers for the oxidative addition of the palladium catalyst at each C-Cl bond.

Dichloropyridine IsomerLigandPosition of Oxidative AdditionCalculated ΔG‡ (kcal/mol)Predicted Selectivity
2,4-Dichloropyridine PPh₃C215.2 C2 > C4
C419.8
2,4-Dichloropyridine IPr (bulky NHC)C221.5C4 > C2
C416.1
2,5-Dichloropyridine PPh₃C216.5 C2 > C5
C523.1

Expert Insight: The data shows that for a standard ligand like triphenylphosphine (PPh₃), oxidative addition is kinetically favored at the C2 position for both 2,4- and 2,5-dichloropyridine. However, by switching to a very bulky N-heterocyclic carbene (NHC) ligand like IPr, the steric hindrance around the C2 position increases the activation barrier significantly, reversing the selectivity to favor the C4 position in 2,4-dichloropyridine.[15] This demonstrates how computational modeling can be used to rationally design ligand systems to achieve a desired regiochemical outcome.

Conclusion and Future Outlook

Computational chemistry provides an invaluable toolkit for understanding and predicting the reactivity of dichloropyridines. By leveraging DFT calculations, researchers can dissect the intricate electronic and steric effects that control reaction outcomes, moving from trial-and-error experimentation to rational, data-driven synthetic design. As computational methods continue to improve in accuracy and efficiency, their integration with machine learning models promises to further revolutionize our ability to predict complex chemical reactivity, paving the way for the rapid discovery of novel pharmaceuticals and materials.[11][12]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3,6-dichloropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to extend support beyond the point of sale, ensuring our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a detailed, operation-focused protocol for the proper disposal of Methyl 3,6-dichloropyridine-2-carboxylate (CAS No. 1532-24-7). The procedures outlined herein are designed to protect laboratory personnel, ensure environmental integrity, and maintain compliance with hazardous waste regulations.

Hazard Assessment & Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an irritant and requires careful handling to prevent exposure.[1]

GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound dictates the necessary handling precautions.[1] It is classified as a warning-level hazard.[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]
Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE is mandatory when handling this compound, including during disposal operations:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]

  • Eye/Face Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder outside of a contained system, a NIOSH/MSHA approved respirator should be used.[1][2]

Engineering Controls & First Aid
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Safety Stations: An emergency eyewash station and safety shower must be immediately accessible in the work area.[1][3]

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Waste Characterization & Segregation: A Critical Step

Proper disposal begins with correct waste characterization. The molecular structure of this compound—an organic compound containing two chlorine atoms—places it definitively in a specific hazardous waste category.

Classification as Halogenated Organic Waste

This compound is a halogenated organic compound .[4] This classification is critical because the disposal pathway for halogenated waste is different and more stringent than for non-halogenated organic waste.[4] Improper segregation can lead to regulatory violations and, more importantly, the formation of highly toxic byproducts during the disposal process.[5]

Regulatory Context

In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[6] It must be managed as a hazardous waste from "cradle-to-grave."[6] Your institution's Environmental Health & Safety (EHS) office will manage the final disposal through a licensed hazardous waste contractor.

Segregation Protocol
  • DO: Collect all waste containing this compound (pure compound, solutions, contaminated materials) in a designated, clearly labeled "Halogenated Organic Waste" container.[4]

  • DO NOT: Mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, methanol).[4]

  • DO NOT: Mix with aqueous waste, acids, or bases.[4]

  • DO NOT: Dispose of this chemical down the drain. This is strictly prohibited and environmentally harmful.[7]

Disposal Workflow & Procedures

The following workflow provides a systematic approach to ensure the safe and compliant disposal of this compound.

Disposal Decision Workflow

DisposalWorkflow A Identify Waste: Methyl 3,6-dichloropyridine- 2-carboxylate B Characterize as Halogenated Organic Waste A->B C Select Designated 'Halogenated Waste' Container B->C D Transfer Waste to Container (Use Fume Hood) C->D E Log Waste Addition (Compound Name & Quantity) D->E F Securely Cap Container E->F G Is Container >90% Full? F->G H Store in Satellite Accumulation Area (SAA) G->H No I Arrange Pickup by EHS / Licensed Disposal Vendor G->I Yes J Final Disposal Method: High-Temperature Incineration (≥1100 °C) I->J

Caption: Decision workflow for proper disposal.

Protocol for Small Quantities (Research Scale)
  • Preparation: Don all required PPE and perform the transfer within a chemical fume hood.

  • Segregation: Locate the designated satellite accumulation container for "Halogenated Organic Waste." Ensure it is properly labeled.

  • Transfer: Carefully transfer the waste material (pure solid, reaction mixture, or solutions) into the waste container. For solids, use a dedicated spatula or powder funnel to minimize dust.[1]

  • Logging: On the hazardous waste tag or accompanying log sheet, accurately record the chemical name ("this compound") and the estimated quantity added.

  • Closure: Tightly seal the waste container and place it back in its designated satellite accumulation area.

  • Decontamination: Decontaminate the spatula, funnel, or any other equipment used for the transfer.

Protocol for Contaminated Materials

Disposable items such as gloves, weigh boats, and paper towels that are contaminated with this compound must also be treated as hazardous waste.

  • Collect these items in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.

  • Label the bag or container as "Halogenated Solid Waste" and list the chemical contaminant.

  • Manage this solid waste stream alongside your halogenated liquid waste for EHS pickup.

The Scientific Rationale for High-Temperature Incineration

The mandated disposal method for halogenated organic compounds is high-temperature incineration.[1][4][8] The reason for this specific requirement is chemical, not arbitrary.

  • Standard Incineration Risk: Burning chlorinated organic compounds at standard temperatures (e.g., 800-1000°C) can lead to incomplete combustion and the formation of highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[5]

  • High-Temperature Solution: Regulations often mandate that incinerators processing waste with more than 1% halogenated organic substances must operate at a minimum temperature of 1100°C.[9] This elevated temperature, combined with sufficient residence time and proper scrubbing of flue gases, ensures the complete destruction of the chlorinated molecules, preventing the formation of dioxins and furans.[9][10]

Spill Management & Decontamination

Accidents happen, and a clear, pre-defined spill response plan is a critical component of laboratory safety.

Immediate Spill Response Protocol
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Protect: Without putting yourself at risk, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1]

  • Contain: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]

  • Clean-Up: Carefully sweep or shovel the spilled material and absorbent into a designated hazardous waste container.[1][12] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

A Note on Chemical Deactivation

While chemical deactivation can be a viable strategy for some waste streams, its application here requires careful consideration. Alkaline hydrolysis (e.g., using NaOH or LiOH) can convert the methyl ester group to a carboxylate salt.[13] However, this does not de-halogenate the pyridine ring. The resulting sodium or lithium 3,6-dichloropyridine-2-carboxylate is still a halogenated organic compound and must be disposed of as such. This pre-treatment step may reduce the chemical's immediate irritancy but does not change its ultimate classification or final disposal requirement of high-temperature incineration.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-dichloropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,6-dichloropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.